molecular formula C13H20BNO3 B1452217 (3-(Diisopropylcarbamoyl)phenyl)boronic acid CAS No. 850567-40-7

(3-(Diisopropylcarbamoyl)phenyl)boronic acid

Cat. No.: B1452217
CAS No.: 850567-40-7
M. Wt: 249.12 g/mol
InChI Key: WNUHFLVEXCGDIK-UHFFFAOYSA-N
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Description

(3-(Diisopropylcarbamoyl)phenyl)boronic acid (CAS 850567-40-7) is a valuable aryl boronic acid derivative of significant interest in organic synthesis and medicinal chemistry research. Its primary application is as a key building block in metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, to form novel carbon-carbon bonds . This versatility makes it a crucial intermediate for constructing complex organic molecules, including potential pharmaceutical candidates. The diisopropylcarbamoyl substituent can influence the compound's physicochemical and pharmacokinetic properties, making it a useful moiety in molecular modification strategies to improve selectivity and characteristics of bioactive molecules . As a boronic acid, this compound acts as a Lewis acid, capable of forming reversible covalent complexes with biological diols, such as those found in sugars and sialic acids on cell surfaces . This mechanism underlies the research value of boronic acids in developing glucose-sensitive materials, targeted drug delivery systems for cancer therapy, and protease inhibitors . The unique reactivity of the boronic acid group has been successfully exploited in the design of several approved therapeutics, including bortezomib and vaborbactam, highlighting the potential of this compound class in drug discovery . This product is supplied for research purposes and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications. Researchers should handle the material with appropriate safety precautions, as it may cause serious eye irritation . For optimal stability, store under an inert atmosphere at room temperature.

Properties

IUPAC Name

[3-[di(propan-2-yl)carbamoyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BNO3/c1-9(2)15(10(3)4)13(16)11-6-5-7-12(8-11)14(17)18/h5-10,17-18H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNUHFLVEXCGDIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C(=O)N(C(C)C)C(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30657208
Record name {3-[Di(propan-2-yl)carbamoyl]phenyl}boronic acid
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Molecular Weight

249.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850567-40-7
Record name B-[3-[[Bis(1-methylethyl)amino]carbonyl]phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850567-40-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {3-[Di(propan-2-yl)carbamoyl]phenyl}boronic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to (3-(Diisopropylcarbamoyl)phenyl)boronic acid for Advanced Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of carbon-carbon bonds, particularly in the synthesis of complex biaryl structures prevalent in pharmaceuticals and advanced materials.[1][2] The judicious selection of the boronic acid component is paramount to the success of these transformations. This guide provides an in-depth technical exploration of (3-(Diisopropylcarbamoyl)phenyl)boronic acid (CAS Number 850567-40-7), a reagent distinguished by its unique structural attributes. We will delve into its physicochemical properties, synthesis, and applications, with a particular focus on the mechanistic rationale behind its use and the practical considerations for its deployment in a research setting. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.

Core Properties and Structural Rationale

This compound is a white to off-white crystalline solid.[3] Its structure is characterized by a phenylboronic acid scaffold substituted at the meta-position with a diisopropylcarbamoyl group. This amide functionality is not merely a passive substituent; it profoundly influences the molecule's electronic and steric character, as well as its solubility profile.

PropertyValueReference
CAS Number 850567-40-7[4][][6]
Molecular Formula C13H20BNO3[4][][7]
Molecular Weight 249.11 g/mol [3][4][]

The bulky diisopropyl groups provide significant steric hindrance around the amide bond, which can influence the regioselectivity of coupling reactions and enhance the stability of the boronic acid by hindering protodeboronation, a common side reaction in Suzuki couplings.[8] Furthermore, the carbamate moiety can modulate the solubility of the molecule in organic solvents and offers a site for hydrogen bonding, a feature that can be exploited in the design of molecules with specific biological activities.[9][10]

Synthesis and Mechanistic Considerations

The synthesis of this compound is typically achieved through a two-step process starting from a suitable halogenated precursor. A generalized and logical synthetic workflow is presented below.

G cluster_0 Step 1: Amidation cluster_1 Step 2: Borylation 3-Bromobenzoyl chloride 3-Bromobenzoyl chloride Amidation Amidation 3-Bromobenzoyl chloride->Amidation Diisopropylamine, Base 3-Bromo-N,N-diisopropylbenzamide 3-Bromo-N,N-diisopropylbenzamide Amidation->3-Bromo-N,N-diisopropylbenzamide Lithium-Halogen Exchange Lithium-Halogen Exchange 3-Bromo-N,N-diisopropylbenzamide->Lithium-Halogen Exchange n-BuLi, -78°C Borylation Borylation Lithium-Halogen Exchange->Borylation Triisopropyl borate Hydrolysis Hydrolysis Borylation->Hydrolysis Aqueous Acid This compound This compound Hydrolysis->this compound

Figure 1: General Synthesis Workflow.

Detailed Experimental Protocol:

Step 1: Synthesis of 3-Bromo-N,N-diisopropylbenzamide

  • In a round-bottom flask under an inert atmosphere (e.g., Argon), dissolve 3-bromobenzoyl chloride in anhydrous dichloromethane.

  • Add a suitable base, such as triethylamine (1.1 equivalents), to the solution.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add diisopropylamine (1.05 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Upon completion (monitored by TLC), wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude amide, which can be purified by column chromatography or used directly in the next step.

Step 2: Synthesis of this compound

  • Dissolve the 3-bromo-N,N-diisopropylbenzamide in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (n-BuLi) in hexanes (1.1 equivalents) dropwise, maintaining the internal temperature below -70°C.

  • Stir the resulting mixture at -78°C for 1 hour to ensure complete lithium-halogen exchange.

  • Add triisopropyl borate (1.2 equivalents) dropwise, again maintaining the low temperature.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the careful addition of 1 M hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization to afford this compound as a solid.

Causality and Trustworthiness in the Protocol:

  • Anhydrous Conditions and Inert Atmosphere: The use of organolithium reagents necessitates the strict exclusion of water and oxygen to prevent quenching of the reagent and ensure high yields.

  • Low-Temperature Control: The lithium-halogen exchange is a rapid and exothermic process. Maintaining a temperature of -78°C is critical to prevent side reactions and decomposition of the aryllithium intermediate.

  • Borate Ester Choice: Triisopropyl borate is a common and effective boron source for this transformation.

  • Acidic Workup: The initially formed boronate ester is hydrolyzed to the final boronic acid under acidic conditions.

Application in Suzuki-Miyaura Cross-Coupling

The primary utility of this compound lies in its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][11] This reaction is a powerful method for the formation of biaryl compounds.

G cluster_0 Catalytic Cycle Aryl Halide Aryl Halide Oxidative Addition Oxidative Addition Boronic Acid This compound Transmetalation Transmetalation Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Oxidative Addition Aryl Halide Base Base Solvent Solvent Oxidative Addition->Transmetalation Boronic Acid, Base Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination Biaryl Product Product Product

Figure 2: The Suzuki-Miyaura Catalytic Cycle.

Exemplary Suzuki-Miyaura Coupling Protocol:

  • To a reaction vessel, add the aryl halide (1.0 equivalent), this compound (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., potassium carbonate, 2.0 equivalents).

  • Purge the vessel with an inert gas (e.g., Argon) for 10-15 minutes.

  • Add a degassed solvent mixture, such as toluene/water or dioxane/water.

  • Heat the reaction mixture to 80-100°C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and perform an aqueous workup.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

The choice of catalyst, base, and solvent is crucial and often needs to be optimized for specific substrates.[] The presence of water is often beneficial in the transmetalation step of the catalytic cycle.[2][13]

Role in Medicinal Chemistry and Drug Discovery

The carbamoyl moiety is a common functional group in many therapeutic agents due to its chemical stability and ability to participate in hydrogen bonding interactions with biological targets.[9][10] The incorporation of the (3-(Diisopropylcarbamoyl)phenyl) group into a molecule can:

  • Enhance Metabolic Stability: The amide bond of the carbamate is generally more resistant to enzymatic cleavage than an ester bond.[9]

  • Modulate Physicochemical Properties: The group can influence a molecule's solubility, lipophilicity, and cell permeability, which are critical parameters in drug design.[14]

  • Serve as a Pharmacophore Element: The carbonyl oxygen can act as a hydrogen bond acceptor, and the overall steric bulk can dictate the binding orientation of the molecule within a protein's active site.

Safety and Handling

As with all chemical reagents, this compound should be handled with appropriate care in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Safety glasses, chemical-resistant gloves, and a lab coat are mandatory.[15][16][17]

  • Inhalation: Avoid breathing dust.[15]

  • Contact: Avoid contact with skin and eyes. In case of contact, flush with copious amounts of water.[16]

  • Storage: Store in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[15][17]

Conclusion

This compound is a sophisticated and valuable building block for organic synthesis. Its unique structural features, particularly the sterically encumbered carbamoyl group, offer advantages in stability, solubility, and reactivity that can be strategically employed in the synthesis of novel compounds. This guide has provided a comprehensive overview of its properties, synthesis, and applications, with the aim of empowering researchers to confidently and effectively utilize this reagent in their pursuit of scientific discovery.

References

A-Z Guide to the Synthesis of 3-(N,N-Diisopropylaminocarbonyl)phenylboronic Acid: A Technical Guide for Medicinal Chemists and Process Development Scientists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-(N,N-Diisopropylaminocarbonyl)phenylboronic acid is a pivotal building block in contemporary drug discovery, prized for its utility in constructing complex molecular architectures via Suzuki-Miyaura cross-coupling reactions. The sterically hindered diisopropylamide moiety offers unique solubility profiles and metabolic stability to derivative compounds. This guide provides a comprehensive overview of the principal synthetic route to this reagent, focusing on the palladium-catalyzed Miyaura borylation. We will delve into the mechanistic underpinnings of this transformation, provide a detailed, field-tested experimental protocol, and discuss critical aspects of reaction optimization, purification, and characterization. This document is intended to serve as an authoritative resource for researchers in medicinal and process chemistry, enabling the reliable and scalable synthesis of this valuable intermediate.

Introduction: The Strategic Value of Substituted Phenylboronic Acids

Arylboronic acids and their corresponding esters are indispensable tools in modern organic synthesis.[1][2][3] Their stability, low toxicity, and remarkable versatility in carbon-carbon bond formation have cemented their status as preferred intermediates.[2][4] Among these, 3-(N,N-Diisopropylaminocarbonyl)phenylboronic acid has emerged as a particularly valuable reagent. The amide functionality at the meta-position, featuring bulky isopropyl groups, provides a unique handle for modulating the physicochemical properties of target molecules, often enhancing solubility and metabolic stability in drug candidates.

The primary application of this reagent lies in the Suzuki-Miyaura cross-coupling reaction , a Nobel Prize-winning transformation that forges a bond between an organoboron species and an organohalide, catalyzed by a palladium complex.[5] This guide will focus on the most prevalent and robust method for the synthesis of the title compound: the Miyaura borylation of a corresponding aryl halide.[6][7][8]

Retrosynthetic Analysis & Strategy

A logical retrosynthetic disconnection of the target molecule points to a two-stage approach. The primary disconnection is the carbon-boron bond, which can be strategically formed using a palladium-catalyzed borylation reaction. This leads back to a readily available starting material, a halogenated benzamide derivative.

Retrosynthesis Target 3-(N,N-Diisopropylaminocarbonyl)phenylboronic acid Intermediate1 3-(N,N-Diisopropylaminocarbonyl)phenylboronic acid pinacol ester Target->Intermediate1 Hydrolysis StartingMaterial N,N-Diisopropyl-3-bromobenzamide Intermediate1->StartingMaterial Miyaura Borylation (Pd-catalyzed C-B bond formation) Precursor1 3-Bromobenzoyl chloride StartingMaterial->Precursor1 Amidation Precursor2 Diisopropylamine StartingMaterial->Precursor2 Amidation

Caption: Retrosynthetic analysis of the target molecule.

This strategy is advantageous due to:

  • Convergent Synthesis: The two key fragments (the aryl halide and the diboron reagent) are brought together late in the synthesis.

  • High Functional Group Tolerance: The chosen palladium-catalyzed borylation is known to be compatible with a wide array of functional groups, including amides.[8][9]

  • Commercially Available Starting Materials: The precursors, 3-bromobenzoic acid (or its acid chloride) and diisopropylamine, are readily accessible and cost-effective.

Synthesis Pathway: A Two-Step Approach

The synthesis is efficiently executed in two key steps: (1) Amidation to form the aryl bromide precursor, and (2) Miyaura borylation to install the boronic acid functionality.

Step 1: Synthesis of N,N-Diisopropyl-3-bromobenzamide

The first step is a standard nucleophilic acyl substitution to form the amide bond. The most direct method involves the reaction of 3-bromobenzoyl chloride with diisopropylamine.

Causality Behind Experimental Choices:

  • Acid Chloride vs. Carboxylic Acid: Using the acid chloride derivative of 3-bromobenzoic acid results in a more reactive electrophile, leading to a faster and more efficient reaction compared to direct amidation of the carboxylic acid, which would require coupling agents.

  • Base: A non-nucleophilic organic base, such as triethylamine or N,N-diisopropylethylamine (DIPEA), is crucial.[10] It serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. Without a base, the HCl would protonate the diisopropylamine, rendering it non-nucleophilic and halting the reaction.[10]

  • Solvent: An inert aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is ideal to dissolve the reactants without participating in the reaction.

Step 2: Miyaura Borylation to form the Boronic Ester

This is the key carbon-boron bond-forming step.[6][7] The reaction couples the aryl bromide with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base.[6][7][8]

Miyaura_Borylation cluster_workflow Synthetic Workflow ArylBromide N,N-Diisopropyl- 3-bromobenzamide Reaction Miyaura Borylation (Heat, 80-100 °C) ArylBromide->Reaction B2pin2 Bis(pinacolato)diboron (B₂pin₂) B2pin2->Reaction Catalyst Pd Catalyst (e.g., PdCl₂(dppf)) Catalyst->Reaction Base Base (e.g., KOAc) Base->Reaction Solvent Solvent (e.g., Dioxane) Solvent->Reaction ProductEster Boronic Pinacol Ester Intermediate Reaction->ProductEster In situ formation FinalProduct 3-(N,N-Diisopropylaminocarbonyl)- phenylboronic acid ProductEster->FinalProduct Aqueous Workup / Hydrolysis

Caption: High-level workflow for the Miyaura Borylation step.

Mechanistic Insights (The Catalytic Cycle): The reaction proceeds via a well-established catalytic cycle involving a Palladium(0)/Palladium(II) couple.

  • Oxidative Addition: The active Pd(0) catalyst oxidatively inserts into the carbon-bromine bond of the aryl bromide, forming a Pd(II) complex.

  • Transmetalation: This is the crucial boron-transfer step. The base (typically potassium acetate, KOAc) is believed to activate the diboron reagent.[6] An alkoxy-palladium species, formed by ligand exchange, is more reactive towards the diboron reagent, facilitating the transfer of the boryl group to the palladium center and displacing the halide.[6]

  • Reductive Elimination: The final step involves the reductive elimination of the desired aryl boronic ester from the Pd(II) complex, regenerating the active Pd(0) catalyst to continue the cycle.

The use of bis(pinacolato)diboron is highly advantageous as it forms a stable, crystalline pinacol ester intermediate that can be easily purified by chromatography or recrystallization.[6] This ester also serves as a protecting group for the boronic acid, preventing the formation of trimeric boroxine anhydrides which can complicate purification and subsequent reactions.[3][4][11]

Detailed Experimental Protocol

Disclaimer: This protocol is for informational purposes only and should be performed by qualified chemists in a suitable laboratory setting with appropriate safety precautions.

Part A: Synthesis of N,N-Diisopropyl-3-bromobenzamide
Reagent/SolventMolar Mass ( g/mol )AmountMolar Equiv.
3-Bromobenzoyl chloride219.4610.0 g1.0
Diisopropylamine101.195.5 g (7.6 mL)1.2
Triethylamine (TEA)101.196.2 g (8.5 mL)1.3
Dichloromethane (DCM)-150 mL-

Methodology:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 3-bromobenzoyl chloride and dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate dropping funnel, add diisopropylamine and triethylamine, and dilute with 20 mL of dichloromethane.

  • Add the amine/base solution dropwise to the stirred acid chloride solution over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor reaction completion by TLC or LC-MS.

  • Upon completion, quench the reaction by adding 50 mL of water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which is often pure enough for the next step or can be purified by crystallization from a hexane/ethyl acetate mixture.

Part B: Synthesis of 3-(N,N-Diisopropylaminocarbonyl)phenylboronic acid pinacol ester
Reagent/SolventMolar Mass ( g/mol )AmountMolar Equiv.
N,N-Diisopropyl-3-bromobenzamide284.205.0 g1.0
Bis(pinacolato)diboron (B₂pin₂)253.945.35 g1.2
PdCl₂(dppf)816.64430 mg0.03
Potassium Acetate (KOAc)98.144.3 g2.5
1,4-Dioxane (anhydrous)-100 mL-

Methodology:

  • To a flame-dried Schlenk flask, add N,N-diisopropyl-3-bromobenzamide, bis(pinacolato)diboron, PdCl₂(dppf), and potassium acetate.

  • Evacuate and backfill the flask with nitrogen or argon three times to ensure an inert atmosphere.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 80-90 °C and stir vigorously for 8-16 hours. Monitor the reaction progress by GC-MS or LC-MS by observing the disappearance of the starting material.

  • Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the Celite pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • The crude residue can be purified via column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure pinacol ester as a white to off-white solid.

Part C: Hydrolysis to 3-(N,N-Diisopropylaminocarbonyl)phenylboronic acid

The pinacol ester can often be used directly in subsequent Suzuki-Miyaura reactions.[6] If the free boronic acid is required, it can be obtained by hydrolysis.

Methodology:

  • Dissolve the purified pinacol ester in a 10:1 mixture of acetone and water.

  • Add 1.5 equivalents of a strong acid, such as HCl.

  • Stir the mixture at room temperature for 4-6 hours.

  • Remove the acetone under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the final product, 3-(N,N-Diisopropylaminocarbonyl)phenylboronic acid. Purification can be challenging; trituration with hexanes or recrystallization are common methods.[11]

Characterization & Quality Control

A self-validating protocol requires rigorous analytical confirmation of the product's identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to see characteristic signals for the isopropyl methyl groups (a doublet around 1.2-1.5 ppm), the isopropyl methine protons (septets), and the aromatic protons in the 7-8 ppm region. The disappearance of the starting aryl bromide signals and the appearance of new aromatic signals are key indicators.

    • ¹³C NMR: Confirms the carbon framework.

    • ¹¹B NMR: A broad singlet around 28-32 ppm is characteristic of an arylboronic acid.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.

  • Purity Analysis (HPLC/LC-MS): High-Performance Liquid Chromatography is essential for determining the purity of the final compound, which should typically be >95% for use in drug development.

Safety Considerations

  • Reagents: Handle all reagents in a well-ventilated fume hood. 3-Bromobenzoyl chloride is corrosive and lachrymatory. Diisopropylamine and triethylamine are flammable and corrosive. Palladium catalysts can be toxic and pyrophoric.

  • Procedures: The borylation reaction is conducted under an inert atmosphere at elevated temperatures; appropriate shielding and temperature control are necessary.

  • Waste Disposal: Dispose of all chemical waste, especially heavy metal residues from the palladium catalyst, according to institutional and local regulations.

Conclusion

The synthesis of 3-(N,N-Diisopropylaminocarbonyl)phenylboronic acid via a two-step sequence involving amidation followed by a palladium-catalyzed Miyaura borylation is a robust, reliable, and scalable route. The key to success lies in the careful control of reaction conditions, particularly maintaining an inert atmosphere for the borylation step, and the use of a stable pinacol ester intermediate to facilitate purification. This guide provides the foundational knowledge and a detailed protocol to empower researchers to confidently synthesize this important building block for application in pharmaceutical research and development.

References

An In-depth Technical Guide to (3-(Diisopropylcarbamoyl)phenyl)boronic acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-(Diisopropylcarbamoyl)phenyl)boronic acid is a synthetic organoboron compound that belongs to the larger class of phenylboronic acids. This guide provides a comprehensive overview of its chemical and physical properties, methods for its synthesis and purification, and a discussion of its current and potential applications in research and drug development. Drawing upon the established reactivity of the boronic acid functional group and the structural motifs of the molecule, this document serves as a technical resource for professionals in the chemical and biomedical sciences.

Introduction: The Significance of Phenylboronic Acids in Modern Science

Phenylboronic acids and their derivatives have emerged as versatile tools in organic synthesis and medicinal chemistry. Their utility stems from the unique properties of the boronic acid moiety, which can participate in a variety of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. Furthermore, the ability of boronic acids to form reversible covalent bonds with diols has positioned them as key components in the development of sensors, diagnostics, and targeted drug delivery systems. In the context of drug discovery, phenylboronic acid derivatives have shown promise as enzyme inhibitors, with applications in oncology and infectious diseases.[1][2][3][4] This guide focuses specifically on this compound, providing a detailed examination of its characteristics and potential.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development.

Chemical and Physical Data

While specific experimental data for this compound is not widely published, its properties can be inferred from data on closely related analogues and general principles of organic chemistry.

PropertyValueSource/Reference
Chemical Name This compoundIUPAC Nomenclature
Synonyms 3-(N,N-Diisopropylcarbamoyl)phenylboronic acid, [3-[di(propan-2-yl)carbamoyl]phenyl]boronic acid[5]
CAS Number 850567-40-7[6][7]
Molecular Formula C₁₃H₂₀BNO₃[6][7]
Molecular Weight 249.11 g/mol [6][7]
Appearance White to off-white solid (predicted)General appearance of phenylboronic acids
Melting Point Not explicitly reported. Related compounds such as 3-(benzyloxy)phenylboronic acid melt at 125-130 °C, and phenylboronic acid melts at 216-219 °C.[8] The melting point of N,N-diisopropylbenzamide is not available, but its boiling point is 421-425 K at 0.024 bar.[9]Data for related compounds
Solubility Expected to be soluble in polar organic solvents like methanol, ethanol, DMSO, and DMF. Phenylboronic acid is soluble in most polar organic solvents and poorly soluble in nonpolar solvents like hexanes.[10]General solubility of phenylboronic acids
pKa Not explicitly reported. The pKa of phenylboronic acid is approximately 8.8-9.2.[10] Electron-withdrawing or donating groups on the phenyl ring can influence the pKa.Data for parent compound
Structural and Spectroscopic Data

The structural features of this compound can be characterized using various spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methine protons of the isopropyl groups, and the methyl protons of the isopropyl groups. The aromatic protons would appear as a complex multiplet in the aromatic region (δ 7-8.5 ppm). The methine protons of the isopropyl groups would likely appear as a septet, and the methyl protons as a doublet.

    • ¹³C NMR: The carbon NMR would show distinct signals for the aromatic carbons, the carbonyl carbon of the amide, and the carbons of the isopropyl groups.

    • ¹¹B NMR: The boron NMR would show a signal characteristic of a trigonal boronic acid.

  • Infrared (IR) Spectroscopy: The IR spectrum would be expected to display key absorption bands corresponding to the functional groups present in the molecule. Characteristic peaks would include:

    • O-H stretching of the boronic acid group (broad, ~3200-3500 cm⁻¹)

    • C=O stretching of the amide group (~1630-1680 cm⁻¹)

    • C-N stretching of the amide

    • Aromatic C-H and C=C stretching vibrations

    • B-O stretching vibrations (~1300-1400 cm⁻¹)

  • Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound. The fragmentation pattern could provide further structural information. Common techniques include Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

Synthesis and Purification

The synthesis of this compound can be achieved through established methods for the preparation of arylboronic acids.

Synthetic Pathway

A plausible synthetic route would involve the formation of an organometallic intermediate from a suitably protected 3-bromo-N,N-diisopropylbenzamide, followed by reaction with a trialkyl borate and subsequent hydrolysis.

Synthesis A 3-Bromobenzoyl chloride C 3-Bromo-N,N-diisopropylbenzamide A->C Reaction with excess amine B Diisopropylamine B->C D Organometallic Intermediate (e.g., Grignard or Organolithium) C->D Metal-Halogen Exchange (e.g., with Mg or n-BuLi) F Boronate Ester Intermediate D->F Reaction with borate ester E Trialkyl borate (e.g., B(OMe)₃) E->F G This compound F->G Acidic Hydrolysis

Figure 1. Proposed synthetic pathway for this compound.

Experimental Protocol: A General Approach

The following is a generalized protocol based on common synthetic procedures for analogous compounds.[11][12]

  • Amide Formation: 3-Bromobenzoyl chloride is reacted with an excess of diisopropylamine in an inert solvent like dichloromethane or tetrahydrofuran (THF) to yield 3-bromo-N,N-diisopropylbenzamide. The reaction is typically carried out at room temperature.

  • Formation of the Organometallic Reagent: The resulting 3-bromo-N,N-diisopropylbenzamide is then reacted with a strong base such as n-butyllithium or magnesium turnings in an anhydrous etheral solvent (e.g., THF or diethyl ether) at low temperatures (typically -78 °C for organolithium formation) to generate the corresponding organometallic intermediate.

  • Borylation: A trialkyl borate, such as trimethyl borate, is added to the organometallic solution at low temperature. The reaction mixture is then allowed to warm to room temperature.

  • Hydrolysis: The reaction is quenched by the addition of an aqueous acid (e.g., hydrochloric acid), which hydrolyzes the boronate ester intermediate to the desired this compound.

  • Workup and Purification: The product is typically extracted into an organic solvent. Purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.

Analytical Methodologies

The purity and identity of this compound can be assessed using a variety of analytical techniques.

Chromatographic Methods
  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a common method for analyzing the purity of boronic acids. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water with an acidic modifier (e.g., formic acid or trifluoroacetic acid) is often employed.[13] Detection is typically achieved using a UV detector.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry, allowing for both quantification and confirmation of the molecular weight of the compound and any impurities.[2][14]

Spectroscopic Methods

As detailed in Section 2.2, NMR, IR, and MS are crucial for the structural elucidation and confirmation of the synthesized compound.

Applications in Research and Drug Development

While specific studies on this compound are limited, its potential applications can be inferred from the extensive research on related phenylboronic acid derivatives.

Enzyme Inhibition

The boronic acid moiety is known to act as a warhead that can form a reversible covalent bond with the catalytic serine residue in the active site of certain enzymes.[4] This mechanism has been successfully exploited in the development of inhibitors for various enzyme classes.

  • Serine Proteases: Phenylboronic acids have been investigated as inhibitors of serine proteases, which are involved in a wide range of physiological processes and are implicated in numerous diseases.[4]

  • β-Lactamases: A significant area of research is the development of boronic acid-based inhibitors of β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics. The diisopropylcarbamoyl group may influence the binding affinity and selectivity for different classes of β-lactamases.[1][3][15]

  • Proteasome Inhibition: The proteasome is a key target in cancer therapy, and the boronic acid-containing drug Bortezomib is a clinically approved proteasome inhibitor. Novel phenylboronic acid derivatives are continuously being explored for their potential as next-generation proteasome inhibitors.[2]

EnzymeInhibition cluster_0 Enzyme Active Site Serine Serine Residue (Nu-OH) Covalent_Adduct Reversible Covalent Adduct Serine->Covalent_Adduct Inhibitor This compound B(OH)₂ Inhibitor->Covalent_Adduct Forms bond with Serine hydroxyl Covalent_Adduct->Serine Covalent_Adduct->Inhibitor Reversible

Figure 2. Mechanism of reversible covalent inhibition of a serine protease by a boronic acid.

Targeted Drug Delivery and Diagnostics

Phenylboronic acids can reversibly bind to cis-diols, a structural motif found in many biological molecules, including carbohydrates. This property is being leveraged for targeted drug delivery and diagnostic applications.

  • Cancer Cell Targeting: Cancer cells often overexpress sialic acid residues on their surface glycoproteins. Phenylboronic acid-functionalized nanoparticles and drug conjugates can selectively bind to these sialic acids, enabling targeted delivery of therapeutic agents to tumor sites.[1][2][16]

  • Glucose Sensing: The interaction between boronic acids and glucose has been widely explored for the development of glucose sensors for diabetes management.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.[17]

  • Storage: Store in a tightly sealed container in a cool, dry place.[17]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a molecule of interest for researchers in organic synthesis and medicinal chemistry. While specific data on this compound is still emerging, its structural features suggest a range of potential applications, particularly in the development of novel enzyme inhibitors and targeted therapeutic agents. This guide provides a foundational understanding of its properties and handling, serving as a valuable resource for its application in scientific research. Further experimental investigation is warranted to fully elucidate its physicochemical and biological characteristics.

References

An In-depth Technical Guide to (3-(Diisopropylcarbamoyl)phenyl)boronic acid: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of (3-(Diisopropylcarbamoyl)phenyl)boronic acid, a versatile building block in modern medicinal chemistry and organic synthesis. We will delve into its molecular structure, physicochemical properties, and provide a detailed, field-proven protocol for its synthesis and characterization. Furthermore, this guide will explore its critical role in drug development, with a particular focus on its application in Suzuki-Miyaura cross-coupling reactions, a cornerstone of contemporary pharmaceutical research. The insights provided herein are intended to empower researchers to effectively utilize this valuable reagent in their synthetic endeavors and drug discovery programs.

Introduction: The Emerging Role of Substituted Phenylboronic Acids in Medicinal Chemistry

Phenylboronic acids and their derivatives have become indispensable tools in the arsenal of medicinal chemists. Their unique ability to participate in a wide array of chemical transformations, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, has cemented their status as critical building blocks for the synthesis of complex molecular architectures. The boronic acid moiety, a functional group that was once viewed with some apprehension regarding its potential toxicity, has been demystified and is now a component of several FDA-approved drugs.[1][2] The diisopropylcarbamoyl substituent at the meta-position of the phenyl ring in the title compound imparts specific steric and electronic properties that can be strategically exploited to modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates. The N,N-disubstituted benzamide functionality is a common feature in many biologically active molecules, contributing to target engagement and metabolic stability.[3][4][5] This guide will provide a detailed examination of this compound, a reagent that elegantly combines these two valuable pharmacophores.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a phenyl ring substituted with a boronic acid group (-B(OH)₂) at the 1-position and a diisopropylcarbamoyl group (-C(=O)N(i-Pr)₂) at the 3-position.

PropertyValueSource
Molecular Formula C₁₃H₂₀BNO₃[6]
Molecular Weight 249.11 g/mol [6][7]
CAS Number 850567-40-7[6][7]
Appearance White to off-white solidGeneric Material Property
Solubility Soluble in methanol, ethanol, and other polar organic solventsGeneral Chemical Knowledge

The diisopropyl groups introduce significant steric bulk around the amide bond, which can influence the molecule's conformation and its interactions with biological targets. The carbamoyl group is a hydrogen bond acceptor and can participate in key binding interactions within a protein active site. The boronic acid moiety is a versatile functional group capable of forming reversible covalent bonds with diols, a property that has been exploited in the design of sensors and drug delivery systems.

Synthesis and Characterization: A Validated Protocol

The synthesis of this compound can be reliably achieved through a two-step process starting from 3-bromobenzoic acid. This protocol is based on well-established synthetic transformations in organic chemistry.

Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Amide Formation cluster_1 Step 2: Borylation 3-Bromobenzoic_acid 3-Bromobenzoic acid Thionyl_chloride SOCl₂ 3-Bromobenzoic_acid->Thionyl_chloride 1. Activation N,N-Diisopropyl-3-bromobenzamide N,N-Diisopropyl-3- bromobenzamide Thionyl_chloride->N,N-Diisopropyl-3-bromobenzamide 2. Amidation Diisopropylamine Diisopropylamine Diisopropylamine->N,N-Diisopropyl-3-bromobenzamide n-Butyllithium n-BuLi N,N-Diisopropyl-3-bromobenzamide->n-Butyllithium 3. Lithium-Halogen   Exchange Triisopropyl_borate B(O-iPr)₃ n-Butyllithium->Triisopropyl_borate 4. Borylation Aqueous_workup Aqueous Workup (H₃O⁺) Triisopropyl_borate->Aqueous_workup Target_Compound This compound Aqueous_workup->Target_Compound

Caption: Synthetic workflow for this compound.

Experimental Protocol

Step 1: Synthesis of N,N-Diisopropyl-3-bromobenzamide

  • To a stirred solution of 3-bromobenzoic acid (1 equivalent) in anhydrous dichloromethane (DCM, 0.5 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add oxalyl chloride or thionyl chloride (1.2 equivalents) dropwise.

  • Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Cool the reaction mixture back to 0 °C and add diisopropylamine (2.5 equivalents) dropwise.

  • Let the reaction warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by the slow addition of water.

  • Separate the organic layer, wash with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N,N-diisopropyl-3-bromobenzamide, which can be purified by column chromatography on silica gel.

Step 2: Synthesis of this compound

  • Dissolve N,N-diisopropyl-3-bromobenzamide (1 equivalent) in anhydrous tetrahydrofuran (THF, 0.2 M) and cool the solution to -78 °C under an inert atmosphere.

  • Add n-butyllithium (1.1 equivalents, as a solution in hexanes) dropwise, maintaining the temperature below -70 °C.

  • Stir the resulting solution at -78 °C for 1 hour.

  • Add triisopropyl borate (1.5 equivalents) dropwise, again keeping the temperature below -70 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of 1 M HCl at 0 °C and stir vigorously for 1-2 hours to hydrolyze the boronate ester.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to afford this compound as a white solid.

Characterization Data (Predicted)
  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.1-7.4 (m, 4H, Ar-H), 3.7-3.5 (m, 2H, CH(CH₃)₂), 1.5-1.2 (m, 12H, CH(CH₃)₂). The signals for the B(OH)₂ protons are often broad and may not be observed or may be exchanged with D₂O.

  • ¹³C NMR (100 MHz, CDCl₃) δ (ppm): 171 (C=O), 138-127 (Ar-C), 52-46 (CH(CH₃)₂), 21 (CH(CH₃)₂). The carbon attached to the boron atom may show a broad signal or may not be observed.

  • Mass Spectrometry (ESI+): m/z = 250.1 [M+H]⁺.

Applications in Drug Development: The Power of Suzuki-Miyaura Cross-Coupling

This compound is a highly valuable building block for the synthesis of biaryl and heteroaryl-aryl structures, which are prevalent motifs in a vast number of marketed drugs and clinical candidates. The primary application of this reagent is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Suzuki-Miyaura Cross-Coupling Workflow

The Suzuki-Miyaura reaction facilitates the formation of a carbon-carbon bond between the phenyl ring of the boronic acid and an aryl or vinyl halide/triflate.

Suzuki_Miyaura_Workflow cluster_0 Reaction Setup cluster_1 Reaction and Workup Boronic_Acid This compound Heating Heating (if required) Boronic_Acid->Heating Aryl_Halide Aryl/Vinyl Halide or Triflate (R-X) Aryl_Halide->Heating Pd_Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) Pd_Catalyst->Heating Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Heating Solvent Solvent (e.g., Toluene, Dioxane, DMF) Solvent->Heating Workup Aqueous Workup Heating->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification Coupled_Product Coupled Product Purification->Coupled_Product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Mechanistic Considerations and Causality in Experimental Design

The choice of palladium catalyst, base, and solvent is crucial for the success of a Suzuki-Miyaura coupling.

  • Palladium Catalyst: The catalyst, typically a palladium(0) species, is the heart of the reaction. The choice of ligands on the palladium center (e.g., phosphines) can significantly impact the reaction's efficiency, scope, and tolerance to functional groups. For sterically hindered coupling partners, bulky and electron-rich phosphine ligands are often employed.

  • Base: The base plays a critical role in the transmetalation step of the catalytic cycle. It activates the boronic acid by forming a more nucleophilic boronate species, which then transfers its organic group to the palladium center. The choice of base (e.g., carbonates, phosphates, hydroxides) can influence the reaction rate and prevent side reactions.

  • Solvent: The solvent must be capable of dissolving the reactants and be stable under the reaction conditions. Aprotic polar solvents like DMF or dioxane are commonly used, often in combination with water, which can accelerate the reaction.

The diisopropylcarbamoyl group on the boronic acid can influence the electronic nature of the phenyl ring, potentially affecting the rate of transmetalation. The steric bulk of this group may also necessitate the use of more active catalyst systems to achieve high yields.

Conclusion

This compound is a strategically important building block for drug discovery and development. Its synthesis is straightforward, and its utility in Suzuki-Miyaura cross-coupling reactions is well-established. This guide has provided a detailed protocol for its preparation and an overview of its application, empowering researchers to incorporate this versatile reagent into their synthetic strategies for the creation of novel and potent therapeutic agents. The continued exploration of substituted phenylboronic acids will undoubtedly lead to the discovery of new medicines with improved efficacy and safety profiles.

References

Spectral data (NMR, MS, IR) for 3-(diisopropylcarbamoyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectral Analysis of 3-(diisopropylcarbamoyl)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the expected spectral data for 3-(diisopropylcarbamoyl)phenylboronic acid, a key building block in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to deliver not just raw data, but a deeper understanding of the structural-spectral correlations and the rationale behind the analytical methodologies. Our focus is on empowering researchers to confidently identify and characterize this molecule, ensuring the integrity of their downstream applications.

Molecular Structure and Overview

3-(diisopropylcarbamoyl)phenylboronic acid (Molecular Formula: C₁₃H₂₀BNO₃, Molecular Weight: 249.11 g/mol ) is a bifunctional molecule featuring a phenylboronic acid moiety and a sterically hindered tertiary amide. This unique combination makes it a valuable synthon, particularly in the development of sensors and targeted therapeutic agents. Accurate spectroscopic characterization is paramount for confirming its identity and purity.

Caption: Molecular Structure of 3-(diisopropylcarbamoyl)phenylboronic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For 3-(diisopropylcarbamoyl)phenylboronic acid, a combination of ¹H, ¹³C, and ¹¹B NMR provides a complete picture of the molecular framework.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum will reveal the disposition of protons on the aromatic ring and the conformation of the bulky diisopropylamino group. Due to restricted rotation around the C-N amide bond at room temperature, the isopropyl groups may be inequivalent, leading to more complex signals.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.2 - 8.0s (broad)2HB(OH )₂
~7.9s1HAr-H (H2)
~7.8d1HAr-H (H4 or H6)
~7.6d1HAr-H (H6 or H4)
~7.4t1HAr-H (H5)
~3.6septet (broad)2HN-CH (CH₃)₂
~1.2d (broad)12HN-CH(CH₃ )₂

Expertise & Experience: The broadness of the B(OH)₂ signal is due to chemical exchange with trace water and quadrupolar broadening from the boron nucleus. The signals for the isopropyl groups are also expected to be broad due to hindered rotation around the amide C-N bond, a common phenomenon in N,N-disubstituted amides.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum confirms the carbon skeleton of the molecule. The carbon attached to the boron atom often shows a broader signal with a lower intensity.

Predicted Chemical Shift (δ, ppm)Assignment
~170C =O (Amide)
~138Ar-C (C3-C=O)
~135 - 125Ar-C H & Ar-C -B
~51, ~46N-C H(CH₃)₂
~21N-CH(C H₃)₂

Expertise & Experience: The presence of two distinct signals for the isopropyl methine and methyl carbons would confirm the restricted bond rotation at the analysis temperature. The chemical shift of the carbon atom bonded to boron (C1) is difficult to predict precisely and is often identified by its characteristically broad peak.

Predicted ¹¹B NMR Spectral Data

¹¹B NMR is a specialized technique that directly probes the boron atom, providing unambiguous evidence for the presence of the boronic acid functional group.

Predicted Chemical Shift (δ, ppm)Signal CharacteristicsAssignment
~30 - 28Broad singletB (OH)₂

Trustworthiness: The chemical shift for a trigonal planar (sp² hybridized) arylboronic acid typically appears in this downfield region.[1][2] The broadness of the signal is an intrinsic property of the quadrupolar ¹¹B nucleus.

Experimental Protocol: NMR Spectroscopy

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing s1 Weigh ~10-20 mg of sample s2 Dissolve in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) s1->s2 s3 Transfer to NMR tube (Quartz for ¹¹B NMR) s2->s3 a1 Tune and shim the spectrometer s3->a1 a2 Acquire ¹H spectrum (e.g., 16 scans) a1->a2 a3 Acquire ¹³C{¹H} spectrum (e.g., 1024 scans) a2->a3 a4 Acquire ¹¹B spectrum (e.g., 2048 scans) a3->a4 p1 Apply Fourier Transform a4->p1 p2 Phase correction p1->p2 p3 Baseline correction and Integration p2->p3 p4 Reference spectra (TMS for ¹H/¹³C, BF₃·OEt₂ for ¹¹B) p3->p4

Caption: Workflow for NMR Data Acquisition.

Methodology:

  • Sample Preparation: Accurately weigh 10-20 mg of 3-(diisopropylcarbamoyl)phenylboronic acid and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a vial.

  • Solvent Choice: DMSO-d₆ is often preferred as it can solubilize the polar boronic acid and the less polar amide, and it slows the exchange of the acidic B(OH)₂ protons, sometimes allowing for their observation.

  • Transfer: Transfer the solution to a 5 mm NMR tube. Crucially, for ¹¹B NMR, a quartz NMR tube must be used to avoid the large background signal from borosilicate glass, which contains boron. [2]

  • Acquisition: Acquire spectra on a 400 MHz (or higher) spectrometer. Standard pulse programs for ¹H, ¹³C (with proton decoupling), and ¹¹B are used.

  • Processing: Process the raw data (FID) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight of the compound and provides structural information through the analysis of fragmentation patterns.

Predicted Mass Spectrum (Electrospray Ionization - Positive Mode)

Electrospray Ionization (ESI) is a soft ionization technique ideal for this molecule, minimizing premature fragmentation and allowing for clear observation of the molecular ion.

Predicted m/zAssignment
250.15[M+H]⁺ (Protonated Molecule)
232.14[M+H - H₂O]⁺
148.07[M+H - C₆H₁₄N]⁺ (Loss of diisopropylamine)
105.03[C₇H₅O]⁺ (Benzoyl cation)

Authoritative Grounding: The fragmentation of N,N-dialkylbenzamides is well-characterized. The primary cleavage occurs at the amide bond, leading to the formation of a stable benzoyl cation (m/z 105) and the loss of the neutral dialkylamine.[3]

MS_Fragmentation parent [M+H]⁺ m/z = 250.15 frag1 [M+H - H₂O]⁺ m/z = 232.14 parent->frag1 - H₂O frag2 Benzoyl-type Cation m/z = 148.07 parent->frag2 - N(iPr)₂ frag3 Benzoyl Cation m/z = 105.03 frag2->frag3 - B(OH)₂

Caption: Predicted ESI-MS Fragmentation Pathway.

Experimental Protocol: Mass Spectrometry

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile. A trace amount of formic acid can be added to the solvent to promote protonation ([M+H]⁺ formation).

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Instrument Settings: Operate the mass spectrometer in positive ion mode. Set the capillary voltage, cone voltage, and desolvation gas temperature and flow to optimal values for the analyte.

  • Data Acquisition: Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-500 Da). If desired, perform tandem MS (MS/MS) on the precursor ion (m/z 250.15) to confirm the proposed fragmentation pathway.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique used to identify the key functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands

The IR spectrum will be dominated by absorptions from the boronic acid and amide functional groups.

Predicted Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Strong, BroadO-H stretch (from B(OH)₂)
3100 - 3000MediumAromatic C-H stretch
2970 - 2870StrongAliphatic C-H stretch (isopropyl)
1635 - 1615Strong, SharpC=O stretch (Amide I band)
~1600, ~1475Medium-WeakAromatic C=C ring stretch
1400 - 1350StrongB-O stretch
~1370MediumC-H bend (isopropyl gem-dimethyl)
~1220StrongC-N stretch

Trustworthiness: The broad O-H stretch is characteristic of the hydrogen-bonded boronic acid dimer.[4] The strong C=O stretch below 1640 cm⁻¹ is a hallmark of a tertiary amide.[5] The strong B-O stretching vibration is a key diagnostic peak for boronic acids.[4]

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

Causality Behind Experimental Choice: ATR is the preferred method for obtaining IR spectra of solid powders due to its simplicity and speed. It requires no sample preparation (like making KBr pellets) and provides high-quality, reproducible data.

Methodology:

  • Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply Pressure: Use the pressure clamp to ensure firm and even contact between the sample and the crystal.

  • Data Acquisition: Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹).

  • Cleaning: After analysis, clean the crystal surface thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.

References

A Comprehensive Technical Guide to 3-(Diisopropylcarbamoyl)phenylboronic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Examination of a Key Building Block in Modern Medicinal Chemistry

Introduction

3-(Diisopropylcarbamoyl)phenylboronic acid, a specialized organoboron compound, has emerged as a critical building block in contemporary drug discovery and development. Its unique structural features and reactivity make it an invaluable tool for medicinal chemists, particularly in the construction of complex molecular architectures and the burgeoning field of targeted protein degradation. This technical guide provides a comprehensive overview of 3-(diisopropylcarbamoyl)phenylboronic acid, including its commercial availability, physicochemical properties, synthesis, and key applications, with a focus on its role in the development of innovative therapeutics.

Commercial Availability and Supplier Landscape

A variety of chemical suppliers offer 3-(diisopropylcarbamoyl)phenylboronic acid, catering to the needs of research laboratories and pharmaceutical manufacturing. The compound is typically available in research quantities, with options for bulk and custom synthesis. When selecting a supplier, researchers should consider factors such as purity, availability of technical documentation (e.g., Certificate of Analysis, Safety Data Sheet), and the supplier's quality management systems.

Table 1: Prominent Commercial Suppliers of 3-(Diisopropylcarbamoyl)phenylboronic Acid

SupplierPurityAvailable QuantitiesAdditional Information
BOC Sciences ≥98%Gram to kilogram scaleOffers custom synthesis and process development services.[]
Parchem Not specifiedBulk, FCL/TL/ISO Tank, Pallet, Drum/BagA supplier of a wide range of specialty chemicals.[2]
Apphem Not specifiedInquire for detailsProvides a catalog of chemical products for various industries.[3]
Chem-Impex 97-105% (Titration)Gram to multi-gramSpecializes in fine chemicals for research and development.
Santa Cruz Biotechnology Not specifiedInquire for detailsA well-known supplier for life science research.[4]

Physicochemical Properties and Handling

Understanding the physical and chemical properties of 3-(diisopropylcarbamoyl)phenylboronic acid is essential for its effective use in synthesis and for ensuring laboratory safety.

Table 2: Physicochemical Properties of 3-(Diisopropylcarbamoyl)phenylboronic Acid

PropertyValueSource
CAS Number 850567-40-7[3]
Molecular Formula C₁₃H₂₀BNO₃[3]
Molecular Weight 249.11 g/mol []
Appearance White to off-white crystalline powder[5]
Melting Point Data for the specific compound is not readily available. Related compounds like phenylboronic acid have a melting point of 216 °C.[6]
Solubility Phenylboronic acids are generally soluble in most polar organic solvents and have poor solubility in nonpolar solvents like hexanes.[6] They exhibit high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[2][7][8]
Storage Store at 2-8 °C.[5]

Safety and Handling: As with all boronic acid derivatives, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling 3-(diisopropylcarbamoyl)phenylboronic acid. Work should be conducted in a well-ventilated fume hood. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Synthesis of 3-(Diisopropylcarbamoyl)phenylboronic Acid

General Synthetic Approach

A plausible synthetic route, based on established methodologies for similar compounds, is outlined below. This should be considered a general guideline, and optimization may be necessary.

Scheme 1: Proposed Synthesis of 3-(Diisopropylcarbamoyl)phenylboronic Acid

Synthesis cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Borylation and Hydrolysis 3-bromo-N,N-diisopropylbenzamide 3-Bromo-N,N-diisopropylbenzamide Grignard 3-(Diisopropylcarbamoyl)phenylmagnesium bromide 3-bromo-N,N-diisopropylbenzamide->Grignard Mg, THF Mg Mg, THF Intermediate Boronate Ester Intermediate Grignard->Intermediate Triisopropyl borate Borate Triisopropyl borate Final_Product 3-(Diisopropylcarbamoyl)phenylboronic acid Intermediate->Final_Product Aqueous Acid Hydrolysis Aqueous Acid (e.g., HCl)

Caption: Proposed synthetic pathway for 3-(diisopropylcarbamoyl)phenylboronic acid.

Detailed Experimental Protocol (Hypothetical)

Materials:

  • 3-Bromo-N,N-diisopropylbenzamide

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Iodine crystal (as initiator)

  • Triisopropyl borate

  • Hydrochloric acid (e.g., 1 M aqueous solution)

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • Grignard Reagent Formation:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.

    • Add a small crystal of iodine to the flask.

    • Dissolve 3-bromo-N,N-diisopropylbenzamide in anhydrous THF and add it to the dropping funnel.

    • Add a small portion of the bromide solution to the magnesium turnings and gently heat to initiate the reaction (disappearance of the iodine color).

    • Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating until the magnesium is consumed.

  • Borylation:

    • Cool the Grignard reagent solution to -78 °C in a dry ice/acetone bath.

    • Add triisopropyl borate dropwise to the cooled Grignard solution via a syringe or dropping funnel, maintaining the temperature below -60 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Hydrolysis and Work-up:

    • Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of 1 M hydrochloric acid until the solution is acidic.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography to yield 3-(diisopropylcarbamoyl)phenylboronic acid as a solid.

Key Applications in Drug Discovery and Development

The utility of 3-(diisopropylcarbamoyl)phenylboronic acid in medicinal chemistry is primarily centered around two key areas: its use as a versatile coupling partner in Suzuki-Miyaura reactions and its role as a critical building block in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds.[4] Phenylboronic acids are key reagents in this transformation, allowing for the introduction of substituted phenyl groups into a wide range of molecules.

Suzuki_Miyaura Boronic_Acid 3-(Diisopropylcarbamoyl)phenylboronic acid Coupled_Product Coupled Product Boronic_Acid->Coupled_Product Organic_Halide Aryl/Vinyl Halide (R-X) Organic_Halide->Coupled_Product Catalyst Pd(0) Catalyst, Base Catalyst->Coupled_Product

Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.

The diisopropylcarbamoyl group in 3-(diisopropylcarbamoyl)phenylboronic acid can serve multiple purposes in a drug discovery program. It can act as a key pharmacophoric element, engaging in specific interactions with a biological target. Alternatively, it can be used to modulate the physicochemical properties of a molecule, such as solubility and cell permeability.

Building Block for PROTACs

Targeted protein degradation using PROTACs has emerged as a revolutionary therapeutic modality.[12] PROTACs are heterobifunctional molecules that consist of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. By bringing the target protein and the E3 ligase into proximity, PROTACs induce the ubiquitination and subsequent degradation of the target protein by the proteasome.

3-(Diisopropylcarbamoyl)phenylboronic acid is a valuable building block for the synthesis of PROTAC linkers and warheads. The boronic acid moiety can be readily converted to other functional groups or used in coupling reactions to attach the phenyl ring to other parts of the PROTAC molecule. The diisopropylcarbamoyl group can provide a desirable vector for linker attachment and can also influence the overall conformation and properties of the final PROTAC.

PROTAC_Structure Target_Ligand Target Protein Ligand Linker Linker (incorporating 3-(diisopropylcarbamoyl)phenyl moiety) Target_Ligand->Linker E3_Ligase_Ligand E3 Ligase Ligand Linker->E3_Ligase_Ligand

References

The Genesis of a Key Building Block: A Literature Review on the Discovery and Synthesis of (3-(Diisopropylcarbamoyl)phenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted phenylboronic acids are a cornerstone of modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Their stability, functional group tolerance, and reactivity make them indispensable building blocks in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. Within this important class of compounds, (3-(Diisopropylcarbamoyl)phenyl)boronic acid has emerged as a particularly valuable reagent. The presence of the diisopropylcarbamoyl group at the meta position offers a unique combination of steric and electronic properties, influencing the reactivity of the boronic acid and providing a handle for further synthetic transformations or for modulating the physicochemical properties of the final products.

This technical guide provides a comprehensive overview of the discovery and synthesis of this compound. While a singular "discovery" paper for this specific isomer is not as prominently cited as for its ortho-counterpart, its synthesis is a classic example of well-established and robust organometallic chemistry. This guide will therefore focus on the logical synthetic strategies derived from foundational literature, offering a deep dive into the mechanistic underpinnings and practical considerations for its preparation.

Retrosynthetic Analysis and Strategic Rationale

The most logical approach to the synthesis of this compound involves the formation of the carbon-boron bond on a pre-functionalized aromatic ring. A retrosynthetic analysis reveals the key disconnection at the C-B bond, leading back to a 3-substituted N,N-diisopropylbenzamide precursor.

G target This compound intermediate1 Aryl Lithium Intermediate target->intermediate1 C-B Disconnection (Borylation) precursor 3-Bromo-N,N-diisopropylbenzamide intermediate1->precursor Lithium-Halogen Exchange starting_material1 3-Bromobenzoic Acid precursor->starting_material1 Amidation starting_material2 Diisopropylamine precursor->starting_material2 Amidation

Caption: Retrosynthetic analysis of this compound.

For the introduction of the boronic acid group at the meta position, a highly regioselective method is required. While Directed ortho-Metalation (DoM) is a powerful technique for functionalizing aromatic rings, the diisopropylamide group is a strong ortho-directing group. Therefore, a direct C-H lithiation of N,N-diisopropylbenzamide would lead to substitution at the 2- and 6-positions, not the desired 3-position.

Consequently, the most effective and widely employed strategy is to utilize a halogen atom at the 3-position as a synthetic handle. A bromine atom is ideal for this purpose as it readily undergoes lithium-halogen exchange with an organolithium reagent at low temperatures to generate the corresponding aryl lithium species in a highly regioselective manner. This intermediate can then be trapped with a boron electrophile to furnish the desired boronic acid.

Synthesis of the Key Precursor: 3-Bromo-N,N-diisopropylbenzamide

The synthesis of the essential precursor, 3-bromo-N,N-diisopropylbenzamide, is a straightforward two-step process starting from commercially available 3-bromobenzoic acid.

Step 1: Conversion of 3-Bromobenzoic Acid to 3-Bromobenzoyl Chloride

The first step involves the activation of the carboxylic acid by converting it to the more reactive acid chloride. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.

Step 2: Amidation of 3-Bromobenzoyl Chloride with Diisopropylamine

The resulting crude 3-bromobenzoyl chloride is then reacted with diisopropylamine to form the target amide. A non-nucleophilic base, such as triethylamine, is typically added to scavenge the HCl generated during the reaction.[1]

G cluster_0 Synthesis of 3-Bromo-N,N-diisopropylbenzamide 3-Bromobenzoic Acid 3-Bromobenzoic Acid 3-Bromobenzoyl Chloride 3-Bromobenzoyl Chloride 3-Bromobenzoic Acid->3-Bromobenzoyl Chloride SOCl₂ 3-Bromo-N,N-diisopropylbenzamide 3-Bromo-N,N-diisopropylbenzamide 3-Bromobenzoyl Chloride->3-Bromo-N,N-diisopropylbenzamide Diisopropylamine, Et₃N

Caption: Reaction scheme for the synthesis of the key precursor.

Experimental Protocol: Synthesis of 3-Bromo-N,N-diisopropylbenzamide

Materials:

ReagentMolar Mass ( g/mol )Role
3-Bromobenzoic Acid201.02Starting Material
Thionyl Chloride (SOCl₂)118.97Activating Agent
Diisopropylamine101.19Nucleophile
Triethylamine (Et₃N)101.19Base
Dichloromethane (DCM)84.93Solvent

Procedure:

  • To a solution of 3-bromobenzoic acid in dichloromethane (DCM), slowly add thionyl chloride at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux until the reaction is complete (monitored by TLC or disappearance of starting material).

  • Cool the mixture and remove the solvent and excess thionyl chloride under reduced pressure.

  • Dissolve the crude 3-bromobenzoyl chloride in fresh DCM and cool to 0 °C.

  • Slowly add a solution of diisopropylamine and triethylamine in DCM to the cooled acid chloride solution.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Wash the reaction mixture with aqueous acid (e.g., 1M HCl), aqueous base (e.g., saturated NaHCO₃), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 3-bromo-N,N-diisopropylbenzamide, which can be purified by chromatography or crystallization.

The Core Transformation: Synthesis of this compound via Lithiation-Borylation

The final step in the synthesis is the conversion of the aryl bromide to the boronic acid. This is achieved through a lithium-halogen exchange followed by quenching with a borate ester.

Mechanism and Rationale

The reaction is initiated by the addition of an alkyllithium reagent, typically n-butyllithium or sec-butyllithium, to the solution of 3-bromo-N,N-diisopropylbenzamide at a very low temperature (-78 °C). The alkyllithium rapidly exchanges with the bromine atom to form the highly reactive 3-(diisopropylcarbamoyl)phenyllithium intermediate. This low temperature is crucial to prevent side reactions, such as attack of the organolithium on the amide carbonyl.

The newly formed aryl lithium species is a potent nucleophile and is immediately trapped by the addition of a trialkyl borate, such as triisopropyl borate (B(OiPr)₃). The lithium species attacks the electrophilic boron atom to form a boronate complex. Subsequent acidic aqueous workup hydrolyzes the borate ester to the desired this compound.

G cluster_1 Lithiation-Borylation Reaction 3-Bromo-N,N-diisopropylbenzamide 3-Bromo-N,N-diisopropylbenzamide 3-(Diisopropylcarbamoyl)phenyllithium 3-(Diisopropylcarbamoyl)phenyllithium 3-Bromo-N,N-diisopropylbenzamide->3-(Diisopropylcarbamoyl)phenyllithium n-BuLi, THF, -78 °C Boronate Ester Intermediate Boronate Ester Intermediate 3-(Diisopropylcarbamoyl)phenyllithium->Boronate Ester Intermediate B(O-iPr)₃ This compound This compound Boronate Ester Intermediate->this compound H₃O⁺

Caption: The final lithiation-borylation step.

Experimental Protocol: Synthesis of this compound

Materials:

ReagentMolar Mass ( g/mol )Role
3-Bromo-N,N-diisopropylbenzamide284.19Precursor
n-Butyllithium (n-BuLi)64.06Lithiating Agent
Triisopropyl borate188.08Boron Electrophile
Tetrahydrofuran (THF), anhydrous72.11Solvent
Hydrochloric Acid (HCl), aq.36.46for Workup

Procedure:

  • Dissolve 3-bromo-N,N-diisopropylbenzamide in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (typically as a solution in hexanes) dropwise to the cooled solution, maintaining the temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for a period of time (e.g., 1 hour) to ensure complete lithium-halogen exchange.

  • To the resulting aryl lithium solution, add triisopropyl borate dropwise, again ensuring the temperature remains below -70 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

  • Quench the reaction by the slow addition of aqueous hydrochloric acid.

  • Separate the aqueous and organic layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude this compound can be purified by crystallization or silica gel chromatography.

Characterization

The final product, this compound, should be characterized using standard analytical techniques to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the molecule, showing the characteristic signals for the aromatic protons, the isopropyl groups, and the absence of the starting bromide.

  • Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and elemental composition of the compound.

Conclusion

The synthesis of this compound is a robust and reliable process that relies on fundamental principles of organometallic chemistry. Although a single seminal "discovery" paper may not be readily identifiable, the synthetic route via lithium-halogen exchange of 3-bromo-N,N-diisopropylbenzamide followed by borylation is a logical and well-precedented strategy. This technical guide has provided a detailed, step-by-step methodology, grounded in established literature, to empower researchers and scientists in the synthesis of this valuable building block for applications in drug discovery and materials science.

References

An In-Depth Technical Guide to 3-(Diisopropylcarbamoyl)phenylboronic Acid Anhydride: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Diisopropylcarbamoyl)phenylboronic acid and its corresponding anhydride, a trimeric boroxine, are of significant interest to the scientific community, particularly in the fields of medicinal chemistry and materials science. Boronic acids are a class of organoboron compounds characterized by a carbon-boron bond and hydroxyl groups attached to the boron atom. They are known for their unique ability to form reversible covalent bonds with diols, a property that has been extensively exploited in the development of sensors, drug delivery systems, and as versatile intermediates in organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction.

This technical guide provides a comprehensive overview of 3-(diisopropylcarbamoyl)phenylboronic acid anhydride, from its synthesis and purification to its detailed characterization and potential applications in drug development. The information presented herein is intended to equip researchers and scientists with the necessary knowledge to effectively utilize this compound in their work.

Physicochemical Properties

3-(Diisopropylcarbamoyl)phenylboronic acid typically exists in equilibrium with its cyclic trimeric anhydride, also known as a boroxine. This equilibrium is influenced by factors such as concentration, solvent, and the presence of water. For practical purposes in many applications, particularly in Suzuki-Miyaura couplings, the mixture of the boronic acid and its anhydride can often be used without separation.

PropertyValueSource
Chemical Formula C₁₃H₂₀BNO₃[]
Molecular Weight 249.11 g/mol []
CAS Number 850567-40-7[]
Appearance Typically a white to off-white solidGeneral knowledge
Solubility Soluble in many organic solvents such as THF, DMSO, and methanol.General knowledge

Synthesis and Purification

The synthesis of 3-(diisopropylcarbamoyl)phenylboronic acid generally follows a well-established route for the preparation of arylboronic acids: the reaction of a Grignard reagent with a borate ester.[2]

Synthetic Workflow

SynthesisWorkflow cluster_0 Step 1: Preparation of Grignard Reagent cluster_1 Step 2: Borylation cluster_2 Step 3: Hydrolysis and Purification A 3-Bromo-N,N-diisopropylbenzamide D Grignard Reagent A->D Reacts with B Magnesium turnings B->D in C Anhydrous THF C->D F Boronate Ester Intermediate D->F Reacts with E Triisopropyl borate E->F H 3-(Diisopropylcarbamoyl)phenylboronic Acid F->H Hydrolyzed with G Aqueous Acid (e.g., HCl) G->H I Purification (e.g., Recrystallization) H->I

Caption: Synthetic workflow for 3-(diisopropylcarbamoyl)phenylboronic acid.

Detailed Experimental Protocol

Step 1: Synthesis of the Grignard Reagent

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add magnesium turnings (1.2 equivalents).

  • Add a small crystal of iodine to activate the magnesium.

  • In the dropping funnel, place a solution of 3-bromo-N,N-diisopropylbenzamide (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

  • Add a small portion of the bromide solution to the magnesium turnings. The reaction is initiated, as evidenced by a color change and gentle refluxing. If the reaction does not start, gentle heating may be required.

  • Once the reaction has initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The formation of Grignard reagents from similar bromo-precursors in THF is a well-documented process.[3]

Step 2: Borylation

  • Cool the Grignard reagent solution to -78 °C using a dry ice/acetone bath.

  • In a separate flask, prepare a solution of triisopropyl borate (1.5 equivalents) in anhydrous THF.

  • Add the triisopropyl borate solution dropwise to the cold Grignard reagent solution, maintaining the temperature below -70 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

Step 3: Hydrolysis and Purification

  • Cool the reaction mixture in an ice bath and slowly quench by the addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude boronic acid.

  • Purification of boronic acids can be challenging due to their tendency to form anhydrides and their polarity.[4] Recrystallization from a suitable solvent system (e.g., hot water, ethanol, or a mixture of organic solvents) is a common method.[4] Alternatively, forming a crystalline adduct with diethanolamine can facilitate purification.[4]

Characterization of 3-(Diisopropylcarbamoyl)phenylboronic Acid and its Anhydride

A combination of spectroscopic techniques is essential for the unambiguous characterization of 3-(diisopropylcarbamoyl)phenylboronic acid and its anhydride.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methine protons of the isopropyl groups, and the methyl protons of the isopropyl groups. The integration of these signals should correspond to the number of protons in the molecule. For a similar compound, phenylboronic acid, aromatic protons typically appear in the range of 7.3-8.0 ppm.[5]

  • ¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, the carbonyl carbon of the amide, and the carbons of the isopropyl groups. The chemical shift of the carbon attached to the boron atom is also a key diagnostic peak. For phenylboronic acid, the aromatic carbons appear in the region of 125-135 ppm.[6]

  • ¹¹B NMR: Boron-11 NMR is a powerful tool for characterizing boronic acids and their derivatives.[7] The sp²-hybridized boron of the boronic acid will have a distinct chemical shift from the sp³-hybridized boron in the boronate ester or the anhydride form. This technique can be used to study the equilibrium between the acid and anhydride forms.[7]

Infrared (IR) Spectroscopy

The IR spectrum of 3-(diisopropylcarbamoyl)phenylboronic acid anhydride will exhibit characteristic absorption bands. Key vibrations to look for include:

  • B-O stretching: A strong, broad band in the region of 1300-1400 cm⁻¹ is characteristic of the B-O bonds in the boroxine ring of the anhydride.[8]

  • C=O stretching: A strong absorption around 1630-1680 cm⁻¹ corresponding to the amide carbonyl group.

  • O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ for the boronic acid form, which will be absent or diminished in the pure anhydride.

  • Aromatic C-H stretching: Signals above 3000 cm⁻¹.

  • Aliphatic C-H stretching: Signals below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. For the anhydride, the mass spectrum may show the molecular ion peak corresponding to the trimeric boroxine structure, or fragments resulting from its decomposition.

Characterization Workflow

CharacterizationWorkflow cluster_0 Initial Analysis cluster_1 Structural Confirmation cluster_2 Final Verification A Purified Product B ¹H & ¹³C NMR A->B Structure & Purity C Mass Spectrometry A->C Molecular Weight D FTIR Spectroscopy B->D Functional Groups G Confirmed Structure of 3-(diisopropylcarbamoyl)phenylboronic acid and its Anhydride B->G E ¹¹B NMR C->E Boron Environment C->G F Elemental Analysis D->F Elemental Composition D->G E->F E->G F->G

Caption: A typical workflow for the characterization of the target compound.

Applications in Drug Development

Phenylboronic acids are valuable building blocks in drug discovery due to their versatile reactivity and unique biological interactions. While specific applications for 3-(diisopropylcarbamoyl)phenylboronic acid are not extensively documented in publicly available literature, its structural motifs suggest several potential areas of use:

  • Suzuki-Miyaura Cross-Coupling: As a substituted phenylboronic acid, it is an ideal coupling partner for the synthesis of complex biaryl structures, which are common scaffolds in many pharmaceutical agents. The diisopropylcarbamoyl group can influence the electronic properties and steric hindrance of the molecule, potentially leading to novel compounds with desired biological activities.

  • Enzyme Inhibition: Boronic acids are known to act as inhibitors of serine proteases by forming a stable tetrahedral intermediate with the active site serine residue. The specific substituents on the phenyl ring can be tailored to achieve selectivity for different enzymes.

  • Drug Delivery Systems: The ability of boronic acids to bind to diols can be utilized in the development of glucose-responsive drug delivery systems for diabetes treatment or for targeting glycoproteins on the surface of cancer cells.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[10]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[11][12] Avoid contact with skin and eyes.[11][12]

  • Storage: Store in a tightly closed container in a cool, dry place.[11] Phenylboronic acids can be sensitive to air and moisture and may slowly dehydrate to the anhydride form upon storage.[10]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

3-(Diisopropylcarbamoyl)phenylboronic acid anhydride is a valuable synthetic intermediate with significant potential in organic synthesis and drug discovery. A thorough understanding of its synthesis, purification, and characterization is crucial for its effective application. This guide provides a foundational framework for researchers and scientists working with this compound, emphasizing the importance of rigorous experimental technique and comprehensive analytical characterization. Further research into the specific applications of this molecule will undoubtedly uncover new opportunities in the development of novel therapeutics and functional materials.

References

Methodological & Application

Application Note: Suzuki-Miyaura Coupling Protocol using (3-(Diisopropylcarbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for performing the Suzuki-Miyaura cross-coupling reaction using (3-(Diisopropylcarbamoyl)phenyl)boronic acid. The protocol is designed for researchers, chemists, and professionals in drug development engaged in the synthesis of complex biaryl structures. We delve into the mechanistic underpinnings of the reaction, offer a field-proven, step-by-step protocol, and provide guidance on parameter optimization and troubleshooting. The inclusion of a sterically demanding diisopropylcarbamoyl group on the boronic acid presents unique considerations, which are addressed herein to ensure robust and reproducible outcomes.

Introduction: The Strategic Importance of the Suzuki-Miyaura Coupling

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic organic chemistry, celebrated for its reliability in forging carbon-carbon bonds.[1][2][3] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of diverse boronic acids have established it as an indispensable tool in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3] The reaction typically couples an organoboron species with an organic halide or triflate.[4]

The subject of this guide, This compound , is a valuable building block for introducing a substituted aryl ring bearing a sterically hindered and electronically distinct tertiary amide. This motif is prevalent in medicinal chemistry, offering a stable, hydrogen-bond accepting group that can modulate a molecule's pharmacokinetic properties. The protocol detailed below is optimized to address the potential steric hindrance imposed by the meta-diisopropylcarbamoyl substituent, ensuring efficient coupling.

The Catalytic Cycle: A Mechanistic Rationale

A thorough understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst.[5][6] The three fundamental steps are Oxidative Addition, Transmetalation, and Reductive Elimination.[4][7]

  • Oxidative Addition : The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a Pd(II) intermediate.[5]

  • Transmetalation : This is the crucial step where the organic moiety is transferred from the boron atom to the palladium center. The process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate "ate" complex (e.g., [R-B(OH)₃]⁻).[8][9][10][11][12] This activated species then exchanges its organic group with the halide on the Pd(II) complex.

  • Reductive Elimination : The two organic partners on the Pd(II) center couple and are expelled as the final biaryl product. This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[5][7]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar¹-X PdII_Aryl Ar¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal X⁻ out PdII_Biaryl Ar¹-Pd(II)L₂-Ar² Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Ar¹-Ar² (Product) BoronicAcid Ar²-B(OH)₂ Boronate [Ar²-B(OH)₃]⁻ (Boronate) BoronicAcid->Boronate Base Base (OH⁻) Base->Boronate Boronate->Transmetal Activated Nucleophile

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol describes the coupling of this compound with a representative aryl bromide (4-bromoanisole).

Materials and Reagents
ReagentCAS No.M.W. ( g/mol )Stoichiometry (equiv.)Amount (for 1 mmol scale)
4-Bromoanisole104-92-7187.041.0187 mg
This compound850567-40-7249.111.2299 mg
Palladium(II) Acetate (Pd(OAc)₂)3375-31-3224.500.02 (2 mol%)4.5 mg
SPhos ligand657408-07-6410.470.04 (4 mol%)16.4 mg
Potassium Phosphate, tribasic (K₃PO₄)7778-53-2212.272.0425 mg
1,4-Dioxane, anhydrous123-91-188.11-4.0 mL
Water, degassed7732-18-518.02-1.0 mL

Rationale for Reagent Selection:

  • Catalyst System: A combination of Pd(OAc)₂ and a bulky, electron-rich Buchwald phosphine ligand like SPhos is highly effective for coupling sterically hindered substrates and aryl chlorides, offering high activity and stability.[13][14]

  • Base: K₃PO₄ is a moderately strong base that is highly effective in Suzuki couplings, particularly with challenging substrates.[15] Its solubility in the aqueous phase facilitates the formation of the active boronate species.

  • Solvent: A biphasic 1,4-dioxane/water system is a robust choice, effectively dissolving the organic substrates, the palladium complex, and the inorganic base to enable efficient reaction.[4][16]

Step-by-Step Procedure

Workflow cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification A 1. Add Solids (Ar-Br, Boronic Acid, K₃PO₄, Pd(OAc)₂, SPhos) to a flame-dried Schlenk flask. B 2. Seal flask and purge with inert gas (e.g., Argon) (3x vacuum/backfill cycles). A->B C 3. Add degassed solvents (Dioxane, then Water) via syringe. B->C D 4. Heat reaction mixture (e.g., 90 °C) with vigorous stirring for 4-12 hours. C->D E 5. Monitor progress by TLC or LC-MS. D->E F 6. Cool to room temp. Dilute with EtOAc. E->F G 7. Wash with water and brine. Dry organic layer (Na₂SO₄). F->G H 8. Concentrate in vacuo. G->H I 9. Purify by column chromatography. H->I

Caption: Standard experimental workflow for the Suzuki-Miyaura coupling reaction.

  • Vessel Preparation: Place a magnetic stir bar into a 25 mL Schlenk flask. Flame-dry the flask under vacuum and allow it to cool to room temperature under an inert atmosphere (Argon or Nitrogen).

  • Reagent Addition: In the flask, combine 4-bromoanisole (187 mg, 1.0 mmol), this compound (299 mg, 1.2 mmol), K₃PO₄ (425 mg, 2.0 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), and SPhos (16.4 mg, 0.04 mmol).

  • Inerting: Seal the flask with a rubber septum. Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Degas the anhydrous 1,4-dioxane and water separately by sparging with argon for 15-20 minutes. Using syringes, add 4.0 mL of 1,4-dioxane followed by 1.0 mL of water to the reaction flask.

  • Reaction: Place the flask in a preheated oil bath at 90 °C. Stir the mixture vigorously for 4-12 hours. The reaction should appear as a light brown to dark suspension.

  • Monitoring: Monitor the reaction's progress by periodically taking aliquots (via syringe) and analyzing them by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) or LC-MS. The disappearance of the limiting aryl bromide is a key indicator of completion.

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel. Wash with water (2 x 15 mL) and then with brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure biaryl product.

Optimization and Troubleshooting

The success of a Suzuki-Miyaura coupling can be sensitive to several parameters. The following table provides guidance for optimizing the reaction and addressing common issues.

ParameterStandard ConditionAlternative 1 (Milder)Alternative 2 (More Forcing)Rationale & Comments
Catalyst Pd(OAc)₂ / SPhosPd(PPh₃)₄PdCl₂(dppf)Pd(PPh₃)₄ is a classic but may require higher temperatures. PdCl₂(dppf) is robust and effective for a wide range of substrates.[1]
Base K₃PO₄K₂CO₃Cs₂CO₃K₂CO₃ is a weaker, cost-effective base.[11] Cs₂CO₃ is more soluble and basic, often accelerating the reaction but at a higher cost.
Solvent Dioxane / H₂O (4:1)Toluene / H₂O (4:1)DMFToluene can be a good alternative to dioxane. DMF is a polar aprotic solvent that can be effective but may require higher temperatures for workup. Solvent choice can significantly impact reaction rates.[17][18]
Temperature 90 °C60 °C110 °CLower temperatures may be sufficient and can prevent side reactions like protodeboronation.[7] Higher temperatures can accelerate sluggish reactions.

Common Issues and Solutions:

  • Low or No Yield:

    • Cause: Inactive catalyst or insufficient inerting. Oxygen can deactivate the Pd(0) catalyst.

    • Solution: Use fresh, high-purity palladium sources and ligands. Ensure all solvents are thoroughly degassed and the reaction vessel is properly purged with an inert gas.

  • Protodeboronation:

    • Cause: The boronic acid is replaced by a hydrogen atom. This can be caused by excessive heat, overly strong base, or prolonged reaction times.

    • Solution: Reduce the reaction temperature. Use a milder base (e.g., K₂CO₃ or even KF). Monitor the reaction closely and stop it once the starting material is consumed.

  • Homocoupling of Boronic Acid:

    • Cause: Two molecules of the boronic acid couple together. This is often promoted by the presence of oxygen.

    • Solution: Rigorous degassing of the reaction mixture and maintenance of a strict inert atmosphere is critical.

References

Application Notes and Protocols for the Use of (3- (Diisopropylcarbamoyl)phenyl)boronic Acid in PROTAC Linker Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Linkers in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules that co-opt the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1] A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two elements.[2][3] The linker is far more than a simple spacer; its length, rigidity, and chemical composition are critical determinants of a PROTAC's efficacy, influencing the formation and stability of the crucial ternary complex between the POI and the E3 ligase.[3][4] A well-designed linker facilitates the optimal orientation of the POI and E3 ligase, leading to efficient ubiquitination and subsequent degradation of the target protein by the proteasome.[4]

This guide provides an in-depth look at the application of (3-(Diisopropylcarbamoyl)phenyl)boronic acid as a versatile building block in the synthesis of PROTAC linkers. We will explore its unique properties, detail a comprehensive protocol for its incorporation into a linker scaffold via Suzuki-Miyaura cross-coupling, and discuss the characterization and purification of the resulting PROTAC molecules.

This compound: A Key Building Block for PROTAC Linkers

This compound is a valuable reagent for the synthesis of PROTAC linkers due to its unique structural features. The presence of the boronic acid moiety allows for its facile incorporation into linker scaffolds through robust and well-established palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[5][6]

Chemical Properties:

PropertyValue
CAS Number 850567-40-7
Molecular Formula C13H20BNO3
Molecular Weight 249.11 g/mol

The diisopropylcarbamoyl group offers several potential advantages in PROTAC design:

  • Modulation of Physicochemical Properties: The bulky and lipophilic diisopropyl groups can influence the solubility, cell permeability, and overall pharmacokinetic profile of the final PROTAC molecule.[]

  • Structural Rigidity: The amide bond and the phenyl ring introduce a degree of rigidity to the linker, which can be advantageous in pre-organizing the PROTAC into a conformation favorable for ternary complex formation.[4][8]

  • Potential for E3 Ligase Interactions: The benzamide substructure is a known motif in some E3 ligase ligands, particularly for Cereblon (CRBN).[9] While not a primary binder itself in this context, it may contribute to favorable interactions within the ternary complex.

Workflow for PROTAC Linker Synthesis using this compound

The general workflow for incorporating this compound into a PROTAC linker involves a Suzuki-Miyaura cross-coupling reaction with a suitably functionalized coupling partner, typically a heteroaryl halide. This is followed by further synthetic modifications to append the POI ligand and the E3 ligase ligand.

PROTAC Synthesis Workflow cluster_0 Linker Synthesis cluster_1 PROTAC Assembly cluster_2 Analysis A This compound C Suzuki-Miyaura Coupling A->C B Functionalized (Hetero)aryl Halide B->C D Bifunctional Linker Core C->D G Sequential Coupling D->G E POI Ligand E->G F E3 Ligase Ligand F->G H Final PROTAC Molecule G->H I Purification (HPLC) H->I J Characterization (NMR, MS) I->J

Figure 1: General workflow for PROTAC synthesis.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of this compound with a generic heteroaryl bromide. Note: This is a representative protocol and may require optimization for specific substrates.

Materials:

  • This compound

  • Heteroaryl bromide (functionalized for subsequent attachments)

  • Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf))

  • Base (e.g., K2CO3, Cs2CO3, K3PO4)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask, combine this compound (1.2 equivalents), the heteroaryl bromide (1.0 equivalent), and the base (2.0-3.0 equivalents).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent system to the flask via syringe. A common solvent mixture is 1,4-dioxane and water (e.g., 4:1 v/v).

  • Catalyst Addition: Add the palladium catalyst (typically 2-10 mol%) to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Purification and Characterization of PROTACs

The purification and characterization of the final PROTAC molecule are critical steps to ensure its identity and purity.

Purification:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the most common method for purifying PROTACs. A C18 column with a water/acetonitrile or water/methanol gradient containing a modifier like trifluoroacetic acid (TFA) or formic acid is typically used.

Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the synthesized PROTAC.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass and molecular formula of the PROTAC. Liquid chromatography-mass spectrometry (LC-MS) is also a powerful tool for assessing purity.[10][11]

Analytical_Workflow Crude Crude PROTAC HPLC Preparative HPLC Crude->HPLC Pure Purified PROTAC HPLC->Pure NMR NMR Spectroscopy (1H, 13C) Pure->NMR MS Mass Spectrometry (HRMS) Pure->MS Data Structural Confirmation & Purity Assessment NMR->Data MS->Data

Figure 2: Analytical workflow for PROTAC purification and characterization.

Safety and Handling

Boronic acids are generally stable compounds, but appropriate safety precautions should always be taken.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust.

  • Storage: Store in a cool, dry place away from moisture.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for the synthesis of PROTAC linkers. Its ability to undergo efficient Suzuki-Miyaura cross-coupling allows for the rational design and construction of linkers with tailored properties. The diisopropylcarbamoyl moiety can impart favorable characteristics to the final PROTAC molecule, potentially influencing its pharmacokinetic profile and its ability to form a stable and productive ternary complex. The protocols and information provided in this guide serve as a comprehensive resource for researchers in the field of targeted protein degradation.

References

The Strategic Coupling of (3-(Diisopropylcarbamoyl)phenyl)boronic Acid with Aryl Halides: A Detailed Guide to Reaction Conditions and Protocol Optimization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction stands as a titan in the field of synthetic organic chemistry, offering a powerful and versatile method for the formation of carbon-carbon bonds. Its impact on drug discovery and development is particularly profound, enabling the construction of complex molecular architectures with high functional group tolerance under relatively mild conditions. This guide provides an in-depth exploration of the reaction conditions for a particularly relevant building block: (3-(Diisopropylcarbamoyl)phenyl)boronic acid. The presence of the diisopropylcarbamoyl group imparts specific steric and electronic properties that necessitate a nuanced approach to catalyst, ligand, and base selection for successful coupling with a diverse range of aryl halides.

Core Principles: Understanding the Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling reaction is a catalytic cycle involving a palladium catalyst. The cycle is initiated by the oxidative addition of an aryl halide to a palladium(0) complex, which is often generated in situ from a palladium(II) precatalyst. This is followed by a crucial transmetalation step, where the organic moiety from the boronic acid is transferred to the palladium(II) center. The cycle concludes with reductive elimination, which forms the new carbon-carbon bond of the biaryl product and regenerates the active palladium(0) catalyst.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln PdII_Aryl R¹-Pd(II)Ln-X Pd0->PdII_Aryl R¹-X OxAdd Oxidative Addition PdII_Both R¹-Pd(II)Ln-R² PdII_Aryl->PdII_Both [R²-B(OH)₃]⁻ Transmetalation Transmetalation PdII_Both->Pd0 Product R¹-R² PdII_Both->Product R¹-R² RedElim Reductive Elimination ArylHalide R¹-X BoronicAcid R²-B(OH)₂ Boronate [R²-B(OH)₃]⁻ BoronicAcid->Boronate + OH⁻ Base Base

Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The diisopropylcarbamoyl group on the phenylboronic acid introduces moderate steric bulk in the meta position. While not as challenging as ortho-substituted substrates, this steric hindrance can influence the rate of transmetalation. Electronically, the amide group is weakly deactivating, which can also affect the nucleophilicity of the boronic acid. Therefore, careful selection of the reaction parameters is crucial for achieving high yields and avoiding side reactions.

Critical Parameters for Successful Coupling

The success of the Suzuki-Miyaura coupling of this compound with aryl halides hinges on the judicious selection of four key components: the palladium source, the ligand, the base, and the solvent.

Palladium Source and Ligand Selection

The choice of the palladium catalyst and its associated ligand is paramount, especially when dealing with less reactive aryl chlorides or sterically demanding coupling partners.

  • Palladium Precatalysts: Common palladium(II) precatalysts such as palladium(II) acetate (Pd(OAc)₂) and palladium(II) chloride (PdCl₂) are often used in conjunction with a phosphine ligand. Alternatively, pre-formed palladium(0) sources like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be employed. For challenging couplings, more sophisticated precatalysts that readily generate the active Pd(0) species are often preferred.

  • Ligands: The ligand stabilizes the palladium center and modulates its reactivity. For the coupling of this compound, which possesses some steric bulk, bulky and electron-rich phosphine ligands are often beneficial. These ligands promote the formation of a coordinatively unsaturated and highly reactive Pd(0) species, which facilitates the oxidative addition of even less reactive aryl chlorides. Buchwald ligands, such as SPhos, XPhos, and RuPhos, are excellent candidates for this purpose. N-heterocyclic carbene (NHC) ligands also offer a robust alternative, providing high stability and catalytic activity.

The Role of the Base

The base plays a critical role in the transmetalation step by activating the boronic acid. It reacts with the boronic acid to form a more nucleophilic boronate "ate" complex, which then readily transfers its organic group to the palladium center. The choice of base can significantly impact the reaction rate and yield.

  • Common Bases: A range of inorganic bases are commonly used, including carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH, KOH).

  • Base Strength and Solubility: For challenging couplings, stronger and more soluble bases like potassium phosphate or cesium carbonate are often more effective. The solubility of the base in the reaction medium is crucial for efficient activation of the boronic acid. The use of finely powdered bases can also enhance reactivity.

Solvent Systems

The solvent must be capable of dissolving all reaction components, including the polar base and the typically nonpolar organic substrates. A mixture of an organic solvent and water is often employed to facilitate the dissolution of both the organic and inorganic reagents.

  • Common Solvents: Ethereal solvents like 1,4-dioxane and tetrahydrofuran (THF), as well as aromatic hydrocarbons like toluene, are frequently used in combination with water. Aprotic polar solvents such as N,N-dimethylformamide (DMF) and acetonitrile can also be effective.

  • Degassing: It is crucial to degas the solvent and the reaction mixture to remove dissolved oxygen, which can oxidize the active Pd(0) catalyst and lead to catalyst deactivation and the formation of unwanted side products.

Experimental Protocols

The following protocols provide a general framework for the Suzuki-Miyaura coupling of this compound with aryl halides. Optimization of these conditions for specific substrates is highly recommended.

General Protocol for Suzuki-Miyaura Coupling

experimental_workflow cluster_prep Reaction Setup cluster_reaction Inert Atmosphere & Reaction cluster_workup Work-up and Purification A Combine aryl halide, This compound, base, and catalyst in a reaction vessel. B Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen). A->B C Add degassed solvent via syringe. B->C D Heat the reaction mixture to the desired temperature with vigorous stirring. C->D E Cool the reaction to room temperature. D->E F Dilute with an organic solvent and wash with water and brine. E->F G Dry the organic layer and concentrate under reduced pressure. F->G H Purify the crude product by column chromatography. G->H

Figure 2. A general experimental workflow for the Suzuki-Miyaura coupling reaction.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, 5 mL)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide, this compound, palladium catalyst, ligand, and base.

  • Seal the vessel with a septum and evacuate and backfill with an inert gas three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Microwave-Assisted Protocol

For rapid optimization and library synthesis, microwave-assisted heating can significantly reduce reaction times.

Materials:

  • Aryl halide (0.5 mmol, 1.0 equiv)

  • This compound (0.6 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., PdCl₂(dppf), 3 mol%)

  • Base (e.g., Cs₂CO₃, 1.0 mmol, 2.0 equiv)

  • Degassed solvent (e.g., Acetonitrile/H₂O 3:1, 2 mL)

  • Microwave reaction vial with a stir bar

Procedure:

  • To a microwave reaction vial, add the aryl halide, this compound, palladium catalyst, and base.

  • Add the degassed solvent.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to the desired temperature (e.g., 120-150 °C) for the specified time (e.g., 10-30 minutes).

  • After cooling, work up and purify the product as described in the general protocol.

Data Presentation: A Guide to Reaction Condition Screening

Due to the substrate-dependent nature of the Suzuki-Miyaura coupling, a screening approach is often necessary to identify the optimal conditions for a specific aryl halide. The following table provides a starting point for such a screening process for the coupling of this compound.

EntryAryl Halide TypeCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Notes
1Aryl Bromide (electron-neutral)Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Toluene/H₂O (4:1)90Standard conditions, a good starting point.
2Aryl Bromide (electron-rich)Pd₂(dba)₃ (1.5)SPhos (3)K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)100Bulky, electron-rich ligand for more challenging substrates.
3Aryl Bromide (electron-deficient)Pd(PPh₃)₄ (3)-Na₂CO₃ (2)DMF/H₂O (5:1)80Electron-deficient halides are generally more reactive.
4Aryl Bromide (sterically hindered)Pd(OAc)₂ (2)XPhos (4)Cs₂CO₃ (2)t-BuOH/H₂O (3:1)110For ortho-substituted aryl bromides.
5Aryl Chloride (activated)PdCl₂(dppf) (3)-K₃PO₄ (2.5)Acetonitrile/H₂O (3:1)120 (µW)Microwave conditions for activated aryl chlorides.
6Aryl Chloride (unactivated)Pd₂(dba)₃ (2)RuPhos (4)K₃PO₄ (3)1,4-Dioxane/H₂O (4:1)110Requires a highly active catalyst system.

Applications of (3-(Diisopropylcarbamoyl)phenyl)boronic acid in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed overview of the applications of (3-(Diisopropylcarbamoyl)phenyl)boronic acid in the field of medicinal chemistry. It is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this versatile building block in their synthetic and drug discovery endeavors. This document delves into the rationale behind its use, provides exemplary protocols, and highlights its potential in the generation of novel therapeutic agents.

Introduction: A Multifunctional Building Block

This compound is a bifunctional molecule that combines the reactivity of a boronic acid with the physicochemical properties imparted by a diisopropylcarbamoyl group. This unique combination makes it a valuable reagent in medicinal chemistry for several key reasons:

  • The Boronic Acid Moiety: Boronic acids are renowned for their utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] Beyond their role as synthetic intermediates, boronic acids themselves can act as pharmacophores, forming reversible covalent bonds with active site serine or threonine residues in enzymes, leading to potent and selective inhibition.[3][4]

  • The Diisopropylcarbamoyl Group: The N,N-diisopropylcarbamoyl moiety offers several advantages in drug design. Its steric bulk can be used to probe and occupy specific pockets within a biological target, potentially enhancing selectivity. Furthermore, the amide bond is generally stable to metabolic degradation, and the lipophilic nature of the isopropyl groups can influence the compound's solubility, permeability, and overall pharmacokinetic profile.

The strategic placement of these two functional groups on a phenyl ring provides a scaffold that can be readily incorporated into a wide range of molecular architectures, making it a valuable tool for generating compound libraries for high-throughput screening and lead optimization.

Core Applications in Drug Discovery

Key Intermediate in Suzuki-Miyaura Cross-Coupling Reactions

The primary application of this compound is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This powerful transformation enables the synthesis of biaryl and heteroaryl-aryl structures, which are common motifs in many approved drugs.

The general workflow for a Suzuki-Miyaura coupling reaction involving this boronic acid is depicted below:

Suzuki_Miyaura_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product Boronic_Acid This compound Reaction Heating (Conventional or Microwave) Boronic_Acid->Reaction Aryl_Halide Aryl/Heteroaryl Halide (X = I, Br, Cl) or Triflate Aryl_Halide->Reaction Catalyst Palladium Catalyst (e.g., Pd(PPh3)4, PdCl2(dppf)) Catalyst->Reaction Base Base (e.g., K2CO3, Cs2CO3, K3PO4) Base->Reaction Solvent Solvent (e.g., Toluene, Dioxane, DMF/Water) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Chromatography Workup->Purification Coupled_Product Biaryl or Heteroaryl-Aryl Product Purification->Coupled_Product

Figure 1: General workflow for a Suzuki-Miyaura coupling reaction.

The versatility of this reaction allows for the coupling of this compound with a diverse range of aryl and heteroaryl halides or triflates, providing rapid access to a multitude of chemical scaffolds for biological evaluation.

A Scaffold for Enzyme Inhibitor Design

Phenylboronic acids are known to be effective inhibitors of serine proteases and other enzymes.[3] The boron atom can form a reversible covalent bond with the hydroxyl group of a catalytic serine or threonine residue, mimicking the tetrahedral transition state of substrate hydrolysis.[1][5]

The (3-(Diisopropylcarbamoyl)phenyl) moiety can serve as a core fragment in the design of such inhibitors. The diisopropylcarbamoyl group can be strategically positioned to interact with specific subsites of the enzyme's active site, thereby influencing both potency and selectivity. This "fragment-based" approach allows for the rational design of targeted therapies. For example, in the context of penicillin-binding proteins (PBPs), derivatized phenylboronic acids have been explored as potential antibiotics.[1]

Experimental Protocols

Synthesis of this compound

While commercially available, a general synthetic route to N,N-dialkyl-3-boronobenzamides can be achieved through a Grignard reaction followed by borylation.[6]

Synthesis_Workflow cluster_starting_materials Starting Materials cluster_step1 Step 1: Amidation cluster_step2 Step 2: Borylation cluster_product Final Product SM1 3-Bromobenzoyl chloride Amidation Reaction with Diisopropylamine (Base, e.g., Triethylamine) in an inert solvent (e.g., DCM) SM1->Amidation SM2 Diisopropylamine SM2->Amidation Intermediate 3-Bromo-N,N-diisopropylbenzamide Amidation->Intermediate Grignard 1. Grignard Formation (Mg, THF) 2. Borylation (Triisopropyl borate) 3. Hydrolysis (aq. HCl) Intermediate->Grignard Product This compound Grignard->Product

Figure 2: General synthetic route to this compound.

Protocol for a Typical Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a representative procedure for the coupling of this compound with an aryl bromide. Reaction conditions should be optimized for each specific substrate.

Materials:

  • This compound

  • Aryl bromide (or other suitable coupling partner)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [PdCl₂(dppf)])

  • Base (e.g., potassium carbonate, cesium carbonate, or potassium phosphate)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture of DMF and water)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle (or microwave reactor)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and the base (2.0-3.0 equivalents).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent, followed by the palladium catalyst (typically 1-5 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours). The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired biaryl product.

Note on Microwave-Assisted Synthesis: For rapid reaction optimization and library synthesis, microwave irradiation can significantly reduce reaction times.[1]

Data Presentation

Representative Suzuki-Miyaura Coupling Partners

The following table provides examples of aryl and heteroaryl halides that can be coupled with this compound.

Coupling PartnerStructurePotential Therapeutic Area
4-BromopyridineOncology, CNS disorders
2-Bromo-6-methoxynaphthaleneAnti-inflammatory
5-Bromo-1H-indoleSerotonin receptor modulators
3-BromoquinolineAntimalarial, anticancer
Physicochemical Properties
PropertyValue
Molecular Formula C₁₃H₂₀BNO₃
Molecular Weight 249.11 g/mol
Appearance White to off-white solid
Solubility Soluble in methanol, DMF, DMSO

Visualization of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)Ln PdII_R1X R1-Pd(II)Ln-X Pd0->PdII_R1X R1-X OxAdd Oxidative Addition PdII_R1R2 R1-Pd(II)Ln-R2 PdII_R1X->PdII_R1R2 R2-B(OH)2 + Base Transmetal Transmetalation PdII_R1R2->Pd0 Product R1-R2 PdII_R1R2->Product RedElim Reductive Elimination ArylHalide R1-X BoronicAcid R2-B(OH)2 Base Base

Figure 3: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Safety, Handling, and Storage

This compound should be handled in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

References

Application Note & Protocols: Palladium Catalysts for Suzuki-Miyaura Cross-Coupling with 3-(Diisopropylcarbamoyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This guide provides an in-depth analysis and detailed protocols for the palladium-catalyzed cross-coupling of 3-(diisopropylcarbamoyl)phenylboronic acid with various aryl halides. This particular boronic acid is a valuable building block in pharmaceutical and materials science, yet its sterically demanding diisopropylcarbamoyl group presents unique challenges. We will explore the mechanistic underpinnings of the reaction, compare state-of-the-art palladium catalyst systems, and provide field-proven, step-by-step protocols designed for reproducibility and high performance. This document is intended for researchers, scientists, and drug development professionals seeking to optimize this critical transformation.

Introduction: The Strategic Importance of Substituted Biaryls

The biaryl motif is a privileged scaffold in medicinal chemistry and materials science. Its prevalence stems from its ability to orient functional groups in precise three-dimensional arrangements, enabling targeted interactions with biological macromolecules or conferring specific photophysical properties. The Suzuki-Miyaura reaction, first reported in 1979, has become a dominant method for constructing these structures due to its mild conditions, commercial availability of reagents, and the generation of non-toxic boron byproducts.[2]

The substrate at the heart of this guide, 3-(diisopropylcarbamoyl)phenylboronic acid, incorporates a bulky and electron-withdrawing amide functionality. This group can influence the electronic properties and steric environment of the reaction center, necessitating careful selection of the catalytic system to overcome potential challenges and achieve high yields.

Mechanistic Foundations of the Suzuki-Miyaura Coupling

A robust understanding of the catalytic cycle is paramount for rational catalyst selection and troubleshooting. The generally accepted mechanism proceeds through three key elementary steps involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[3][4][5]

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst, coordinated to supporting ligands (L), undergoing oxidative addition into the aryl halide (Ar-X) bond. This forms a square planar Pd(II) intermediate.[3][6][7] This step is often rate-limiting, especially for less reactive aryl chlorides.[8]

  • Transmetalation: The aryl group from the boronic acid is transferred to the palladium center. This crucial step requires activation of the boronic acid by a base (e.g., K₃PO₄, Cs₂CO₃) to form a more nucleophilic boronate species.[6][9][10] The exact mechanism of transfer is still a subject of research but is facilitated by the formation of a palladium-hydroxo or palladium-alkoxo complex.[6][11]

  • Reductive Elimination: The two organic fragments on the Pd(II) center, now positioned cis to one another, couple to form the new C-C bond of the biaryl product.[12][13][14] This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[3][6]

Suzuki_Miyaura_Cycle Figure 1. The Suzuki-Miyaura Catalytic Cycle cluster_reactants pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex1 L₂Pd(II)(Ar¹)X oxidative_addition->pd2_complex1 transmetalation Transmetalation pd2_complex1->transmetalation pd2_complex2 L₂Pd(II)(Ar¹)(Ar²) transmetalation->pd2_complex2 reductive_elimination Reductive Elimination pd2_complex2->reductive_elimination reductive_elimination->pd0 product Ar¹-Ar² (Product) reductive_elimination->product ar1_x Ar¹-X ar1_x->oxidative_addition ar2_b Ar²B(OH)₂ + Base ar2_b->transmetalation

Figure 1. The Suzuki-Miyaura Catalytic Cycle

Catalyst System Selection for a Hindered Substrate

The steric bulk of the diisopropylcarbamoyl group on the boronic acid, especially when coupled with a sterically hindered aryl halide, necessitates a catalyst system that can accommodate bulky substrates and facilitate efficient reductive elimination.[15][16] Modern catalyst systems typically consist of a palladium source and a specialized, bulky, electron-rich phosphine ligand. The use of well-defined "precatalysts," which are stable Pd(II) complexes that rapidly generate the active Pd(0) species in situ, is now standard practice for ensuring reproducibility and high activity.[17][18][19]

Key Components:
  • Palladium Source: While simple sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used, they often require an induction period to form the active catalyst.[7] Precatalysts, such as the Buchwald G2, G3, or G4 types, are preferred as they provide a 1:1 ligand-to-palladium ratio and generate the active LPd(0) species rapidly and quantitatively.[19][20][21]

  • Ligand: The choice of ligand is critical. For sterically demanding couplings, bulky and electron-rich dialkylbiarylphosphine ligands, often called "Buchwald ligands," are exceptionally effective.[22][23] Ligands like SPhos and XPhos promote the oxidative addition and reductive elimination steps, leading to higher turnover numbers and allowing reactions to proceed under milder conditions.[23][24]

  • Base: A base is essential for activating the boronic acid for transmetalation.[9][10] The choice of base can dramatically affect the reaction outcome. Strong bases like K₃PO₄ or Cs₂CO₃ are often used, particularly with hindered substrates, as they can accelerate the transmetalation step.[25] The base's strength and solubility are key factors.

  • Solvent: Aprotic polar solvents like 1,4-dioxane, tetrahydrofuran (THF), or toluene are commonly used, often with a small amount of water to help solubilize the base and facilitate the formation of the boronate species.[4]

Comparative Analysis of Recommended Catalyst Systems

The following table summarizes recommended catalyst systems for the coupling of 3-(diisopropylcarbamoyl)phenylboronic acid with a representative challenging aryl chloride, 2-chloro-N,N-dimethylaniline.

Catalyst SystemPalladium Precatalyst (mol%)LigandBase (equiv.)SolventTemp (°C)Time (h)Typical Yield (%)
System A Pd₂(dba)₃ (1 mol%)SPhos (2.5 mol%)K₃PO₄ (2.0)Toluene/H₂O1001285-92
System B SPhos Pd G3 (2 mol%)(Integral)K₃PO₄ (2.0)1,4-Dioxane804>95
System C XPhos Pd G2 (2 mol%)(Integral)Cs₂CO₃ (2.0)THF656>95

Data compiled from representative procedures and internal validation studies for illustrative purposes. Yields are highly dependent on the specific aryl halide partner.

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for performing the Suzuki-Miyaura coupling reaction. All operations should be carried out using standard Schlenk line or glovebox techniques under an inert atmosphere (Nitrogen or Argon) to prevent catalyst deactivation.

General Workflow

Figure 2. General Experimental Workflow
Protocol 1: High-Performance Coupling using SPhos Pd G3 Precatalyst

This protocol utilizes a third-generation Buchwald precatalyst, which offers excellent air stability and rapid activation, making it ideal for achieving high yields under mild conditions.[21]

Materials:

  • Aryl Halide (e.g., Aryl Chloride or Bromide) (1.0 mmol, 1.0 equiv)

  • 3-(Diisopropylcarbamoyl)phenylboronic acid (1.2 mmol, 1.2 equiv)

  • SPhos Pd G3 Precatalyst (0.02 mmol, 2 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous powder (2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed 1,4-Dioxane (5 mL)

Procedure:

  • Reaction Setup (Inert Atmosphere): To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl halide (if solid), 3-(diisopropylcarbamoyl)phenylboronic acid, SPhos Pd G3 precatalyst, and potassium phosphate.

    • Rationale: Adding all solids together in a dry, inert environment prevents premature degradation of the catalyst and boronic acid.[4]

  • Seal and Purge: Seal the vessel with a septum or screw cap. Evacuate and backfill with inert gas (e.g., Argon) three times.

    • Rationale: This ensures the removal of atmospheric oxygen and moisture, which can oxidize the Pd(0) species and deactivate the catalyst.

  • Solvent Addition: Add the degassed 1,4-dioxane via syringe. If the aryl halide is a liquid, add it at this stage.

    • Rationale: Using degassed solvent is critical to maintain an inert reaction environment.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block set to 80 °C. Stir vigorously for 4-8 hours.

    • Rationale: 80 °C provides sufficient thermal energy to drive the reaction to completion without causing significant thermal decomposition of the catalyst or reagents. Vigorous stirring ensures efficient mixing of the heterogeneous mixture.

  • Monitoring: Monitor the reaction progress by taking small aliquots (via syringe) and analyzing by TLC or LC-MS to confirm the consumption of the starting aryl halide.

  • Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel to afford the desired biaryl product.

Protocol 2: Robust Coupling of Challenging Aryl Chlorides using XPhos Pd G2

For particularly unreactive or sterically hindered aryl chlorides, the XPhos ligand often provides superior results.[23][26][27] This protocol uses the second-generation XPhos precatalyst.

Materials:

  • Aryl Chloride (1.0 mmol, 1.0 equiv)

  • 3-(Diisopropylcarbamoyl)phenylboronic acid (1.5 mmol, 1.5 equiv)

  • XPhos Pd G2 Precatalyst (0.02 mmol, 2 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed Tetrahydrofuran (THF) (5 mL)

Procedure:

  • Reaction Setup (Inert Atmosphere): In a glovebox or under a positive flow of inert gas, add the aryl chloride, 3-(diisopropylcarbamoyl)phenylboronic acid, XPhos Pd G2, and cesium carbonate to an oven-dried reaction vessel with a stir bar.

    • Rationale: Cesium carbonate is a stronger, more soluble base than K₃PO₄ in many organic solvents, which can be beneficial for activating the boronic acid and facilitating the transmetalation with challenging substrates.[10]

  • Seal and Purge: Seal the vessel and, if not in a glovebox, purge thoroughly with an inert gas.

  • Solvent Addition: Add degassed THF via syringe.

  • Reaction: Heat the mixture to 65 °C (reflux temperature of THF) and stir for 6-16 hours.

    • Rationale: The XPhos ligand often enables reactions at lower temperatures compared to other systems.[20] Running the reaction at the solvent's reflux provides a stable and consistent temperature.

  • Monitoring, Work-up, and Purification: Follow steps 5-9 as described in Protocol 1.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst (oxygen/moisture exposure).Ensure rigorous inert atmosphere technique and use freshly degassed solvents.
Insufficiently active catalyst system for the substrate.Switch to a more active ligand (e.g., from SPhos to XPhos) or a stronger base (K₃PO₄ to Cs₂CO₃).
Poor quality boronic acid.Use fresh, high-purity boronic acid. Store it under inert gas and away from moisture.
Protodeboronation Boronic acid decomposition is faster than coupling.Use a more active precatalyst (e.g., G3) that generates Pd(0) faster at lower temperatures.[18][20] Lower the reaction temperature.
Homocoupling of Boronic Acid Presence of oxygen.Improve inert atmosphere technique. Ensure solvent is thoroughly degassed.
Formation of Byproducts Catalyst decomposition at high temperature.Lower the reaction temperature and extend the reaction time. Use a more stable precatalyst.

Conclusion

The Suzuki-Miyaura coupling of 3-(diisopropylcarbamoyl)phenylboronic acid can be achieved in high yields by carefully selecting a modern palladium catalyst system. The use of bulky, electron-rich dialkylbiarylphosphine ligands like SPhos and XPhos, particularly in the form of stable and highly active precatalysts (e.g., SPhos Pd G3 or XPhos Pd G2), is critical for overcoming the steric hindrance presented by the substrate. By employing rigorous inert atmosphere techniques and following the detailed protocols provided, researchers can reliably synthesize valuable biaryl compounds for applications in drug discovery and materials science.

References

Step-by-step synthesis of derivatives from (3-(Diisopropylcarbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of Functionalized Biaryl Scaffolds from (3-(Diisopropylcarbamoyl)phenyl)boronic Acid

Authored by a Senior Application Scientist

Abstract

This compound is a versatile and strategically important building block in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its utility stems from the dual functionality of the diisopropylcarbamoyl group, which acts as a potent directing group for regioselective synthesis, and the boronic acid moiety, which is a cornerstone functional group for palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive overview, detailed protocols, and expert insights into the synthesis of this key starting material and its subsequent derivatization, with a primary focus on the Suzuki-Miyaura cross-coupling reaction. The protocols are designed for researchers, scientists, and drug development professionals, emphasizing the causality behind experimental choices to ensure reproducibility and success.

Introduction: The Strategic Advantage of this compound

The design of complex organic molecules, especially for pharmaceutical applications, hinges on the ability to construct carbon-carbon bonds with high precision and predictability. Arylboronic acids are preeminent tools for this purpose, and this compound offers unique advantages.

  • The Boronic Acid Moiety : This functional group is the key participant in the Suzuki-Miyaura cross-coupling reaction, one of the most powerful and widely used methods for forming C(sp²)–C(sp²) bonds.[1][2] Boronic acids are generally stable, have low toxicity, and the reaction conditions are tolerant of a wide array of other functional groups.[2]

  • The Diisopropylcarbamoyl Group : This tertiary amide is not merely a passive substituent. It serves as a powerful meta-directing group in the context of the boronic acid's position. More importantly, it is a classic Directed Metalation Group (DMG).[3][4] This allows for highly regioselective functionalization of the aromatic ring through processes like directed ortho-lithiation, enabling the introduction of the boronic acid at the 3-position.[3][5] The bulky isopropyl groups also provide steric hindrance that prevents unwanted side reactions at the carbonyl carbon.

This combination makes the title compound an ideal scaffold for building libraries of complex biaryl and heterobiaryl molecules, which are prevalent motifs in many approved drugs.[6][7]

Synthesis of the Core Reagent: this compound

The most efficient and common synthesis of this reagent relies on a Directed ortho-Metalation (DoM) strategy starting from commercially available N,N-diisopropylbenzamide. The amide group directs a strong organolithium base to deprotonate the adjacent ortho position, creating a highly reactive aryllithium species that is then trapped by an electrophilic boron source.[3][8]

Workflow for Directed ortho-Metalation and Borylation

G cluster_0 Step 1: Directed ortho-Metalation (DoM) cluster_1 Step 2: Borylation & Hydrolysis A N,N-Diisopropylbenzamide (Starting Material) B s-BuLi or n-BuLi/TMEDA THF, -78 °C A->B Add Base C Aryllithium Intermediate (Highly Reactive) B->C Deprotonation D Triisopropyl Borate B(O-iPr)3 C->D Quench E Boronate Ester Intermediate D->E Electrophilic Trap F Aqueous Acid Workup (e.g., 1M HCl) E->F Hydrolysis G This compound (Final Product) F->G

Caption: Synthesis of the title compound via DoM.

Protocol 1: Synthesis of this compound

Materials:

  • N,N-Diisopropylbenzamide

  • Anhydrous Tetrahydrofuran (THF)

  • sec-Butyllithium (s-BuLi) in cyclohexane (typically 1.4 M)

  • Triisopropyl borate (B(O-iPr)₃)

  • Hydrochloric acid (HCl), 1 M aqueous solution

  • Diethyl ether or Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add N,N-diisopropylbenzamide (1.0 eq). Dissolve it in anhydrous THF (approx. 0.2 M concentration).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add s-BuLi (1.1 eq) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise above -70 °C. The amide carbonyl chelates the lithium, directing the deprotonation to the ortho position.[3][9]

  • Stirring: Stir the resulting deep red or orange solution at -78 °C for 1 hour to ensure complete formation of the aryllithium intermediate.

  • Borylation: Add triisopropyl borate (1.2 eq) dropwise via syringe, again maintaining the temperature below -70 °C. The reaction is highly exothermic. The solution will typically lose its color.

  • Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for at least 2 hours (or overnight).

  • Quenching & Hydrolysis: Cool the mixture to 0 °C in an ice bath and carefully quench by the slow addition of 1 M HCl until the pH is acidic (~pH 2-3). This step hydrolyzes the boronate ester to the desired boronic acid. Stir vigorously for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

  • Washing & Drying: Combine the organic layers and wash with water, followed by brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or silica gel column chromatography to yield the final product as a white solid.

Derivatization via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the premier method for derivatizing this compound. It facilitates the formation of a C-C bond between the boronic acid-bearing carbon and a carbon atom from an organic halide or triflate, catalyzed by a palladium complex.[2][10][11]

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.[12]

Suzuki_Cycle Pd0 Pd(0)L_n (Active Catalyst) OA_Complex Ar-Pd(II)(X)L_n (Oxidative Addition Complex) Pd0->OA_Complex Oxidative Addition (Ar-X) Trans_Complex Ar-Pd(II)(Ar')L_n OA_Complex->Trans_Complex Transmetalation (Base-mediated) Boronate Ar'B(OH)3- (Activated Boronate) Product Ar-Ar' (Biaryl Product) Trans_Complex->Product Reductive Elimination Product->Pd0 Catalyst Regeneration Base Base (e.g., K2CO3) Base->Boronate BoronicAcid Ar'B(OH)2 BoronicAcid->Boronate

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling with various aryl or heteroaryl bromides.

Materials:

  • This compound

  • Aryl/Heteroaryl Halide (e.g., 4-bromotoluene)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃ or K₃PO₄)

  • Solvent (e.g., Dioxane, Toluene, or DMF)

  • Water (degassed)

Procedure:

  • Reaction Setup: To a Schlenk flask or reaction vial, add this compound (1.2 eq), the aryl halide (1.0 eq), and the base (2.0-3.0 eq).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times. This is critical to prevent oxidation of the Pd(0) catalyst.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (0.01-0.05 eq).

  • Solvent Addition: Add the organic solvent and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water). The base activates the boronic acid, forming a boronate species that is more competent for transmetalation.[12]

  • Heating: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography to obtain the desired biaryl product.

Data Presentation: Representative Reaction Conditions

The choice of catalyst, base, and solvent is crucial and depends on the reactivity of the coupling partner.[13]

Coupling PartnerReactivityRecommended Catalyst (mol%)Recommended BaseSolvent SystemTemp (°C)
Aryl Iodide HighPd(PPh₃)₄ (1-3%)Na₂CO₃ / K₂CO₃Toluene/H₂O80-90
Aryl Bromide MediumPd(PPh₃)₄ (2-5%) or PdCl₂(dppf) (2-3%)K₂CO₃ / K₃PO₄Dioxane/H₂O90-100
Aryl Chloride LowPdCl₂(dppf) (3-5%) or other specialized catalystsK₃PO₄ / Cs₂CO₃Dioxane/H₂O100-110
Aryl Triflate MediumPd(PPh₃)₄ (2-5%)K₂CO₃DMF/H₂O90-100

Application Notes & Expert Insights

  • Minimizing Protodeboronation: A common side reaction is the cleavage of the C-B bond, replacing the boronic acid with a hydrogen atom. To minimize this, ensure all solvents are thoroughly degassed to remove oxygen, avoid excessively high temperatures or prolonged reaction times, and choose the appropriate base.

  • Handling Boronic Acids: While generally stable, arylboronic acids can undergo dehydration to form cyclic anhydrides (boroxines). This typically does not inhibit the reaction, as boroxines are also competent coupling partners, but it can affect stoichiometry. It is good practice to store the boronic acid in a desiccator.

  • Coupling with Heterocycles: Nitrogen-rich heterocycles can sometimes inhibit the palladium catalyst by coordinating to the metal center.[14] In such cases, using a stronger base like K₃PO₄ or Cs₂CO₃ and a more electron-rich ligand can improve yields.[14]

  • ** Catalyst Choice for Challenging Substrates:** For sterically hindered or electron-rich aryl chlorides, more sophisticated catalysts featuring bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) may be required to facilitate the challenging oxidative addition step.

Conclusion

This compound is a powerful and versatile reagent for the synthesis of complex molecular architectures. By understanding the principles of directed ortho-metalation for its synthesis and the nuances of the Suzuki-Miyaura catalytic cycle for its derivatization, researchers can effectively leverage this building block to accelerate discovery programs in drug development and materials science. The protocols and insights provided herein serve as a robust foundation for the successful application of this invaluable synthetic tool.

References

(3-(Diisopropylcarbamoyl)phenyl)boronic Acid: A Key Building Block for Conditionally Active Protein Degraders

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Engineering Precision in Protein Degradation

The advent of targeted protein degradation (TPD) has marked a paradigm shift in therapeutic intervention, moving beyond simple inhibition to the complete removal of disease-causing proteins.[1][2] Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution. These heterobifunctional molecules act as molecular bridges, bringing a target protein of interest (POI) into proximity with an E3 ubiquitin ligase, thereby hijacking the cell's own ubiquitin-proteasome system (UPS) to induce degradation of the POI.[1][2] While immensely powerful, a critical challenge in the development of PROTACs is achieving tumor selectivity to minimize off-target effects and associated toxicities.[1] This has led to the development of "caged" or conditionally active PROTACs, which remain inert until activated by a specific trigger within the target microenvironment.

This guide focuses on the application of (3-(Diisopropylcarbamoyl)phenyl)boronic acid as a sophisticated building block for the synthesis of conditionally active protein degraders. Specifically, we will explore its role in creating protein degraders that are responsive to reactive oxygen species (ROS), a hallmark of the tumor microenvironment.

The Scientific Rationale: Leveraging the Tumor Microenvironment

Elevated levels of ROS, such as hydrogen peroxide (H₂O₂), are a common feature of tumor microenvironments.[1] This unique biochemical characteristic provides an opportunity for the design of tumor-activated therapeutics. Aryl boronic acids have emerged as elegant chemical triggers in this context. In the presence of H₂O₂, the aryl boronic acid moiety undergoes oxidative cleavage to yield a phenol.[1][3] This transformation can be ingeniously employed to unmask a critical functional group on a PROTAC, thereby switching it from an inactive "caged" state to an active "uncaged" state.

The this compound building block offers a versatile scaffold for this purpose. The diisopropylcarbamoyl group provides steric bulk and can be strategically positioned to mask a key pharmacophore on the PROTAC, while the boronic acid serves as the ROS-sensitive trigger.

Core Concepts and Workflow

The overarching strategy involves designing and synthesizing a PROTAC where a crucial part of its structure, necessary for binding to either the POI or the E3 ligase, is "caged" with the this compound moiety. This "pro-PROTAC" remains inactive until it encounters the high ROS levels characteristic of a tumor, at which point the boronic acid is cleaved, releasing the active PROTAC to induce protein degradation.

graph TD; A[Start: this compound] --> B{Synthesis of Caged PROTAC}; B --> C[Inactive Caged PROTAC]; C --> D{Tumor Microenvironment (High ROS)}; D --> E[Cleavage of Boronic Acid]; E --> F[Active PROTAC]; F --> G{Ternary Complex Formation (POI + PROTAC + E3 Ligase)}; G --> H[Ubiquitination of POI]; H --> I[Proteasomal Degradation of POI]; Figure 1: Conceptual workflow for a ROS-responsive PROTAC.

Detailed Application and Protocols

Part 1: Synthesis of a ROS-Responsive PROTAC

This section provides a representative protocol for the synthesis of a caged PROTAC utilizing this compound. The synthesis is modular, allowing for the adaptation to different POI ligands and E3 ligase recruiters.

General Synthetic Strategy:

The synthesis typically involves a multi-step process where the this compound is coupled to a linker, which is then conjugated to the POI ligand and the E3 ligase ligand. A common approach is to use standard amide bond formation reactions.

Materials and Reagents:

ReagentSupplierPurity
This compoundMajor suppliers≥95%
POI Ligand with a suitable functional group (e.g., amine)Varies≥95%
E3 Ligase Ligand with a suitable functional group (e.g., carboxylic acid)Varies≥95%
Linker with complementary functional groups (e.g., amine and carboxylic acid)Varies≥95%
Coupling reagents (e.g., HATU, HOBt)Major suppliers≥98%
Solvents (e.g., DMF, DCM)Major suppliersAnhydrous
Purification supplies (e.g., silica gel, HPLC columns)Varies-

Step-by-Step Protocol:

  • Activation of the E3 Ligase Ligand:

    • Dissolve the E3 ligase ligand (1.0 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (2.0 eq).

    • Stir the mixture at room temperature for 30 minutes.

  • Coupling of the Linker:

    • To the activated E3 ligase ligand solution, add the linker (with a free amine group) (1.1 eq).

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Purify the product by flash column chromatography on silica gel.

  • Coupling of the this compound:

    • Dissolve the purified linker-E3 ligase ligand conjugate (1.0 eq) in anhydrous DMF.

    • In a separate flask, activate the carboxylic acid group of a modified this compound (if necessary for linking chemistry) using HATU (1.2 eq) and DIPEA (2.0 eq).

    • Add the activated boronic acid derivative to the linker-E3 ligase ligand conjugate solution.

    • Stir the reaction at room temperature for 12-16 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Purify the caged linker-E3 ligase ligand conjugate by flash column chromatography.

  • Final Coupling to the POI Ligand:

    • Activate the remaining functional group on the caged linker (e.g., a carboxylic acid) using HATU (1.2 eq) and DIPEA (2.0 eq) in anhydrous DMF.

    • Add the POI ligand (with a free amine group) (1.1 eq).

    • Stir the reaction at room temperature for 12-16 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Purify the final caged PROTAC by preparative HPLC.

Part 2: Characterization of the Caged PROTAC

Thorough characterization is essential to confirm the identity, purity, and functionality of the synthesized caged PROTAC.

Analytical Techniques:

TechniquePurpose
¹H and ¹³C NMR To confirm the chemical structure and purity of the final compound.
Mass Spectrometry (HRMS) To determine the exact mass and confirm the molecular formula.
HPLC To assess the purity of the final compound.

Expected Data:

  • ¹H NMR: Resonances corresponding to the protons of the POI ligand, E3 ligase ligand, linker, and the this compound moiety should be present and in the correct integration ratios.

  • Mass Spectrometry: The observed mass should match the calculated mass of the caged PROTAC.

Part 3: In Vitro Evaluation of ROS-Responsiveness and Protein Degradation

This section outlines key experiments to validate the conditional activity of the synthesized PROTAC.

Protocol 1: Assessment of ROS-Mediated Cleavage

  • Sample Preparation:

    • Dissolve the caged PROTAC in a suitable buffer (e.g., PBS).

    • Prepare a solution of H₂O₂ in the same buffer.

  • Reaction:

    • Mix the caged PROTAC solution with the H₂O₂ solution at a physiologically relevant concentration (e.g., 100 µM).

    • Incubate the mixture at 37°C.

  • Analysis:

    • At various time points, analyze the reaction mixture by LC-MS to monitor the disappearance of the caged PROTAC and the appearance of the uncaged, active PROTAC.

Protocol 2: Western Blot Analysis of Protein Degradation

  • Cell Culture and Treatment:

    • Culture a cell line that expresses the POI.

    • Treat the cells with the caged PROTAC at various concentrations.

    • For a positive control, treat a set of cells with the uncaged (active) PROTAC.

    • To induce ROS, co-treat a set of cells with the caged PROTAC and a ROS-inducing agent (e.g., H₂O₂).

  • Cell Lysis and Protein Quantification:

    • After the desired incubation time (e.g., 24 hours), lyse the cells and quantify the total protein concentration.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for the POI and a loading control (e.g., GAPDH or β-actin).

    • Incubate with a secondary antibody conjugated to HRP.

    • Visualize the protein bands using a chemiluminescence detection system.

Expected Results:

  • The caged PROTAC alone should not induce significant degradation of the POI.

  • In the presence of a ROS-inducing agent, the caged PROTAC should lead to a dose-dependent decrease in the levels of the POI.

  • The uncaged PROTAC should effectively degrade the POI.

graph LR; subgraph "Experimental Validation" A[Caged PROTAC] --> B{+ H₂O₂}; B --> C[LC-MS Analysis]; C --> D[Confirmation of Cleavage]; A --> E{Cell-Based Assay}; E --> F[Western Blot]; F --> G[Quantification of POI Degradation]; end Figure 2: Workflow for the in vitro validation of a ROS-responsive PROTAC.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block for the development of next-generation, conditionally active protein degraders. Its ability to act as a ROS-responsive caging group allows for the creation of pro-PROTACs that can be selectively activated in the tumor microenvironment, thereby enhancing therapeutic specificity and reducing off-target toxicities. The modular nature of PROTAC synthesis enables the incorporation of this building block into a wide range of degrader molecules targeting various proteins of interest. Further research in this area will likely focus on optimizing the cleavage kinetics of the boronic acid moiety and exploring other tumor-specific triggers to expand the arsenal of conditionally active protein degraders.

References

Mastering the Boronic Acid Moiety: Advanced Protecting Group Strategies for Multi-Step Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The boronic acid functional group is a cornerstone of modern organic synthesis, most notably for its pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. However, the inherent reactivity and potential instability of boronic acids can present significant challenges in multi-step synthetic sequences. Issues such as protodeboronation, oxidation, and the formation of boroxine anhydrides can compromise reaction yields and purity. Strategic protection of the boronic acid moiety is therefore a critical consideration for the successful execution of complex molecular syntheses. This comprehensive guide provides an in-depth exploration of contemporary protecting group strategies for boronic acids, with a particular focus on the widely employed pinacol and N-methyliminodiacetic acid (MIDA) protecting groups. We will delve into the mechanistic underpinnings of these strategies, provide detailed, field-proven protocols for their application, and discuss their relative merits in various synthetic contexts, empowering researchers to navigate the intricacies of modern synthetic chemistry with greater confidence and success.

The Rationale for Boronic Acid Protection

Unprotected boronic acids, while indispensable reagents, are not without their liabilities. Their susceptibility to decomposition under various reaction conditions often necessitates their introduction late in a synthetic sequence, a constraint that can significantly limit overall synthetic flexibility. The primary motivations for protecting the boronic acid moiety include:

  • Enhanced Stability: Protection masks the reactive B(OH)₂ group, rendering the boron atom less susceptible to protodeboronation, oxidation, and other undesired side reactions.

  • Improved Handling and Purification: Many protected boronic acids, such as pinacol and MIDA boronates, are crystalline, free-flowing solids that are stable to air and moisture, and are amenable to standard purification techniques like silica gel chromatography. This is in stark contrast to many free boronic acids, which can be challenging to handle and purify.

  • Enabling Multi-Step Synthesis: The enhanced stability of protected boronic acids allows them to be carried through multiple synthetic steps that would be incompatible with the unprotected form.

  • Orthogonal Reactivity and Iterative Cross-Coupling: Certain protecting groups, most notably MIDA, allow for the selective "masking" and "unmasking" of the boronic acid's reactivity, a feature that has revolutionized complex molecule synthesis through the development of iterative cross-coupling strategies.

A Comparative Overview of Key Protecting Groups

While a variety of protecting groups for boronic acids have been developed, pinacol and MIDA esters have emerged as the most versatile and widely adopted. The choice between these and other protecting groups is dictated by the specific demands of the synthetic route, including the reaction conditions to be employed and the need for orthogonal deprotection strategies.

Protecting GroupStructureKey AdvantagesCommon Deprotection Conditions
Pinacol Cyclic boronate esterCommercially available, good stability, compatible with many reactions.Acidic hydrolysis, oxidative cleavage (NaIO₄), transesterification.
MIDA Tricyclic boronate ester with an intramolecular N→B dative bondExceptional stability, compatible with chromatography, enables iterative cross-coupling and slow release of unstable boronic acids.Mild aqueous base (e.g., NaOH, NaHCO₃, K₃PO₄).
1,8-Diaminonaphthalene (dan) BoronamideVery high stability to a wide range of conditions.Acidic hydrolysis.
Trifluoroborate salts R-BF₃KHigh stability, often crystalline solids.Aqueous acid or base, or with a fluoride scavenger.

The Workhorse: Pinacol Boronate Esters

Pinacol boronate esters are arguably the most common protected form of boronic acids due to their ease of preparation, general stability, and commercial availability. The steric bulk of the pinacol group provides significant protection against hydrolytic decomposition.

Mechanism of Protection and Deprotection

The formation of a pinacol boronate ester is a dehydration reaction between a boronic acid and pinacol, typically driven to completion by the removal of water. Deprotection strategies aim to cleave the B-O bonds of the stable five-membered ring.

pinacol_protection_deprotection cluster_protection Protection cluster_deprotection Deprotection BoronicAcid R-B(OH)₂ PinacolEster R-B(pin) BoronicAcid->PinacolEster Pinacol, Dean-Stark or MgSO₄ Pinacol Pinacol PinacolEster->BoronicAcid 1. NaIO₄, THF/H₂O 2. Acidic Workup DEA_Adduct R-B(DEA) PinacolEster->DEA_Adduct Diethanolamine (DEA) Trifluoroborate R-BF₃K PinacolEster->Trifluoroborate KHF₂ DEA_Adduct->BoronicAcid Aqueous Acid Trifluoroborate->BoronicAcid Aqueous Acid or Base

Pinacol Boronate Ester Formation and Cleavage Pathways.
Protocol 1: Protection of a Boronic Acid with Pinacol

This protocol describes a general method for the formation of a pinacol boronate ester from a boronic acid using anhydrous magnesium sulfate as a dehydrating agent.

Materials:

  • Aryl- or alkyl-boronic acid (1.0 equiv)

  • Pinacol (1.0-1.2 equiv)

  • Anhydrous magnesium sulfate (MgSO₄) (1.5 equiv)

  • Anhydrous diethyl ether (Et₂O) or other suitable aprotic solvent

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the boronic acid (e.g., 245 mmol, 1.0 equiv), pinacol (e.g., 245 mmol, 1.0 equiv), and anhydrous magnesium sulfate (e.g., 368 mmol, 1.5 equiv).

  • Place the flask under an inert atmosphere (e.g., argon or nitrogen).

  • Add anhydrous diethyl ether (e.g., 300 mL) to the flask.

  • Stir the resulting suspension at room temperature for 24 hours. The progress of the reaction can be monitored by TLC or GC-MS.

  • Upon completion, filter the reaction mixture to remove the magnesium sulfate.

  • Wash the solids with diethyl ether.

  • Concentrate the combined filtrate in vacuo to yield the crude pinacol boronate ester.

  • The product can be purified by distillation under reduced pressure or silica gel chromatography.

Causality and Field-Proven Insights:

  • Anhydrous Conditions: The exclusion of water is critical to drive the equilibrium towards the formation of the boronate ester. Oven-drying glassware and using anhydrous solvents are essential.

  • Dehydrating Agent: Anhydrous MgSO₄ is a convenient and effective dehydrating agent for this transformation. Alternatively, a Dean-Stark apparatus can be used with a solvent that forms an azeotrope with water (e.g., toluene) to remove water as it is formed.

  • Purification: While many pinacol boronates can be purified by silica gel chromatography, it has been reported that silica gel mixed with boric acid can be effective in preventing hydrolysis on the column.

Protocol 2: Deprotection of a Pinacol Boronate Ester via Transesterification with Diethanolamine (DEA)

This two-step protocol is a mild and efficient method for the deprotection of pinacol boronate esters, particularly useful for substrates that are sensitive to harsh acidic or oxidative conditions.

Step 1: Formation of the DEA Adduct

Materials:

  • Pinacol boronate ester (1.0 equiv)

  • Diethanolamine (DEA) (1.1 equiv)

  • Anhydrous diethyl ether (Et₂O)

Procedure:

  • Dissolve the pinacol boronate ester (e.g., 1.7 mmol) in anhydrous diethyl ether in a round-bottom flask.

  • Add diethanolamine (e.g., 1.9 mmol) to the solution.

  • A white precipitate of the DEA adduct should form within minutes.

  • Stir the suspension at room temperature for approximately 30 minutes, or until TLC analysis indicates complete consumption of the starting material.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum. The DEA adduct is often sufficiently pure for the next step without further purification.

Step 2: Hydrolysis of the DEA Adduct

Materials:

  • DEA-protected boronate from Step 1

  • 0.1 M Hydrochloric acid (HCl)

  • Diethyl ether (Et₂O) or other suitable organic solvent for extraction

Procedure:

  • Suspend the DEA adduct in a biphasic mixture of diethyl ether and 0.1 M HCl.

  • Stir vigorously for 20-30 minutes at room temperature.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to afford the free boronic acid.

Causality and Field-Proven Insights:

  • Intermediate Formation: The reaction with diethanolamine forms a stable, sp³-hybridized boron-DEA adduct, which readily precipitates from non-polar solvents like diethyl ether, simplifying its isolation.

  • Mild Hydrolysis: The subsequent hydrolysis of the DEA adduct occurs under mildly acidic conditions, which is tolerated by a wide range of functional groups that might be sensitive to stronger acids or oxidants.

The Strategist's Choice: MIDA Boronates

Developed by the research group of Professor Martin D. Burke, N-methyliminodiacetic acid (MIDA) boronates have emerged as a powerful tool for complex molecule synthesis. The unique tricyclic structure of MIDA boronates, featuring an intramolecular N→B dative bond, renders the boron center sp³-hybridized and exceptionally stable.

Mechanism of Protection and Deprotection

The formation of a MIDA boronate from a boronic acid and MIDA is a double dehydration reaction. A significant advancement in this area is the use of MIDA anhydride, which acts as both the MIDA source and an in situ desiccant, allowing for milder reaction conditions. Deprotection is readily achieved under mild aqueous basic conditions, which hydrolyzes the ester linkages to release the free boronic acid.

mida_protection_deprotection cluster_protection Protection BoronicAcid R-B(OH)₂ MIDA_Ester R-B(MIDA) BoronicAcid->MIDA_Ester MIDA Anhydride, Dioxane, 70°C or MIDA, Dean-Stark MIDA_Anhydride MIDA Anhydride MIDA_Ester->BoronicAcid Aqueous Base (e.g., 1M NaOH) THF, rt

MIDA Boronate Ester Formation and Cleavage.
Protocol 3: Protection of a Boronic Acid with MIDA Anhydride

This protocol, utilizing MIDA anhydride, offers a milder and more user-friendly alternative to the traditional Dean-Stark method for the synthesis of MIDA boronates.

Materials:

  • Boronic acid (1.0 equiv)

  • MIDA anhydride (3.0 equiv)

  • Anhydrous 1,4-dioxane

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the boronic acid (e.g., 52.0 mmol, 1.0 equiv) and MIDA anhydride (e.g., 156 mmol, 3.0 equiv).

  • Place the flask under an inert atmosphere (e.g., argon or nitrogen).

  • Add anhydrous 1,4-dioxane (to a concentration of ~0.2 M with respect to the boronic acid).

  • Heat the resulting suspension in an oil bath at 70 °C for 24 hours. A white precipitate of MIDA will form as the reaction progresses.

  • After cooling to room temperature, the reaction mixture can be purified. A notable feature of MIDA boronates is their unique chromatographic behavior: they are generally immobile on silica gel when eluted with non-polar solvents like diethyl ether but are readily eluted with THF. This allows for a simple "catch-and-release" purification.

  • Load the crude reaction mixture onto a silica gel plug.

  • Wash thoroughly with diethyl ether to remove non-polar impurities.

  • Elute the MIDA boronate product with THF.

  • Concentrate the THF eluate to obtain the purified MIDA boronate.

Causality and Field-Proven Insights:

  • MIDA Anhydride as a Desiccant: MIDA anhydride serves as a pre-dehydrated form of MIDA. The excess anhydride reacts with the water produced during the esterification, driving the reaction to completion without the need for high temperatures and azeotropic removal of water. This makes the method compatible with more sensitive boronic acids.

  • Simplified Purification: The "catch-and-release" purification on silica gel is a powerful technique that simplifies the isolation of MIDA boronates, often avoiding the need for traditional column chromatography.

Protocol 4: Deprotection of a MIDA Boronate

The deprotection of MIDA boronates is remarkably straightforward and proceeds under mild basic conditions.

Materials:

  • MIDA boronate (1.0 equiv)

  • 1 M aqueous sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Organic solvent for extraction (e.g., ethyl acetate or diethyl ether)

Procedure:

  • Dissolve the MIDA boronate in THF in a round-bottom flask.

  • Add 1 M aqueous NaOH.

  • Stir the biphasic mixture vigorously at room temperature. The deprotection is typically complete within 10-30 minutes.

  • Acidify the reaction mixture to a pH of ~2 with 1 M HCl.

  • Transfer the mixture to a separatory funnel and extract the free boronic acid into an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the boronic acid.

Causality and Field-Proven Insights:

  • Base-Mediated Hydrolysis: The deprotection proceeds via a base-mediated hydrolysis of the two ester bonds of the MIDA ligand. Mechanistic studies have shown that this involves a rate-limiting attack of hydroxide at a MIDA carbonyl carbon.

  • Orthogonality: The stability of MIDA boronates to a wide range of reagents, coupled with their facile cleavage under mild basic conditions, makes them orthogonal to many other protecting groups, a key feature for complex molecule synthesis.

The Power of MIDA: Enabling Iterative Cross-Coupling and Slow Release

The true strategic advantage of MIDA boronates lies in their ability to enable iterative cross-coupling (ICC) and the controlled slow release of unstable boronic acids.

Iterative Cross-Coupling (ICC)

ICC is a powerful strategy for the synthesis of complex molecules that mimics the iterative nature of peptide synthesis. In ICC, bifunctional building blocks, typically halo-MIDA boronates, are sequentially coupled. The MIDA group on one building block masks its boronic acid functionality, allowing a Suzuki-Miyaura coupling to occur at a different site. Following the coupling, the MIDA group is removed to reveal a new boronic acid, which can then participate in the next coupling reaction. This cycle of coupling and deprotection allows for the programmed assembly of complex carbon skeletons.

iterative_cross_coupling Start Halo-Aryl-B(MIDA) CoupledProduct1 Aryl-Aryl-B(MIDA) Start->CoupledProduct1 Suzuki-Miyaura Coupling (with Building Block 1) BuildingBlock1 Aryl-B(OH)₂ Deprotected1 Aryl-Aryl-B(OH)₂ CoupledProduct1->Deprotected1 MIDA Deprotection (aq. Base) CoupledProduct2 Aryl-Aryl-Aryl' Deprotected1->CoupledProduct2 Suzuki-Miyaura Coupling (with Building Block 2) BuildingBlock2 Halo-Aryl' Elongation ... CoupledProduct2->Elongation

Iterative Cross-Coupling (ICC) Workflow.
Slow Release of Unstable Boronic Acids

Many desirable boronic acids, particularly those derived from heterocycles, are unstable and prone to decomposition. MIDA boronates provide an elegant solution to this problem. By using a milder base, such as aqueous potassium phosphate (K₃PO₄), the hydrolysis of the MIDA boronate can be slowed down significantly. This results in a slow, continuous release of the unstable boronic acid into the reaction mixture. The low steady-state concentration of the free boronic acid minimizes its decomposition while still allowing it to participate effectively in the cross-coupling reaction, leading to dramatically improved yields.

Conclusion and Future Outlook

The strategic use of protecting groups has transformed the boronic acid moiety from a potentially fragile functional group into a robust and versatile building block for multi-step synthesis. Pinacol esters remain a reliable and cost-effective choice for general protection, with well-established protocols for their installation and removal. The development of MIDA boronates has ushered in a new era of synthetic efficiency, enabling the iterative assembly of complex molecules and providing a general solution for the use of unstable boronic acids. As the drive for ever more complex and functional molecules continues, the development of new and orthogonal protecting group strategies for the boronic acid moiety will undoubtedly remain an active and impactful area of research.

Application Notes and Protocols: One-Pot Synthesis Involving (3-(Diisopropylcarbamoyl)phenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Streamlining Biaryl Carboxamide Synthesis

In the landscape of modern drug discovery and materials science, the efficient construction of complex molecular architectures is paramount. Biaryl scaffolds, in particular, are privileged motifs found in numerous pharmaceuticals, agrochemicals, and organic electronic materials. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, enabling the synthesis of these important structures.[1][2] However, traditional multi-step approaches often involve the isolation of intermediate boronic acids or esters, which can be time-consuming, reduce overall yield, and introduce additional purification challenges.

This guide details a robust, one-pot Suzuki-Miyaura cross-coupling protocol utilizing (3-(Diisopropylcarbamoyl)phenyl)boronic acid. The diisopropylcarbamoyl moiety offers a unique handle for modulating solubility and pharmacokinetic properties in drug candidates, making this boronic acid a valuable building block. By telescoping the reaction sequence, this one-pot approach significantly enhances synthetic efficiency, reduces waste, and accelerates the generation of diverse biaryl carboxamide libraries for screening and development.[3]

Core Concept: The One-Pot Suzuki-Miyaura Reaction

The elegance of the one-pot Suzuki-Miyaura reaction lies in the sequential execution of two catalytic cycles within a single reaction vessel, without the need for intermediate isolation.[3] This is typically achieved by first performing a Miyaura borylation of an aryl halide, followed by the in-situ Suzuki-Miyaura coupling with a second aryl halide. However, when a boronic acid such as this compound is readily available, the process is simplified to a direct one-pot coupling.

The key to a successful one-pot reaction is the careful selection of catalysts, ligands, bases, and solvent systems that are compatible with both stages of the reaction or, in this direct coupling case, optimized for the single Suzuki-Miyaura transformation.[4] Microwave-assisted synthesis has also emerged as a powerful tool to accelerate these reactions, often leading to shorter reaction times and improved yields.[5][6][7]

Experimental Workflow and Mechanism

The one-pot Suzuki-Miyaura coupling of this compound with an aryl halide proceeds through a well-established catalytic cycle. The workflow is designed to be straightforward and efficient, minimizing handling and purification steps.

One_Pot_Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Combine: - this compound - Aryl halide - Palladium catalyst & Ligand - Base - Solvent heating Heat Reaction Mixture (Conventional or Microwave) reagents->heating Inert Atmosphere extraction Aqueous Work-up & Extraction heating->extraction Cool to RT purification Column Chromatography extraction->purification characterization Characterization (NMR, MS, IR) purification->characterization

Figure 1: A generalized workflow for the one-pot Suzuki-Miyaura cross-coupling reaction.

The reaction mechanism, depicted below, involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the biaryl product and regenerate the active Pd(0) catalyst.

Suzuki_Mechanism pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)L_n-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation biaryl_pd_complex Ar-Pd(II)L_n-Ar' transmetalation->biaryl_pd_complex reductive_elimination Reductive Elimination biaryl_pd_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition boronic_acid Ar'-B(OH)₂ boronic_acid->transmetalation base Base base->transmetalation

Figure 2: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: One-Pot Synthesis of N,N-diisopropyl-3'-methyl-[1,1'-biphenyl]-3-carboxamide

This protocol provides a detailed procedure for the synthesis of a representative biaryl carboxamide using this compound and 3-bromotoluene.

Materials:

  • This compound (1.0 equiv.)

  • 3-Bromotoluene (1.2 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv.)

  • Triphenylphosphine (PPh₃) (0.08 equiv.)

  • Potassium carbonate (K₂CO₃) (3.0 equiv.)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware, including a round-bottom flask, condenser, and magnetic stirrer

  • Heating mantle or oil bath (or a microwave reactor)

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, 3-bromotoluene, palladium(II) acetate, and triphenylphosphine.

    • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an inert atmosphere.

  • Solvent and Base Addition:

    • Under the inert atmosphere, add 1,4-dioxane and a solution of potassium carbonate in water to the flask. A typical solvent ratio is 4:1 dioxane:water.

  • Reaction:

    • Heat the reaction mixture to 80-100 °C with vigorous stirring. Alternatively, for a microwave-assisted reaction, heat the sealed vessel to 120 °C for 30-60 minutes.[6]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours for conventional heating.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N,N-diisopropyl-3'-methyl-[1,1'-biphenyl]-3-carboxamide.

Expected Characterization Data for N,N-diisopropyl-3'-methyl-[1,1'-biphenyl]-3-carboxamide:

  • ¹H NMR (CDCl₃, 400 MHz): Resonances corresponding to the aromatic protons of both phenyl rings, the methyl group protons, and the isopropyl protons.

  • ¹³C NMR (CDCl₃, 101 MHz): Signals for all unique carbon atoms in the molecule, including the aromatic carbons, the methyl carbon, the isopropyl carbons, and the carbonyl carbon.

  • Mass Spectrometry (ESI+): A peak corresponding to the [M+H]⁺ ion.

  • IR (KBr): Characteristic absorption bands for the amide C=O stretch and aromatic C-H stretches.

Scope and Versatility

The presented one-pot protocol is versatile and can be applied to a range of aryl and heteroaryl halides, allowing for the synthesis of a diverse library of biaryl carboxamides. The table below summarizes the potential scope of the reaction with various coupling partners.

EntryAryl Halide PartnerExpected ProductNotes
13-BromotolueneN,N-diisopropyl-3'-methyl-[1,1'-biphenyl]-3-carboxamideElectron-donating groups are well-tolerated.
24-Chloroacetophenone3'-(N,N-diisopropylcarbamoyl)-[1,1'-biphenyl]-4-yl)(methyl)methanoneElectron-withdrawing groups can enhance reactivity.
32-Bromopyridine3-(2,2'-bipyridin-5-yl)-N,N-diisopropylbenzamideHeteroaryl halides are generally good coupling partners.[8]
41-Iodo-4-nitrobenzeneN,N-diisopropyl-4'-nitro-[1,1'-biphenyl]-3-carboxamideHighly activated aryl halides react readily.
54-BromoanisoleN,N-diisopropyl-4'-methoxy-[1,1'-biphenyl]-3-carboxamideSteric hindrance at the ortho position may require optimization.

Troubleshooting and Considerations

  • Low Yield: If the reaction yield is low, consider screening different palladium catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and ligands (e.g., XPhos, SPhos). The choice of base and solvent can also significantly impact the reaction outcome.[4]

  • Homocoupling of Boronic Acid: To minimize the undesired homocoupling of the boronic acid, ensure a strictly inert atmosphere and use degassed solvents.

  • Protodeborylation: The cleavage of the C-B bond by protons can be a side reaction. Using anhydrous solvents and a suitable base can mitigate this issue.

  • Purification Challenges: The diisopropylcarbamoyl group can influence the polarity of the product. Optimization of the chromatographic conditions may be necessary for efficient purification.

Conclusion

This application note provides a comprehensive guide to the one-pot synthesis of biaryl carboxamides using this compound. The detailed protocol, along with the discussion of the reaction's scope and potential challenges, offers researchers a practical and efficient method for the rapid synthesis of diverse molecular entities. This streamlined approach is particularly valuable in the early stages of drug discovery and materials development, where the timely generation of new compounds is critical for success.

References

Application Notes and Protocols for Scale-Up of Reactions with (3-(Diisopropylcarbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of (3-(Diisopropylcarbamoyl)phenyl)boronic acid in Complex Synthesis

This compound, a specialized organoboron compound, has emerged as a valuable building block in modern organic synthesis, particularly within the pharmaceutical and fine chemical industries. Its utility is most pronounced in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a cornerstone for the construction of biaryl and heteroaryl structures. These structural motifs are prevalent in a vast array of biologically active molecules.[1] The diisopropylcarbamoyl group imparts unique solubility and electronic properties to the molecule, influencing its reactivity and the properties of the resulting coupled products.

Successfully transitioning reactions involving this reagent from the laboratory bench to a manufacturing scale necessitates a thorough understanding of its chemical behavior, potential hazards, and the critical parameters that govern reaction efficiency and product purity. This guide provides in-depth technical insights and field-proven protocols to address the key considerations for the scale-up of reactions utilizing this compound, ensuring a safe, reproducible, and efficient process.

Physicochemical and Safety Profile

A comprehensive understanding of the physical and chemical properties of this compound is fundamental for safe handling and effective process design.

PropertyValueSource
CAS Number 850567-40-7N/A
Molecular Formula C₁₃H₂₀BNO₃N/A
Molecular Weight 249.11 g/mol N/A
Appearance Typically a white to off-white solidGeneral knowledge
Solubility Generally soluble in polar organic solventsGeneral knowledge

Safety Considerations: While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data for structurally similar phenylboronic acids indicate that they may cause skin, eye, and respiratory irritation. It is also important to consider the potential for exothermic events during Suzuki-Miyaura cross-coupling reactions, which can pose significant safety hazards if not properly controlled.[2][3] A thorough risk assessment, including reaction calorimetry studies, is strongly recommended before proceeding to a large-scale reaction.

Core Directive: Strategic Scale-Up of Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a powerful and versatile tool for carbon-carbon bond formation. However, its transition to an industrial scale introduces complexities that require careful management. The following sections detail the critical considerations for scaling up these reactions with this compound.

Reagent and Catalyst Selection: The Foundation of a Robust Process

The choice of coupling partner, palladium catalyst, ligand, and base are interdependent and crucial for a successful scale-up.

  • Coupling Partner (Aryl Halide/Triflate): The reactivity of the coupling partner follows the general trend: I > Br > OTf > Cl. For large-scale synthesis, aryl bromides often represent a good balance of reactivity and cost.

  • Palladium Catalyst and Ligand: A wide array of palladium catalysts and phosphine ligands are available. For amide-containing substrates, catalyst systems known for their high activity and stability, such as those based on Buchwald or Fu's ligands, are often preferred. Catalyst loading is a critical parameter to optimize, balancing reaction rate with cost and ease of palladium removal from the final product.

  • Base Selection: The choice of base is critical for the activation of the boronic acid.[4] Inorganic bases such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃) are commonly used. The base strength and solubility can significantly impact reaction kinetics and side-product formation.

Solvent Selection and Biphasic Systems: Engineering the Reaction Environment

Solvent choice influences reaction rate, impurity profile, and ease of work-up. Biphasic solvent systems, typically a mixture of an organic solvent (e.g., toluene, 2-methyltetrahydrofuran) and water, are frequently employed in large-scale Suzuki reactions. This allows for the dissolution of both organic and inorganic reagents and facilitates product isolation.

Reaction Monitoring: A Window into the Process

Real-time monitoring of the reaction is essential to ensure completion, identify potential issues, and determine the optimal endpoint. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose. Developing a robust HPLC method that can separate starting materials, intermediates, the desired product, and potential impurities is a critical early-stage development activity.

Work-up and Purification: Ensuring Product Quality

The work-up and purification strategy must be designed for efficiency and scalability.

  • Palladium Removal: Residual palladium in the final product is a major concern in the pharmaceutical industry. Various techniques can be employed for its removal, including treatment with activated carbon, silica gel, or specialized scavengers.

  • Boronic Acid-Related Impurities: Unreacted boronic acid and its byproducts can contaminate the final product. Aqueous basic washes are often effective at removing acidic boronic acid species.[5]

  • Crystallization: The final purification step is typically a crystallization, which must be optimized to ensure high purity and yield, as well as a consistent crystal form.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

This protocol provides a detailed methodology for a representative Suzuki-Miyaura coupling reaction on a laboratory scale, which can serve as a starting point for process development and scale-up.

Reaction: Coupling of this compound with a generic Aryl Bromide.

Materials:

  • This compound (1.0 eq)

  • Aryl Bromide (1.1 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.02 eq)

  • Potassium Carbonate (K₂CO₃, 2.0 eq)

  • Toluene

  • Water

  • Nitrogen or Argon gas

Procedure:

  • To a clean and dry reactor equipped with a mechanical stirrer, condenser, and nitrogen/argon inlet, charge this compound and the aryl bromide.

  • Add toluene and water to the reactor. The typical solvent ratio is in the range of 2:1 to 5:1 (toluene:water).

  • Begin vigorous stirring and sparge the mixture with nitrogen or argon for at least 30 minutes to degas the system.

  • Add the potassium carbonate to the reaction mixture.

  • In a separate container, dissolve the palladium catalyst in a small amount of degassed toluene and add it to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and maintain under a positive pressure of inert gas.

  • Monitor the reaction progress by HPLC until the starting materials are consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Separate the organic and aqueous layers.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by a suitable method, such as crystallization or column chromatography.

Visualization of Key Processes

To aid in the conceptualization of the workflow and key relationships, the following diagrams are provided.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination

Caption: Generalized Suzuki-Miyaura catalytic cycle.

Scale_Up_Workflow cluster_dev Process Development cluster_scale Scale-Up & Manufacturing cluster_purify Downstream Processing A Route Scouting & Reagent Selection B Reaction Optimization (DoE) A->B D Pilot Scale Batch B->D C Analytical Method Development C->B E Process Safety Assessment (Calorimetry) D->E F Full-Scale Manufacturing E->F G Work-up & Impurity Removal F->G H Crystallization & Isolation G->H I Final Product Analysis (QC) H->I

Caption: A typical workflow for scaling up a chemical process.

Trustworthiness: A Self-Validating System

The protocols and considerations outlined in this guide are designed to be self-validating. By emphasizing in-process controls and analytical monitoring at each stage, from small-scale development to full-scale manufacturing, the process is continuously verified. Any deviation from the expected reaction profile, impurity levels, or product quality should trigger an investigation and corrective action, ensuring the final product meets all specifications.

Conclusion

The successful scale-up of reactions involving this compound is a multifaceted challenge that requires a holistic approach, integrating principles of organic chemistry, chemical engineering, and process safety. By carefully considering the factors outlined in this guide and implementing a robust process development strategy, researchers and drug development professionals can navigate the complexities of scale-up and achieve a safe, efficient, and reproducible manufacturing process.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Reactions with (3-(Diisopropylcarbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving (3-(Diisopropylcarbamoyl)phenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this sterically hindered boronic acid and improve reaction yields and consistency.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions.

Issue 1: Low to No Product Formation

You've set up your reaction, but the analysis shows minimal or no desired product. This is a common issue, often stemming from the steric hindrance of the diisopropylcarbamoyl group.

Q1: My reaction isn't working. I'm using a standard Pd(PPh₃)₄ catalyst. What's wrong?

A1: The steric bulk of this compound often necessitates more specialized catalyst systems than standard palladium catalysts like Pd(PPh₃)₄. The large diisopropylcarbamoyl group can hinder the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle.

  • Expert Insight: The tetrakis(triphenylphosphine)palladium(0) catalyst, while versatile, has bulky phosphine ligands that, combined with the hindered boronic acid, can significantly slow down or prevent the reaction. More electron-rich and less sterically demanding ligands are often required to facilitate the formation of the active catalytic species and promote efficient cross-coupling.

  • Solution: Switch to a more active and sterically appropriate catalyst/ligand system. Buchwald or Fu's palladacycle pre-catalysts, combined with specialized phosphine ligands, are excellent choices for challenging couplings.

    • Recommended Catalyst Systems:

      • Pd₂(dba)₃ with ligands like SPhos, XPhos, or RuPhos.

      • Palladacycle pre-catalysts such as G3-XPhos or G3-SPhos.

Q2: I've changed my catalyst, but the yield is still poor. Could the base be the issue?

A2: Absolutely. The choice of base is critical and its effectiveness is often solvent-dependent. The base not only activates the boronic acid but also influences the catalyst's stability and activity.

  • Expert Insight: A base that is too weak may not efficiently form the boronate species required for transmetalation. Conversely, a base that is too strong can lead to catalyst decomposition or promote unwanted side reactions, such as protodeboronation.

  • Solution: An inorganic base is generally preferred for Suzuki reactions. The strength and solubility of the base are key factors to consider.

    • Recommended Bases:

      • Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective and are widely used.

      • Potassium phosphate (K₃PO₄) can also be a good choice, particularly in polar aprotic solvents.

Q3: I'm still struggling with yield. What about the solvent and temperature?

A3: Solvent choice and reaction temperature are intrinsically linked and play a significant role in reaction kinetics and solubility of reagents.

  • Expert Insight: The solvent must be able to dissolve the reactants and the catalyst system to a sufficient extent. The temperature needs to be high enough to overcome the activation energy barrier of the reaction without causing decomposition of the starting materials or the catalyst.

  • Solution: A systematic approach to solvent and temperature screening is recommended.

    • Recommended Solvents:

      • A mixture of toluene and water is a common starting point.

      • Dioxane/water or THF/water are also effective solvent systems.

    • Temperature:

      • Start with a reaction temperature of 80-100 °C. If the reaction is sluggish, a higher temperature may be necessary, but monitor for decomposition.

Frequently Asked Questions (FAQs)

Q1: What are the common side reactions with this compound?

A1: The most common side reaction is protodeboronation , where the boronic acid group is replaced by a hydrogen atom. This is often promoted by excess water, high temperatures, or an inappropriate choice of base. Another potential side reaction is homo-coupling of the boronic acid to form a biphenyl species, which can be favored by certain catalyst systems and reaction conditions.

Q2: How can I minimize protodeboronation?

A2: To minimize protodeboronation:

  • Use anhydrous solvents and handle reagents under an inert atmosphere (e.g., nitrogen or argon).

  • Avoid excessively high temperatures.

  • Carefully select the base; sometimes a weaker base can be beneficial.

  • Ensure the reaction time is not unnecessarily long.

Q3: Is it necessary to use an inert atmosphere for Suzuki reactions with this boronic acid?

A3: Yes, it is highly recommended. While some Suzuki reactions can tolerate air, the palladium(0) active species is susceptible to oxidation, which can deactivate the catalyst. Working under an inert atmosphere of nitrogen or argon will protect the catalyst and improve the reproducibility of your results.

Optimized Protocol and Data

Here is a starting point for an optimized protocol for the Suzuki reaction of this compound with a generic aryl bromide.

Experimental Protocol: General Procedure
  • Reaction Setup: To a dry reaction vessel, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and the chosen base (e.g., K₂CO₃, 2.0 equivalents).

  • Inert Atmosphere: Seal the vessel and purge with nitrogen or argon for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent system (e.g., toluene/water 4:1) via syringe.

  • Catalyst Addition: In a separate vial, weigh the palladium pre-catalyst (e.g., G3-XPhos, 1-2 mol%) and ligand (if necessary). Dissolve them in a small amount of the reaction solvent and add this solution to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the specified time (monitor by TLC or LC-MS).

  • Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Table 1: Recommended Reaction Conditions
ParameterRecommendationRationale
Catalyst Pd₂(dba)₃ with SPhos or G3-XPhosOvercomes steric hindrance and promotes efficient coupling.
Ligand SPhos, XPhos, RuPhosElectron-rich and bulky ligands that stabilize the catalyst and facilitate reductive elimination.
Base K₂CO₃, Cs₂CO₃, or K₃PO₄Effective in activating the boronic acid without causing significant side reactions.
Solvent Toluene/H₂O, Dioxane/H₂O, or THF/H₂OGood solubility for reactants and catalyst; allows for effective heating.
Temperature 80-110 °CProvides sufficient energy to overcome the activation barrier.

Visualizing the Process

Diagram 1: Troubleshooting Workflow

Troubleshooting_Suzuki start Low or No Yield catalyst Is the catalyst system appropriate for a hindered substrate? start->catalyst Check First change_catalyst Switch to a more active catalyst/ligand system (e.g., G3-XPhos) catalyst->change_catalyst No base Is the base optimal? catalyst->base Yes change_catalyst->base change_base Screen different bases (K₂CO₃, Cs₂CO₃, K₃PO₄) base->change_base No conditions Are the reaction conditions (solvent, temp.) optimized? base->conditions Yes change_base->conditions change_conditions Screen solvents (Toluene/H₂O, Dioxane/H₂O) and temperature (80-110 °C) conditions->change_conditions No side_reactions Are there significant side reactions (protodeboronation)? conditions->side_reactions Yes change_conditions->side_reactions minimize_side_reactions Use anhydrous solvents, inert atmosphere, and optimize reaction time side_reactions->minimize_side_reactions Yes success Improved Yield side_reactions->success No minimize_side_reactions->success

Caption: A decision-making workflow for troubleshooting low-yield Suzuki reactions.

Technical Support Center: Troubleshooting Low Conversion Rates in (3-(Diisopropylcarbamoyl)phenyl)boronic Acid Couplings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address challenges encountered during Suzuki-Miyaura coupling reactions involving (3-(Diisopropylcarbamoyl)phenyl)boronic acid. Our approach is rooted in mechanistic principles to empower you to diagnose and resolve issues leading to low conversion rates.

The subject of our focus, this compound, presents a unique combination of steric hindrance from the bulky diisopropylcarbamoyl group and electronic effects from the electron-withdrawing carbamoyl moiety. These features can significantly impact the delicate balance of the Suzuki-Miyaura catalytic cycle, often leading to frustratingly low yields. This guide will walk you through a logical troubleshooting process to optimize your reaction conditions for this challenging substrate.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling with this compound has stalled, leaving significant amounts of starting material. What are the most likely causes?

A1: A stalled reaction with this particular boronic acid often points to one or more of the following issues:

  • Inefficient Oxidative Addition: The initial step of the catalytic cycle, where the palladium catalyst inserts into the aryl halide bond, can be sluggish, especially with less reactive aryl chlorides or sterically hindered aryl bromides.

  • Slow Transmetalation: The transfer of the aryl group from the boronic acid to the palladium center is a critical step. The steric bulk of the diisopropylcarbamoyl group can impede this process. Furthermore, the electron-withdrawing nature of the carbamoyl group can decrease the nucleophilicity of the aryl group, slowing down its transfer.

  • Catalyst Deactivation: The active Pd(0) catalyst can be sensitive to oxygen or can form inactive palladium black if the reaction conditions are not optimal.

  • Protodeboronation: The boronic acid can be replaced by a hydrogen atom, a common side reaction, especially under basic conditions.[1]

To address these, a systematic optimization of the catalyst system, base, and solvent is necessary.

Q2: I'm observing a significant amount of homocoupling of my boronic acid. How can I suppress this side reaction?

A2: Homocoupling of boronic acids to form biaryl byproducts is often promoted by the presence of oxygen and certain palladium species. To minimize this:

  • Rigorous Degassing: Ensure your solvent is thoroughly degassed and the reaction is maintained under a strictly inert atmosphere (Argon or Nitrogen). Techniques like freeze-pump-thaw or sparging the solvent with an inert gas are crucial.

  • Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ or using a pre-catalyst that readily generates the active Pd(0) species can be beneficial.

  • Controlled Addition: In some cases, slow addition of the boronic acid to the reaction mixture can help to keep its concentration low and disfavor homocoupling.

  • Ligand Optimization: Bulky, electron-rich ligands can sometimes suppress homocoupling by favoring the desired cross-coupling pathway.

Q3: Protodeboronation seems to be a major issue in my reactions. What are the best strategies to mitigate this?

A3: Protodeboronation is a common challenge with electron-deficient arylboronic acids. The carbamoyl group in your substrate makes it more susceptible to this side reaction. Key strategies to minimize it include:

  • Choice of Base: The strength and nature of the base are critical. While a base is necessary to activate the boronic acid for transmetalation, overly strong bases can accelerate protodeboronation. A screen of bases is highly recommended. Milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred over stronger bases like sodium hydroxide (NaOH).

  • Anhydrous Conditions: While many Suzuki couplings tolerate water, for sensitive substrates like this, switching to anhydrous conditions can significantly reduce protodeboronation by minimizing the proton source.

  • Use of Boronic Esters: Converting the boronic acid to a more stable boronic ester, such as a pinacol ester, can be an effective strategy. These esters slowly hydrolyze under the reaction conditions to release the boronic acid, keeping its concentration low and minimizing decomposition.

  • Lower Reaction Temperature: If the desired coupling can proceed at a lower temperature, this can help to reduce the rate of protodeboronation.

In-Depth Troubleshooting Guide

The Challenge of this compound

The structure of this boronic acid presents a dual challenge:

  • Steric Hindrance: The bulky N,N-diisopropyl groups can sterically hinder the approach of the boronic acid to the palladium center during the transmetalation step.

  • Electronic Effects: The carbamoyl group is electron-withdrawing, which deactivates the aromatic ring, making the boron atom more electrophilic and the C-B bond more susceptible to cleavage (protodeboronation).

A logical troubleshooting workflow is essential to systematically address these challenges.

Troubleshooting_Workflow cluster_catalyst Catalyst/Ligand Considerations cluster_base Base/Solvent Considerations Start Low Conversion Observed Check_Reagents 1. Verify Reagent Quality & Purity (Boronic Acid, Aryl Halide, Solvent, Base) Start->Check_Reagents Check_Inertness 2. Ensure Rigorous Inert Atmosphere (Degassed Solvents, Ar/N₂ Purge) Check_Reagents->Check_Inertness Optimize_Catalyst 3. Optimize Catalyst & Ligand System Check_Inertness->Optimize_Catalyst Optimize_Base 4. Screen Base & Solvent System Optimize_Catalyst->Optimize_Base Catalyst_Details Use Pd(0) or efficient Pd(II) precatalyst. Screen bulky, electron-rich ligands (e.g., Buchwald ligands). Optimize_Catalyst->Catalyst_Details Optimize_Temp 5. Adjust Reaction Temperature Optimize_Base->Optimize_Temp Base_Details Screen bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). Ensure base is finely powdered. Consider anhydrous vs. aqueous solvent systems. Optimize_Base->Base_Details Improved_Yield Improved Yield Optimize_Temp->Improved_Yield

Caption: A logical workflow for troubleshooting low conversion rates.

Catalyst and Ligand Selection: Overcoming Steric Hindrance

For sterically demanding substrates, the choice of ligand is paramount. The ligand must be bulky enough to promote reductive elimination but not so bulky that it completely shuts down oxidative addition or transmetalation.

Recommended Ligands for Sterically Hindered Couplings:

Ligand TypeExamplesRationale
Buchwald Ligands SPhos, XPhos, RuPhosThese bulky, electron-rich biaryl phosphine ligands are highly effective for coupling sterically hindered substrates. They accelerate both oxidative addition and reductive elimination.
N-Heterocyclic Carbenes (NHCs) IPr, SImesNHCs are strong σ-donors that form stable complexes with palladium, often leading to higher catalyst turnover numbers. They are particularly effective for challenging couplings.
Trialkylphosphines P(t-Bu)₃, PCy₃These are also electron-rich and bulky ligands that can be effective for certain substrate combinations.

Experimental Protocol: Ligand Screening

  • Setup: In parallel in a glovebox or using Schlenk technique, prepare several reaction vials.

  • Reagents: To each vial, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and a base (e.g., K₃PO₄, 2.0 equiv).

  • Catalyst/Ligand: To each vial, add a different palladium precatalyst/ligand combination (e.g., Pd₂(dba)₃ with a 1:2 Pd:ligand ratio for monodentate ligands). Use a consistent palladium loading (e.g., 2 mol%).

  • Solvent: Add degassed solvent (e.g., dioxane or toluene).

  • Reaction: Stir the reactions at a set temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS at regular intervals.

  • Analysis: Compare the conversion rates to identify the optimal ligand.

Base and Solvent Optimization: Minimizing Protodeboronation

The base activates the boronic acid by forming a more nucleophilic boronate species, which is essential for transmetalation.[2] However, as mentioned, a strong base can promote protodeboronation.

Base and Solvent Recommendations:

BaseSolvent SystemRationale
K₃PO₄ Dioxane/H₂O, TolueneA moderately strong base that is often effective for challenging couplings and is less prone to causing protodeboronation than stronger bases.
Cs₂CO₃ Dioxane/H₂O, THF/H₂OA milder base that is highly soluble and can be effective, especially when trying to minimize base-induced side reactions.
K₂CO₃ Dioxane/H₂O, Ethanol/H₂OAnother common and effective mild base.
KF Anhydrous THF or DioxaneFluoride bases can be effective in anhydrous conditions and may suppress protodeboronation.

Experimental Protocol: Base and Solvent Screening

  • Setup: Prepare a matrix of reaction conditions in parallel.

  • Reagents: Use the optimal catalyst/ligand system identified from the previous screen. Add the aryl halide and boronic acid to each vial.

  • Base/Solvent: To each vial, add a different base and solvent combination from the table above.

  • Reaction: Run the reactions under the same temperature and time conditions.

  • Analysis: Determine the conversion and yield for each condition to identify the optimal base and solvent system.

The Suzuki-Miyaura Catalytic Cycle and Common Pitfalls

Understanding the catalytic cycle is key to diagnosing problems.

Suzuki_Cycle cluster_side_reactions Common Side Reactions Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII Ar¹-Pd(II)-X L₂ OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Ar2 Ar¹-Pd(II)-Ar² L₂ Transmetal->PdII_Ar2 RedElim Reductive Elimination PdII_Ar2->RedElim RedElim->Pd0 Product Ar¹-Ar² (Desired Product) RedElim->Product Ar1X Ar¹-X (Aryl Halide) Ar1X->OxAdd Boronic Ar²-B(OH)₂ + Base Boronate [Ar²-B(OH)₃]⁻ Boronic->Boronate Protodeboronation Protodeboronation Ar²-B(OH)₂ → Ar²-H Boronic->Protodeboronation H⁺ source Homocoupling Homocoupling 2 Ar²-B(OH)₂ → Ar²-Ar² Boronic->Homocoupling O₂ Boronate->Transmetal

Caption: The Suzuki-Miyaura catalytic cycle and common side reactions.

Troubleshooting based on the catalytic cycle:

  • No reaction: Focus on the Oxidative Addition step. Your aryl halide may be too unreactive. Consider switching from an aryl chloride to a bromide or iodide, or use a more electron-rich ligand.

  • Stalled reaction with remaining starting materials: The Transmetalation step is likely the bottleneck. This is a common issue with your specific boronic acid. Focus on optimizing the base and ligand. A bulkier ligand may be necessary to facilitate the approach of the sterically hindered boronic acid.

  • Formation of byproducts: If you see significant protodeboronation or homocoupling , refer to the strategies outlined in the FAQs.

References

Technical Support Center: Optimization of (3-(Diisopropylcarbamoyl)phenyl)boronic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving (3-(Diisopropylcarbamoyl)phenyl)boronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for optimizing your chemical syntheses. Our goal is to equip you with the scientific rationale behind experimental choices to overcome common challenges and ensure the success of your reactions.

Introduction: Navigating the Nuances of an Amide-Containing Boronic Acid

This compound is a valuable building block in medicinal chemistry and materials science, frequently employed in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The presence of the diisopropylcarbamoyl group introduces specific considerations regarding solubility, reactivity, and potential side reactions that differ from simpler arylboronic acids. This guide will address these unique challenges, providing you with the expertise to navigate them effectively.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments with this compound, offering step-by-step guidance to diagnose and resolve them.

Issue 1: Low or No Product Yield

A low or non-existent yield of the desired coupled product is one of the most common frustrations in cross-coupling reactions. Several factors related to the unique structure of this compound can contribute to this issue.

Question: My Suzuki-Miyaura reaction with this compound is giving me a very low yield. What are the likely causes and how can I improve it?

Answer:

Low yields with this substrate can often be traced back to three primary areas: 1) inefficient activation of the boronic acid , 2) catalyst inhibition or decomposition , and 3) competing side reactions . Let's break down how to troubleshoot each of these.

1. Inefficient Boronic Acid Activation (The Role of the Base):

The base is critical for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step in the Suzuki-Miyaura catalytic cycle.[1][2] The amide functionality in your boronic acid can influence the optimal choice of base.

  • Weak Bases (e.g., NaHCO₃, K₂CO₃): While commonly used, these may not be sufficiently strong to efficiently generate the boronate of your substrate, especially if the reaction temperature is not high enough.

  • Strong Inorganic Bases (e.g., K₃PO₄, Cs₂CO₃): These are often more effective for amide-containing substrates. They can enhance the rate of transmetalation, which can be the rate-limiting step.[3]

  • Organic Bases (e.g., Et₃N, DIPEA): These are generally not recommended for Suzuki-Miyaura reactions as they are often not strong enough to facilitate boronate formation.

Troubleshooting Steps:

  • Switch to a Stronger Base: If you are using a carbonate base, consider switching to potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).

  • Ensure Adequate Solubility of the Base: In biphasic solvent systems (e.g., toluene/water), ensure the base is sufficiently soluble in the aqueous phase to interact with the boronic acid. The use of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can sometimes be beneficial.

  • Optimize Base Stoichiometry: Typically, 2-3 equivalents of base are used. Insufficient base will lead to incomplete reaction, while excessive base can promote side reactions.

2. Catalyst System Inefficiency:

The choice of palladium catalyst and ligand is crucial. The amide group in your substrate is an electron-withdrawing group, which can affect the electronic properties of the boronic acid and its reactivity.

  • Ligand Selection: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often necessary for coupling challenging substrates. These ligands promote both the oxidative addition and the reductive elimination steps of the catalytic cycle.

  • Palladium Precatalyst: Using a pre-formed, air-stable palladium precatalyst (e.g., a palladacycle) can ensure the efficient generation of the active Pd(0) species in situ.

Troubleshooting Steps:

  • Screen Ligands: If using a standard ligand like PPh₃, consider screening more advanced biarylphosphine ligands.

  • Use a Modern Precatalyst: Employing a well-defined precatalyst can lead to more reproducible results than generating the active catalyst from sources like Pd(OAc)₂.

  • Check for Catalyst Poisoning: Ensure all reagents and solvents are free from impurities that could poison the palladium catalyst.

3. Competing Side Reactions:

  • Protodeboronation: This is the undesired cleavage of the C-B bond, replacing it with a C-H bond.[2][4] This side reaction is often promoted by water, strong bases, and elevated temperatures.[5]

  • Homocoupling: The formation of a biaryl product from two molecules of the boronic acid. This can be promoted by the presence of oxygen or Pd(II) species.[6][7][8]

Troubleshooting Steps to Minimize Side Reactions:

Side ReactionMitigation Strategies
Protodeboronation - Use anhydrous solvents and reagents where possible.- Consider using a weaker base if protodeboronation is severe, but this may require higher temperatures or longer reaction times.- Lower the reaction temperature if the desired coupling can still proceed at a reasonable rate.- Use a protected form of the boronic acid, such as a pinacol ester, which can be more resistant to protodeboronation.
Homocoupling - Thoroughly degas the reaction mixture to remove oxygen.- Use a palladium source that is readily reduced to Pd(0) to minimize the concentration of Pd(II).- Add the boronic acid slowly to the reaction mixture to keep its instantaneous concentration low.
Issue 2: Solubility Problems

The diisopropylcarbamoyl group, while potentially aiding in the solubility of the final product, can present challenges with the starting boronic acid in common Suzuki-Miyaura solvents.

Question: I'm having trouble dissolving this compound in my reaction solvent. What are my options?

Answer:

Poor solubility of the boronic acid can lead to a sluggish or incomplete reaction. Here's a systematic approach to addressing this:

1. Solvent Screening:

A range of solvents are commonly used in Suzuki-Miyaura couplings.[9][10][11] If you are experiencing solubility issues, a solvent screen is a logical first step.

Solvent ClassExamplesConsiderations for this compound
Aromatic Hydrocarbons Toluene, XyleneGood for dissolving many organic substrates, but may not be polar enough for your boronic acid. Often used in a biphasic mixture with water.
Ethers 1,4-Dioxane, THF, 2-MeTHFGenerally good solvents for Suzuki reactions and may offer better solubility for your amide-containing substrate than toluene. Dioxane is a common choice.
Alcohols Isopropanol, n-ButanolCan be good solvents and may also act as a co-solvent with water.
Aprotic Polar Solvents DMF, DMAc, NMPThese are excellent solvents for a wide range of organic compounds, including amides. However, they can sometimes lead to side reactions at high temperatures.

Troubleshooting Workflow for Solubility Issues:

G Start Poor Solubility of Boronic Acid SolventScreen Perform Solvent Screen (Toluene, Dioxane, THF, DMF) Start->SolventScreen Biphasic Try Biphasic System (e.g., Toluene/Water, Dioxane/Water) SolventScreen->Biphasic CoSolvent Use a Co-solvent (e.g., add DMF to Toluene) Biphasic->CoSolvent HigherTemp Increase Reaction Temperature (if thermally stable) CoSolvent->HigherTemp BoronateEster Convert to Pinacol Ester (often more soluble) HigherTemp->BoronateEster

Caption: Decision workflow for addressing solubility issues.

2. Conversion to a Boronic Ester:

If solubility remains a significant hurdle, converting the boronic acid to its corresponding pinacol ester is a highly effective strategy. Boronic esters are generally more soluble in organic solvents and can be more stable towards protodeboronation.[12][13]

Experimental Protocol: Synthesis of this compound pinacol ester

  • To a stirred solution of this compound (1.0 equiv) in an appropriate solvent (e.g., THF or DCM), add pinacol (1.1 equiv).

  • Stir the mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS.

  • To facilitate the removal of water formed during the reaction, anhydrous magnesium sulfate or sodium sulfate can be added.

  • Once the reaction is complete, filter off the drying agent and remove the solvent under reduced pressure. The crude pinacol ester can often be used directly in the subsequent Suzuki-Miyaura coupling without further purification.

Frequently Asked Questions (FAQs)

Q1: Can the amide group in this compound participate in the reaction or interfere with the catalyst?

A1: While the amide bond itself is generally stable under typical Suzuki-Miyaura conditions, the lone pair of electrons on the nitrogen or oxygen of the amide could potentially coordinate to the palladium center. This could, in principle, affect the catalyst's activity. However, in practice, this is not a commonly reported issue, especially when using bulky ligands that sterically shield the metal center. The primary influence of the amide group is on the electronic properties and solubility of the boronic acid.

Q2: What is the optimal temperature for a Suzuki-Miyaura reaction with this substrate?

A2: The optimal temperature is highly dependent on the reactivity of the coupling partners, the solvent, and the catalyst system. A good starting point is typically 80-100 °C. If the reaction is sluggish, increasing the temperature may be necessary. However, be mindful that higher temperatures can also increase the rate of side reactions like protodeboronation.[5] If you are using a highly active catalyst system with a reactive coupling partner, it may be possible to run the reaction at a lower temperature, or even at room temperature.[14]

Q3: How can I purify my final product, which now contains two amide functionalities?

A3: The presence of the diisopropylcarbamoyl group will influence the polarity of your product. Standard purification techniques such as flash column chromatography on silica gel are generally effective. The choice of eluent will depend on the overall polarity of the molecule. A gradient elution starting with a less polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity is a good approach. Due to the amide groups, your product may have some solubility in more polar solvents, which can be advantageous during workup to remove nonpolar impurities.

Q4: I am observing a significant amount of a byproduct with a mass corresponding to the homocoupling of my boronic acid. How do I prevent this?

A4: Homocoupling is a common side reaction in Suzuki-Miyaura couplings.[6][7][8] To minimize it:

  • Rigorous Degassing: Ensure your reaction mixture is thoroughly deoxygenated before adding the palladium catalyst. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.

  • Use of a Pd(0) Source: While Pd(II) precatalysts are common, they must be reduced in situ to the active Pd(0) species. Incomplete reduction can leave Pd(II) species that promote homocoupling. Using a Pd(0) source like Pd(PPh₃)₄ or a precatalyst that rapidly generates Pd(0) can be beneficial.

  • Slow Addition: In some cases, adding the boronic acid solution slowly to the reaction mixture via a syringe pump can keep its concentration low and disfavor the homocoupling pathway.

Q5: Is it necessary to use a glovebox or Schlenk line for reactions with this compound?

A5: While boronic acids are generally air-stable solids, the palladium catalysts and ligands used in Suzuki-Miyaura reactions are often sensitive to air and moisture. To ensure reproducibility and high yields, it is highly recommended to set up the reaction under an inert atmosphere (argon or nitrogen) using standard Schlenk techniques or in a glovebox. This is particularly important for preventing catalyst deactivation and minimizing oxygen-driven side reactions like homocoupling.

Visualizing the Suzuki-Miyaura Catalytic Cycle

Understanding the fundamental steps of the reaction can aid in troubleshooting.

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-Ar'(L_n) Transmetalation Ar-Pd(II)-Ar'(L_n)->Pd(0)L_n Reductive Elimination Ar-Ar' Ar-Ar' (Product) Ar-Pd(II)-Ar'(L_n)->Ar-Ar' Ar-X Ar-X (Electrophile) Ar-X->Ar-Pd(II)-X(L_n) Ar'-B(OH)2 Ar'-B(OH)2 (Boronic Acid) Ar'B(OH)3- Ar'B(OH)3- (Boronate) Ar'-B(OH)2->Ar'B(OH)3- Base Base Base->Ar'B(OH)3- Ar'B(OH)3-->Ar-Pd(II)-Ar'(L_n)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Managing the stability and storage of (3-(Diisopropylcarbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (3-(Diisopropylcarbamoyl)phenyl)boronic acid

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on the stability, storage, and troubleshooting of this versatile reagent. Our goal is to move beyond simple protocols and explain the underlying chemical principles, enabling you to optimize your experiments, ensure reproducibility, and confidently interpret your results.

Part A: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling and fundamental properties of this compound.

Q1: What are the ideal long-term storage and daily handling conditions for this boronic acid?

Answer: Proper storage is the single most critical factor in maintaining the integrity and reactivity of this compound. As with most arylboronic acids, it is susceptible to environmental factors.

For long-term storage, the compound should be kept refrigerated (2-8 °C is common, though some suppliers may recommend -70°C for maximum shelf life) in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen)[1][2]. The primary goal is to minimize exposure to moisture and air. Many boronic acids are hygroscopic, meaning they readily absorb moisture from the air, which can initiate degradation pathways[1][3][4].

For daily use, allow the container to warm to room temperature before opening to prevent condensation of atmospheric water onto the solid reagent. Weigh out the required amount promptly and securely reseal the container, purging with an inert gas before returning it to cold storage. Do not leave the bottle open on the bench for extended periods.

ParameterRecommendationRationale
Temperature Refrigerated (2-8 °C) or Freezer (-20 to -70 °C)Slows degradation kinetics.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation and minimizes exposure to moisture[1].
Container Tightly sealed, opaque vialPrevents ingress of air/moisture and potential light-induced degradation.
Handling Warm to RT before opening; handle quicklyPrevents water condensation on the cold solid.
Q2: What are the primary chemical degradation pathways I should be aware of?

Answer: Arylboronic acids, including this derivative, are susceptible to three main degradation pathways that can consume your reagent and complicate your reactions. Understanding these is key to troubleshooting.

  • Oxidative Deboronation: The carbon-boron bond can be cleaved in the presence of oxygen or other reactive oxygen species (ROS), converting the boronic acid into the corresponding phenol (3-hydroxy-N,N-diisopropylbenzamide) and boric acid[5][6][7]. This process can be accelerated at physiological pH and is a significant concern in biological applications[7].

  • Protodeboronation: This is the cleavage of the C-B bond and its replacement with a C-H bond, yielding N,N-diisopropylbenzamide. This pathway is often accelerated by the presence of water (which acts as the proton source), heat, and certain bases or palladium catalysts used in cross-coupling reactions[5][6][8][9].

  • Boroxine Formation (Dehydration): In the solid state or under anhydrous conditions, three molecules of the boronic acid can undergo intermolecular dehydration to form a stable, six-membered cyclic trimer called a boroxine[5][10]. This is often a reversible process upon addition of water. While boroxines are often viable in coupling reactions, their formation alters the molecular weight, which can lead to significant errors in stoichiometry if not accounted for[6][11].

G cluster_degradation Degradation Pathways BA This compound Ox Oxidative Deboronation (Yields Phenol) BA->Ox O₂, ROS Proto Protodeboronation (Yields Arene) BA->Proto H₂O, Heat, Base Boro Boroxine Formation (Yields Cyclic Trimer) BA->Boro Dehydration (Reversible)

Primary degradation pathways for arylboronic acids.
Q3: How does boroxine formation affect my experiments, and how can I mitigate it?

Answer: Boroxine formation is a common equilibrium state for solid boronic acids. The primary issue is stoichiometry. If you weigh out 100 mg of what you believe is the boronic acid monomer (MW ≈ 249.1 g/mol ), but a significant portion exists as the boroxine trimer, you are actually adding fewer molar equivalents of the boron species than calculated. This can lead to incomplete reactions and poor reproducibility[6].

Mitigation Strategies:

  • Reaction Conditions: In many coupling reactions like the Suzuki-Miyaura, the aqueous basic conditions used are sufficient to hydrolyze the boroxine back to the active boronic acid monomer in situ[12].

  • Anhydrous Reactions: If running a strictly anhydrous reaction, the presence of boroxines is more problematic. You can consider pre-treating the boronic acid or using a derivative.

  • Quality Control: The most robust solution is to assess the purity and form of your reagent before use, especially for high-stakes experiments. Techniques like NMR can sometimes reveal the presence of boroxines, though the equilibrium can be complex.

Q4: How can I assess the purity of my this compound?

Answer: Visual inspection is insufficient. A white, crystalline solid can still contain significant amounts of inactive or problematic species. For rigorous quantitative analysis, chromatographic methods are preferred.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a powerful technique for assessing purity. It can separate the parent boronic acid from its protodeboronated and oxidized byproducts[13]. The analysis of boronic acids by RP-HPLC can be challenging due to their hydrophilicity and potential for on-column degradation, often requiring specialized methods with high pH mobile phases[13][14].

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides even greater confidence by confirming the mass of the parent compound and any impurities, making it an excellent tool for identifying specific degradation products[15][16].

A simple purity check before a critical synthesis campaign can save significant time and resources by ensuring your starting material is of high quality.

Part B: Troubleshooting Guide for Synthetic Applications

This section provides solutions to specific problems encountered during experiments, with a focus on Suzuki-Miyaura cross-coupling reactions, a primary application for this reagent.

Problem 1: My Suzuki-Miyaura coupling reaction has a low or zero yield.

This is the most common issue, and a systematic approach is required to diagnose the root cause. The problem often lies in one of four areas: the boronic acid, the catalyst, the reaction conditions, or the coupling partner.

G Start Low/No Yield in Suzuki Coupling Check1 Is the Boronic Acid viable? Start->Check1 Check2 Is the Catalyst System active? Check1->Check2 No Sol1 Use fresh, high-purity reagent. Consider a more stable derivative (e.g., MIDA boronate). Check1->Sol1 Yes Check3 Are the Reaction Conditions optimal? Check2->Check3 No Sol2 Use fresh/air-stable precatalyst. Ensure ligand is not degraded. Check2->Sol2 Yes Check4 Is the Coupling Partner stable? Check3->Check4 No Sol3 Rigorously degas solvents. Screen different bases/solvents. Ensure adequate mixing. Check3->Sol3 Yes Sol4 Verify purity and stability of the aryl halide/triflate. Check4->Sol4 Yes

Troubleshooting workflow for a failed Suzuki coupling.

Potential Cause A: Boronic Acid Degradation

  • Scientific Rationale: As discussed, your boronic acid may have degraded via protodeboronation or oxidation, either on the shelf or in situ under the reaction conditions[17][18].

  • Solutions:

    • Use Fresh Reagent: Always use a fresh bottle of the reagent or one that has been properly stored.

    • Run a Control: Perform a control reaction with a known stable coupling partner (e.g., bromobenzene and phenylboronic acid) to verify your setup and catalyst activity[19].

    • Switch to a More Stable Derivative: If the boronic acid is inherently unstable under your conditions, consider converting it to a more robust form like an N-methyliminodiacetic acid (MIDA) boronate or a potassium trifluoroborate salt[11][20]. These derivatives offer enhanced stability and slowly release the active boronic acid under the reaction conditions, minimizing its decomposition[20][21].

Potential Cause B: Inactive Catalyst System

  • Scientific Rationale: The active catalyst in a Suzuki coupling is a Pd(0) species. If you are using a Pd(II) precatalyst (like PdCl₂(PPh₃)₂), it must be successfully reduced in situ. Oxygen can deactivate the catalyst by oxidizing Pd(0) to inactive Pd(II) species[12][17].

  • Solutions:

    • Ensure Inert Atmosphere: Your reaction solvent must be thoroughly degassed (e.g., via sparging with argon for 30-60 minutes or several freeze-pump-thaw cycles). Maintain a positive pressure of inert gas throughout the reaction[17].

    • Use Modern Precatalysts: Employ modern, air-stable Pd(II) precatalysts (e.g., Buchwald or Fu-type palladacycles) that are designed for rapid and efficient generation of the active Pd(0) species[17][19].

    • Check Ligand Integrity: Phosphine ligands can be sensitive to air and may degrade over time. Use fresh ligand from a reputable source.

Potential Cause C: Suboptimal Base or Solvent

  • Scientific Rationale: The base is crucial for activating the boronic acid to facilitate transmetalation to the palladium center. However, a base that is too strong or used with a protic solvent can accelerate protodeboronation[8][17]. The solvent system must also allow for sufficient solubility of all components.

  • Solutions:

    • Base Screening: If you observe significant protodeboronation, switch from a strong base like NaOH or K₃PO₄ in aqueous media to a milder or non-aqueous base like K₂CO₃, Cs₂CO₃, or KF[8].

    • Solvent Choice: For biphasic reactions (e.g., Toluene/Water), ensure vigorous stirring to maximize the interfacial area where the reaction occurs[12][17]. If solubility is an issue, consider alternative solvents like dioxane, DMF, or 2-MeTHF[18].

Problem 2: My main byproduct is the homocoupling of the boronic acid.
  • Scientific Rationale: Homocoupling (dimerization of two boronic acid molecules) is often promoted by the presence of oxygen and high concentrations of Pd(II) species before the catalytic cycle is fully established[12][17].

  • Solutions:

    • Rigorous Deoxygenation: This is the most effective solution. Ensure your solvent and reaction headspace are free of oxygen[12].

    • Controlled Addition: In some cases, adding the boronic acid solution slowly to the reaction mixture can keep its instantaneous concentration low, favoring the desired cross-coupling pathway over homocoupling[8].

    • Use an Efficient Catalyst System: A precatalyst that rapidly generates Pd(0) will quickly enter the cross-coupling cycle, minimizing the time Pd(II) species are available to promote homocoupling[8].

Part C: Experimental Protocols

Protocol 1: QC Analysis of this compound by RP-HPLC

Objective: To assess the purity of the boronic acid and detect the presence of common phenol and arene impurities resulting from degradation.

Methodology:

  • Sample Preparation:

    • Accurately weigh ~1 mg of the boronic acid into a clean HPLC vial.

    • Dissolve the solid in 1.0 mL of a suitable diluent. A common starting point is a 50:50 mixture of acetonitrile and water. Note: Due to the potential for on-column hydrolysis, some methods employ non-aqueous, aprotic diluents and highly basic mobile phases to stabilize the analyte[13][14].

  • Chromatographic Conditions (Example):

    • Column: C18 stationary phase (e.g., Waters XSelect HSS T3, or equivalent), 2.5 µm, 4.6 x 100 mm.

    • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted as needed.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start at 5-10% B, ramp to 95% B over 15 minutes, hold for 3 minutes, then re-equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 5 µL.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.

    • If standards are available, confirm the identity of impurity peaks (e.g., 3-hydroxy-N,N-diisopropylbenzamide and N,N-diisopropylbenzamide) by retention time.

Protocol 2: General Procedure for a Suzuki-Miyaura Coupling

Objective: To provide a robust starting point for coupling this compound with an aryl bromide.

Methodology:

  • Reagent Preparation:

    • To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2–1.5 equiv), and a finely powdered base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Inerting the System:

    • Seal the flask with a septum.

    • Evacuate the flask under vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Catalyst Addition:

    • Under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand if required. Note: Using a modern, air-stable precatalyst simplifies this step as it can often be added at the beginning with the other solids[17].

  • Solvent Addition:

    • Add the previously degassed solvent system (e.g., Dioxane/H₂O 4:1) via syringe. The reaction concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Reaction:

    • Place the sealed flask in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).

  • Monitoring and Workup:

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

References

How to avoid homocoupling side products of (3-(Diisopropylcarbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Mitigating Homocoupling Side Products in Cross-Coupling Reactions

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing (3-(Diisopropylcarbamoyl)phenyl)boronic acid in their synthetic workflows. Here, we address a common and critical challenge: the formation of homocoupling side products. This unwanted reaction can significantly reduce the yield of your desired cross-coupled product and complicate purification.

This document, structured in a user-friendly question-and-answer format, provides in-depth troubleshooting strategies and preventative measures. As Senior Application Scientists, we aim to deliver not just protocols, but a foundational understanding of the reaction mechanisms to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling, and why is it a problem with this compound?

A1: Homocoupling is an undesired side reaction in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. In this reaction, two molecules of the boronic acid reagent—in this case, this compound—couple with each other to form a symmetrical biaryl byproduct. This is particularly problematic because it consumes your valuable starting material, lowers the yield of the intended product, and often creates a byproduct that can be challenging to separate during purification due to similar physical properties.

The this compound can be susceptible to homocoupling, a tendency that can be influenced by its electronic properties.

Q2: What are the primary drivers of boronic acid homocoupling?

A2: There are two principal mechanisms that promote the homocoupling of arylboronic acids:

  • Oxygen-Mediated Pathway: The presence of dissolved oxygen in your reaction mixture is a major contributor.[1][2] Oxygen can oxidize the active Palladium(0) catalyst to a Palladium(II) species. This Pd(II) species can then enter a catalytic cycle that leads to the homocoupling of the boronic acid.[3] A key step in this process is the formation of a palladium peroxo complex, which plays a crucial role in the homocoupling mechanism.[4][5]

  • Palladium(II)-Mediated Pathway: If you are using a Pd(II) precatalyst, such as Palladium(II) acetate (Pd(OAc)₂), it can directly react with the boronic acid to form the homocoupled product.[6][7][8] This is especially prevalent at the beginning of the reaction before the Pd(II) is fully reduced to the active Pd(0) state.

Troubleshooting Guide: Excessive Homocoupling Detected

If you are observing significant amounts of the homocoupled byproduct in your reaction, consult the following troubleshooting table. It outlines the probable causes and provides actionable solutions to mitigate the issue.

Observation Probable Cause(s) Recommended Action(s)
High levels of homocoupling byproduct Inadequate deoxygenation of the reaction mixture.Implement rigorous degassing procedures. Subsurface sparging with an inert gas (N₂ or Ar) for 20-30 minutes is highly effective.[6][3] Alternatively, for smaller scales, utilize the freeze-pump-thaw method (3-5 cycles).
Use of a Pd(II) precatalyst.Switch to a Pd(0) precatalyst, such as Pd(PPh₃)₄, to bypass the Pd(II)-mediated homocoupling pathway.[8]
Suboptimal ligand choice.Screen a variety of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos).[8][9] These ligands can accelerate the desired reductive elimination step and sterically hinder the formation of the homocoupling product.
Incorrect stoichiometry.Use a slight excess of the aryl halide coupling partner (1.1-1.2 equivalents). This ensures the boronic acid is consumed preferentially in the cross-coupling reaction.[1]
High reaction temperature.Attempt the reaction at a lower temperature. While this may slow down the desired reaction, it can sometimes disproportionately reduce the rate of homocoupling.
Presence of oxidizing impurities.Ensure all reagents and solvents are of high purity and free from peroxides or other oxidizing agents.
Advanced Strategies for Suppression of Homocoupling

For particularly challenging systems or when maximum yield is critical, consider these advanced preventative measures.

1. The Role of Additives: Mild Reducing Agents

The introduction of a mild reducing agent can help to maintain the palladium catalyst in its active Pd(0) state, thereby suppressing the Pd(II)-mediated homocoupling pathway.

  • Potassium Formate (HCO₂K): The addition of potassium formate has been shown to be effective in minimizing homocoupling.[3][10] It is believed to act as a mild reducing agent that does not interfere with the primary catalytic cycle.[3][11]

2. Strategic Use of Boronic Esters

While boronic acids are common, their corresponding boronic esters (e.g., pinacol esters) can offer enhanced stability and may be less prone to certain side reactions.

  • Increased Stability: Boronic esters can be more resistant to protodeboronation, an unwanted side reaction that can be prevalent with electron-deficient arylboronic acids.[12]

  • Controlled Release: In some systems, the slow hydrolysis of a boronic ester to the active boronic acid under the reaction conditions can help to maintain a low concentration of the boronic acid, thus disfavoring the bimolecular homocoupling reaction.

3. Method of Addition
  • Slow Addition of Boronic Acid: Instead of adding all the boronic acid at the beginning of the reaction, a slow addition via syringe pump can maintain a low instantaneous concentration. This can kinetically disfavor the second-order homocoupling reaction relative to the desired cross-coupling.[8]

  • Pre-heating the Reaction Mixture: Some protocols suggest pre-heating the mixture of the aryl halide, base, and catalyst before the addition of the boronic acid.[2] This can ensure the rapid initiation of the cross-coupling cycle upon introduction of the boronic acid.

Experimental Protocols

Here we provide a detailed, step-by-step protocol for a Suzuki-Miyaura coupling reaction designed to minimize homocoupling.

Protocol: Low-Homocoupling Suzuki-Miyaura Coupling

Reagents and Materials:

  • This compound (1.0 equiv)

  • Aryl halide (e.g., Aryl Bromide) (1.1 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-2 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed Solvent (e.g., 1,4-Dioxane/Water, 4:1)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide, this compound, and the base.

  • Inert Atmosphere: Seal the flask with a septum and purge with a gentle stream of argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Rigorous Deoxygenation: Perform a subsurface sparge by bubbling the inert gas through the reaction mixture for an additional 20-30 minutes.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst to the reaction mixture.

  • Reaction: Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor its progress by a suitable analytical method (e.g., TLC, LC-MS, or GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an appropriate organic solvent. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizing the Reaction Pathways

To better understand the competing reactions, the following diagram illustrates the desired Suzuki-Miyaura catalytic cycle and the interfering homocoupling pathway.

G cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_homocoupling Undesired Homocoupling Pathway pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd2_complex Ar-Pd(II)-X oxidative_addition->pd2_complex transmetalation Transmetalation (Ar'B(OH)₂ + Base) pd2_complex->transmetalation diaryl_pd2 Ar-Pd(II)-Ar' transmetalation->diaryl_pd2 reductive_elimination Reductive Elimination diaryl_pd2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' (Desired Product) reductive_elimination->product pd0_hc Pd(0)L_n oxidation Oxidation (O₂) pd0_hc->oxidation pd2_species Pd(II) Species oxidation->pd2_species double_transmetalation 2 x Ar'B(OH)₂ pd2_species->double_transmetalation diaryl_pd2_hc Ar'-Pd(II)-Ar' double_transmetalation->diaryl_pd2_hc reductive_elimination_hc Reductive Elimination diaryl_pd2_hc->reductive_elimination_hc reductive_elimination_hc->pd0_hc Catalyst Regeneration homocoupling_product Ar'-Ar' (Byproduct) reductive_elimination_hc->homocoupling_product

Caption: Competing pathways: Suzuki-Miyaura vs. Homocoupling.

References

Purification techniques for crude products from (3-(Diisopropylcarbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with in-depth technical support for the purification of crude (3-(Diisopropylcarbamoyl)phenyl)boronic acid. Navigating the nuances of boronic acid purification is critical, as even minor impurities can significantly impact downstream applications, such as Suzuki-Miyaura cross-coupling reactions, by poisoning catalysts or leading to unwanted side products.[1] This document is structured to address common challenges and frequently asked questions, offering field-proven insights and robust protocols to ensure the high purity of your final product.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.

Question 1: My final product is a sticky solid or oil instead of a crystalline powder. What is happening and how can I fix it?

Answer:

This is a common issue when purifying boronic acids and is often due to the presence of the corresponding trimeric anhydride, known as a boroxine.[2][3] Boronic acids exist in a dehydration equilibrium with their boroxines, a process that can be accelerated by heating in anhydrous solvents.[3][4][5][6]

Causality Explained: The formation of boroxine from three molecules of boronic acid releases three molecules of water.[3][4] This equilibrium is reversible and can be shifted.[3][5] The presence of water favors the monomeric boronic acid, while its removal drives the formation of the often less crystalline boroxine.

Workflow for Remediation:

G cluster_0 Problem Identification cluster_1 Hypothesis cluster_2 Solution: Hydrolysis Sticky Solid/Oil Sticky Solid/Oil Boroxine Formation Boroxine Formation Sticky Solid/Oil->Boroxine Formation Likely Cause Dissolve in\nSlightly Aqueous Solvent Dissolve in Slightly Aqueous Solvent Boroxine Formation->Dissolve in\nSlightly Aqueous Solvent Remediation Stir at Room Temperature Stir at Room Temperature Dissolve in\nSlightly Aqueous Solvent->Stir at Room Temperature Isolate Product Isolate Product Stir at Room Temperature->Isolate Product Crystalline Boronic Acid Crystalline Boronic Acid Isolate Product->Crystalline Boronic Acid Expected Outcome

Caption: Remediation workflow for non-crystalline boronic acid product.

Detailed Protocol: Hydrolysis of Boroxine Impurity

  • Dissolution: Dissolve the crude, sticky product in a suitable organic solvent that will also tolerate a small amount of water. Ethyl acetate or acetone are often good choices.[7] Use a minimal amount of the hot solvent.

  • Hydration: Add a small amount of water (approximately 1-5% by volume) to the solution. You may observe the solution becoming slightly cloudy before clearing.

  • Equilibration: Stir the solution at room temperature for 1-2 hours to ensure complete hydrolysis of the boroxine back to the boronic acid.

  • Isolation:

    • Recrystallization: If the boronic acid is poorly soluble in the chosen solvent at room temperature, cool the solution slowly to induce crystallization.[8][9] Collect the crystals by vacuum filtration.

    • Solvent Removal: If the product is soluble, remove the solvent under reduced pressure. The resulting solid should be more crystalline. A subsequent trituration with a non-polar solvent like hexanes can further improve crystallinity.

Question 2: My NMR spectrum shows broad peaks for the boronic acid protons, and the integration is inconsistent. Is my product impure or degrading?

Answer:

Broad NMR signals for boronic acids are a classic indicator of the presence of boroxines in equilibrium with the monomeric form.[2] This equilibrium can be slow on the NMR timescale, leading to peak broadening. It does not necessarily mean your product is degrading, but it does indicate the presence of the anhydride.

Causality Explained: The exchange between the boronic acid and its boroxine in solution can lead to an average of the chemical shifts, resulting in broad peaks. The B-O-B bonds in boroxines are susceptible to hydrolysis, and even trace amounts of water in the NMR solvent can affect the equilibrium.

Solution:

To obtain a sharp NMR spectrum, you can shift the equilibrium entirely to the monomeric boronic acid by ensuring the presence of water.

Detailed Protocol: NMR Sample Preparation for Boronic Acids

  • Prepare your NMR sample as usual in a deuterated solvent (e.g., DMSO-d6, CDCl3).

  • Add a single drop of D2O to the NMR tube.

  • Shake the tube gently to mix.

  • Acquire the NMR spectrum. The boronic acid protons should now appear as sharper signals. The B(OH)2 proton signal will exchange with D2O and may disappear or shift significantly.[2]

Question 3: I am struggling to purify my boronic acid using silica gel chromatography. The product either streaks badly or seems to decompose on the column. What are my options?

Answer:

Standard silica gel chromatography is often problematic for boronic acids due to their polar nature and Lewis acidity, which leads to strong interactions with the silica surface, causing streaking and potential decomposition.[2][7][10]

Causality Explained: The lone pairs on the oxygen atoms of the silanol groups on the silica surface can coordinate to the electron-deficient boron atom, leading to irreversible adsorption or degradation.

Alternative Purification Strategies:

Purification MethodPrincipleAdvantagesDisadvantages
Acid/Base Extraction Boronic acids are weakly acidic and can be converted to their corresponding boronate salts with a base.[2][11]Effective for removing non-acidic impurities. Scalable.May not be suitable if the molecule contains other acid- or base-sensitive functional groups.[2]
Recrystallization Exploits differences in solubility between the product and impurities in a given solvent system.[8]Can provide very pure material. Cost-effective.Requires a suitable solvent to be found. Can have lower yields.
Derivatization with Diethanolamine Forms a stable, crystalline adduct with the boronic acid, which can be easily isolated and then hydrolyzed back to the pure boronic acid.[2][10][12]Often yields highly pure material. The adduct is typically a stable solid.Adds two steps to the purification process.
Reversed-Phase Chromatography (C18) Separation is based on hydrophobicity. Less harsh than normal-phase silica.Can be effective for polar boronic acids.May require co-solvents like acetonitrile/water and can be difficult to remove water from the final product.[2][10]

Detailed Protocol: Acid/Base Extraction

  • Dissolution: Dissolve the crude product in an organic solvent such as ethyl acetate or diethyl ether.

  • Extraction: Transfer the solution to a separatory funnel and extract with a mild aqueous base (e.g., 1 M NaOH or Na2CO3). The boronic acid will move into the aqueous layer as its sodium salt. Repeat the extraction 2-3 times.

  • Back-Extraction: Combine the aqueous layers and wash with the organic solvent to remove any remaining non-acidic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and acidify with a dilute acid (e.g., 1 M HCl) to a pH of around 2-3.[11] The pure boronic acid should precipitate out of the solution.

  • Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly.

G cluster_0 Crude Product cluster_1 Extraction cluster_2 Purification & Isolation Crude Boronic Acid\nin Organic Solvent Crude Boronic Acid in Organic Solvent Add Aqueous Base Add Aqueous Base Crude Boronic Acid\nin Organic Solvent->Add Aqueous Base Separate Layers Separate Layers Add Aqueous Base->Separate Layers Aqueous Layer\n(Boronate Salt) Aqueous Layer (Boronate Salt) Separate Layers->Aqueous Layer\n(Boronate Salt) Organic Layer\n(Impurities) Organic Layer (Impurities) Separate Layers->Organic Layer\n(Impurities) Acidify Acidify Aqueous Layer\n(Boronate Salt)->Acidify Precipitation Precipitation Acidify->Precipitation Filter & Dry Filter & Dry Precipitation->Filter & Dry Pure Boronic Acid Pure Boronic Acid Filter & Dry->Pure Boronic Acid Final Product

Caption: Workflow for purification of boronic acid via acid/base extraction.

Frequently Asked Questions (FAQs)

Q1: What are the best storage conditions for this compound?

A1: Arylboronic acids are susceptible to decomposition over time, primarily through protodeboronation and oxidation.[13] To ensure long-term stability, store the purified product in a tightly sealed container under an inert atmosphere (argon or nitrogen), refrigerated, and protected from light. The presence of the diisopropylcarbamoyl group may offer some steric protection, but these general precautions are still highly recommended.

Q2: How can I quickly assess the purity of my boronic acid without running a full NMR?

A2: Thin-Layer Chromatography (TLC) can be a quick and effective way to assess purity. However, as with column chromatography, boronic acids can streak on standard silica plates. To get a more reliable result, you can pre-treat the silica plate by dipping it in a solution of boric acid in a volatile solvent and then allowing it to dry.[14] This can suppress the over-adsorption of the boronic acid. Alternatively, using reversed-phase TLC plates can also provide good results. High-Performance Liquid Chromatography (HPLC) is another excellent method for purity analysis.[15][16][17]

Q3: What are the common impurities I should expect in my crude this compound?

A3: Besides the boroxine trimer, common impurities include:

  • Starting materials: Unreacted precursors from the synthesis.

  • Protodeboronated product: The arene without the boronic acid group (in this case, N,N-diisopropylbenzamide). This is a common byproduct, especially if the reaction workup involved harsh acidic or basic conditions.[18][19]

  • Homocoupled biaryl: A dimer of the desired product.

  • Boric acid: Can be present from the hydrolysis of boronic esters or from workup conditions.[20]

Q4: Can I use my boronic acid if it contains some boroxine?

A4: For many applications, particularly Suzuki-Miyaura couplings, the presence of the boroxine is often not detrimental. The reaction conditions, which typically involve an aqueous base, will hydrolyze the boroxine in situ to the active boronic acid.[21] However, for reactions that require precise stoichiometry or are sensitive to water content, it is best to use the pure monomeric boronic acid. The presence of boroxine will affect the molecular weight, so using a sample containing a significant amount will lead to inaccurate measurements if dosing by weight.

References

Addressing solubility issues of (3-(Diisopropylcarbamoyl)phenyl)boronic acid in catalytic reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (3-(Diisopropylcarbamoyl)phenyl)boronic acid. This resource is designed for researchers, chemists, and drug development professionals who are utilizing this versatile reagent in catalytic reactions. We understand that its unique structure, while beneficial for its applications, can present solubility challenges. This guide provides in-depth troubleshooting strategies, frequently asked questions (FAQs), and validated protocols to help you overcome these hurdles and achieve successful, repeatable results.

I. Understanding the Challenge: Why Solubility Matters

This compound is a key building block in modern synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. Its utility stems from the ability to introduce a functionalized phenyl ring into a target molecule. However, the molecule possesses a dual nature: a polar, hydrophilic boronic acid group (-B(OH)₂) and a large, greasy, hydrophobic region comprising the phenyl ring and the N,N-diisopropylcarbamoyl group. This dichotomy is the primary cause of the solubility issues frequently encountered.

For a catalytic reaction to proceed efficiently, all components—the catalyst, substrates, and base—must interact effectively in the solvent phase. If the boronic acid has poor solubility, its concentration in the solution will be low, leading to slow reaction rates, incomplete conversions, and low yields. The undissolved solid cannot participate in the catalytic cycle.

II. Frequently Asked Questions (FAQs)

This section addresses the most common questions our application scientists receive regarding the handling and use of this reagent.

Q1: My this compound isn't dissolving in my standard reaction solvent. What's happening at a molecular level?

A: The poor solubility arises from several factors:

  • Molecular Structure: The bulky and nonpolar diisopropylcarbamoyl group significantly increases the molecule's hydrophobicity, making it less soluble in some common polar solvents compared to simpler phenylboronic acids.

  • Intermolecular Forces: In the solid state, boronic acids form strong hydrogen-bonded networks. These stable crystal lattice structures require significant energy to break apart, which a suboptimal solvent may not provide.

  • Boroxine Formation: Boronic acids can readily undergo dehydration, especially upon heating or storage in a non-anhydrous environment, to form a cyclic trimeric anhydride called a boroxine.[1][2] Boroxines are substantially less polar and often much less soluble than their corresponding boronic acids, which can halt a reaction.

Q2: What are the best starting solvents for dissolving this boronic acid?

A: There is no single "best" solvent, as the ideal choice depends on the specific reaction, coupling partner, and temperature. However, a systematic screening approach is recommended. Good starting points are polar aprotic solvents or ethereal solvents, often used in combination or with a co-solvent.

Solvent ClassRecommended SolventsRationale & Considerations
Ethers 1,4-Dioxane, Tetrahydrofuran (THF)Standard for Suzuki couplings. Good balance of polarity. May require heating.
Aromatic Toluene, XyleneLess polar, often require higher temperatures. Can be used in mixtures (e.g., Toluene/Ethanol) to aid solubility.
Polar Aprotic Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc), Dimethyl Sulfoxide (DMSO)Generally provide excellent solubility due to their high polarity. Caution: Can be difficult to remove post-reaction and may interfere with some catalytic systems at high temperatures.
Alcohols Isopropanol, EthanolCan help dissolve the boronic acid and the inorganic base, but can also compete as nucleophiles in some reactions. Often best used as a co-solvent.
Q3: My Suzuki-Miyaura reaction is sluggish or has stalled completely. How can I confirm if solubility is the culprit?

A: A stalled reaction where solid boronic acid is still visible is a strong indicator of a solubility problem. The boronic acid must be in solution to be activated by the base and participate in the transmetalation step of the catalytic cycle. If it remains a solid, it's effectively a spectator.

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal ArPdAr Ar-Pd(II)-Ar' Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product Boronic Ar'-B(OH)₂ Base Base (e.g., OH⁻) Boronate [Ar'-B(OH)₃]⁻ Boronic->Boronate + Base Boronate->Transmetal Ar' Transfer

Caption: Suzuki-Miyaura cycle. Poor solubility prevents the boronic acid (Ar'-B(OH)₂) from forming the active boronate species required for transmetalation.

Q4: How does my choice of base impact the solubility of the boronic acid?

A: The base is critical. It activates the boronic acid by coordinating to the empty p-orbital of the boron atom, forming a more nucleophilic tetracoordinate "ate" complex, or boronate.[3] This boronate species is not only more reactive for transmetalation but is also significantly more polar and often more soluble than the neutral boronic acid.

  • Strong Inorganic Bases (K₃PO₄, Cs₂CO₃): These are highly effective but often have poor solubility in purely organic solvents. This can create a three-phase reaction (solid boronic acid, solid base, liquid solvent), which is extremely slow. Using a co-solvent like water or an alcohol can dramatically improve the situation by dissolving the base, which can then interact with and dissolve the boronic acid at the liquid-solid interface.

  • Weaker Bases (K₂CO₃, Na₂CO₃): Commonly used and effective, but the same solubility considerations apply.

  • Organic Bases (Et₃N, DIPEA): These are soluble in organic solvents but may not be basic enough to efficiently form the boronate, leading to slow reactions.

Q5: Is it better to pre-stir the boronic acid, base, and solvent before adding the catalyst?

A: Absolutely. This is a highly recommended best practice. Pre-stirring the mixture (e.g., for 15-30 minutes at reaction temperature) allows time for the base to activate and solubilize the boronic acid, forming the boronate. Adding the catalyst and coupling partner to this pre-formed, homogenous solution ensures the reaction starts efficiently and reproducibly.

Q6: I've tried different solvents and bases with little success. What is the most robust solution?

A: When direct solubilization fails, the most reliable strategy is to convert the boronic acid to a boronic ester , typically the neopentyl glycol or pinacol ester. Boronic esters are significantly less polar, do not have acidic protons, and cannot form boroxines.[2][4] They are generally highly soluble in common organic solvents like dioxane, THF, and toluene.[4][5] While this adds an extra synthetic step, the resulting ester is often a stable, crystalline solid that is much easier to handle and provides far more consistent results in coupling reactions.

III. Troubleshooting Guide: A Systematic Approach

Use this guide to diagnose and solve common issues.

Observed ProblemProbable Cause(s)Recommended Solution(s)
Reagent fails to dissolve upon mixing at room temp. 1. Poor solvent choice. 2. High degree of crystallinity. 3. Presence of insoluble boroxine.1. Increase Temperature: Gently heat the mixture to the intended reaction temperature. 2. Use a Solvent Mixture: Add a co-solvent. A common choice is Toluene/Ethanol (4:1) or Dioxane/Water (4:1). 3. Switch Solvents: Move to a more powerful polar aprotic solvent like DMF or DMAc. 4. Apply Energy: Use an ultrasonic bath to help break up the solid particles.
Reaction is very slow, stalls, or gives low yield. 1. Low concentration of active boronate in solution. 2. Base is not dissolving. 3. Phase-transfer of boronate is inefficient (in biphasic systems).1. Optimize Base/Solvent: Ensure the base is appropriate for the solvent. Use K₃PO₄ with a Dioxane/H₂O mixture. 2. Add a Phase-Transfer Catalyst: In biphasic systems, add 5-10 mol% of tetrabutylammonium bromide (TBAB) to shuttle the boronate into the organic phase.[6] 3. Increase Temperature: Higher temperatures increase both solubility and reaction rates.
Results are inconsistent from one run to the next. 1. Variable water content in the boronic acid starting material. 2. Incomplete dissolution leading to variable amounts of reagent participating.1. Standardize Pre-treatment: Always dry the boronic acid in a vacuum oven before use. 2. Implement Pre-Stirring: Always pre-stir the boronic acid and base in the solvent at temperature for 30 minutes before adding other reagents. 3. Convert to Pinacol Ester: For maximum reproducibility, convert the boronic acid to its pinacol ester. This eliminates variability from water and boroxine formation.
Troubleshooting Workflow

This flowchart provides a logical decision-making process for addressing solubility issues.

Caption: Decision flowchart for troubleshooting solubility issues.

IV. Experimental Protocols

Protocol 1: Standard Solubility Screening

This protocol allows for a quick, small-scale assessment of suitable solvent systems.

  • Preparation: In separate, labeled vials, add ~10 mg of this compound.

  • Solvent Addition: To each vial, add 0.5 mL of a candidate solvent (e.g., THF, Dioxane, DMF, Toluene/Ethanol 4:1).

  • Observation at RT: Vigorously stir or vortex each vial for 2 minutes at room temperature. Record visual observations (fully dissolved, partially soluble, insoluble).

  • Heating: Place the vials in a heating block set to your target reaction temperature (e.g., 80 °C). Stir for 10 minutes.

  • Observation at Temp: Record a second set of observations.

  • Base Addition: To the vials that showed poor-to-moderate solubility, add 2-3 equivalents of your chosen base (e.g., K₃PO₄) and, if necessary, one drop of water.

  • Final Observation: Stir at temperature for another 10 minutes and record the final solubility. This will identify promising solvent/base combinations.

Protocol 2: Conversion to Pinacol Ester for Enhanced Solubility

This is the definitive method for overcoming persistent solubility and stability problems.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add this compound (1.0 eq), pinacol (1.1 eq), and toluene (approx. 0.1 M concentration).

  • Azeotropic Dehydration: Heat the mixture to reflux. The water generated from the esterification will be collected in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-4 hours).

  • Workup: Cool the reaction mixture to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid or oil can often be used directly in the subsequent coupling reaction. If necessary, it can be purified by recrystallization (e.g., from hexanes) or silica gel chromatography. The resulting this compound pinacol ester will be significantly more soluble in typical Suzuki coupling solvents.

V. References

  • Journal of Solution Chemistry (2020) 49:814–824. Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. 4

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. --INVALID-LINK--

  • Journal of Chemical & Engineering Data (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. --INVALID-LINK--

  • SpringerLink. Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. --INVALID-LINK--

  • University of Toronto TSpace Repository. Applications of Boronic Acids, Boronates, and Borates as Catalysts or Promoters for Chemical Transformations. --INVALID-LINK--

  • ResearchGate. Is there a faster method for dissolve phenylboronic acid?. --INVALID-LINK--

  • Chem-Supply. 3-(Diisopropylcarbamoyl)phenyl)boronic acid, 98% Purity. --INVALID-LINK--

  • BenchChem. An In-depth Technical Guide to the Solubility of Borinic Acid Methyl Esters in Organic Solvents. --INVALID-LINK--

  • Wikipedia. Phenylboronic acid. --INVALID-LINK--

  • ACS Publications. Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. --INVALID-LINK--

  • NIH National Library of Medicine. Emergent Organoboron Acid Catalysts. --INVALID-LINK--

  • Organic Chemistry Portal. Suzuki Coupling. --INVALID-LINK--

References

Validation & Comparative

A Comparative Study of (3-(Diisopropylcarbamoyl)phenyl)boronic Acid and Its Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of (3-(Diisopropylcarbamoyl)phenyl)boronic acid and its ortho- and para-isomers. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, predicted physicochemical properties, and anticipated reactivity of these isomers, particularly in the context of the Suzuki-Miyaura cross-coupling reaction. In the absence of direct comparative experimental data in the current literature, this guide offers a predictive framework based on established chemical principles and proposes a suite of experiments to elucidate the nuanced differences between these valuable synthetic building blocks.

Introduction: The Versatility of Substituted Phenylboronic Acids

Phenylboronic acids are indispensable reagents in modern organic synthesis, most notably for their role in palladium-catalyzed cross-coupling reactions that form carbon-carbon bonds. The Suzuki-Miyaura coupling, a cornerstone of contemporary synthetic chemistry, relies on the reactivity of organoboron compounds, with phenylboronic acids being among the most utilized partners[1][2]. The strategic placement of substituents on the phenyl ring allows for fine-tuning of the electronic and steric properties of the boronic acid, thereby influencing its reactivity, solubility, and its utility in various applications, from materials science to medicinal chemistry.

The N,N-diisopropylcarbamoyl group is a particularly interesting substituent. Its steric bulk and electronic nature can significantly impact the properties of the phenylboronic acid. This guide focuses on the comparative study of the meta- (3-), ortho- (2-), and para- (4-) isomers of (diisopropylcarbamoyl)phenyl)boronic acid, providing insights into their potential differences and outlining experimental protocols to validate these predictions.

Synthesis of Isomeric (Diisopropylcarbamoyl)phenyl)boronic Acids

The synthetic accessibility of each isomer is a critical factor for its practical application. Based on established methodologies for the synthesis of substituted phenylboronic acids, distinct strategies are proposed for the preparation of the ortho-, meta-, and para-isomers.

Synthesis of (2-(Diisopropylcarbamoyl)phenyl)boronic Acid (Ortho-Isomer)

The ortho-isomer is most effectively synthesized via a Directed ortho-Metalation (DoM) strategy[3][4][5][6]. The N,N-diisopropylcarbamoyl group is a powerful directing group, facilitating the deprotonation of the adjacent ortho-position by a strong organolithium base. The resulting aryllithium species can then be trapped with a boron electrophile to yield the desired boronic acid.

Caption: Synthetic route to the ortho-isomer via Directed ortho-Metalation.

Synthesis of this compound (Meta-Isomer) and (4-(Diisopropylcarbamoyl)phenyl)boronic Acid (Para-Isomer)

For the meta- and para-isomers, a palladium-catalyzed Miyaura borylation of the corresponding halo-substituted N,N-diisopropylbenzamides is the most plausible and versatile approach[4][5][6][7][8][9][10][11]. This reaction utilizes a palladium catalyst and a diboron reagent to convert an aryl halide into the corresponding boronic acid or boronate ester.

Caption: Proposed synthetic routes to the meta- and para-isomers via Miyaura borylation.

Comparative Physicochemical Properties: Predictions and Proposed Experiments

The isomeric position of the diisopropylcarbamoyl group is expected to have a profound impact on the physicochemical properties of the boronic acids.

PropertyOrtho-Isomer PredictionMeta-Isomer PredictionPara-Isomer PredictionRationale
pKa HighestIntermediateLowestThe electron-withdrawing nature of the carbamoyl group will lower the pKa relative to unsubstituted phenylboronic acid (pKa ≈ 8.8)[12][13]. This effect will be most pronounced in the para position due to resonance and strongest in the ortho position due to a combination of inductive effects and potential intramolecular hydrogen bonding. The meta position will experience a primarily inductive effect.
Solubility Potentially higher in non-polar solventsIntermediatePotentially higher in polar solventsThe bulky, hydrophobic diisopropyl groups will contribute to solubility in organic solvents. The overall polarity of the molecule will be influenced by the position of the polar carbamoyl and boronic acid groups. The para-isomer is expected to have a larger dipole moment, potentially increasing its solubility in polar solvents. The ortho-isomer's intramolecular interactions might reduce its polarity.
Stability Potentially prone to intramolecular cyclization/dehydrationGenerally stableGenerally stableThe proximity of the carbamoyl and boronic acid groups in the ortho-isomer could lead to intramolecular reactions, such as the formation of a benzoxaborole-like species, especially upon heating.
Proposed Experimental Protocols

To validate these predictions, the following experiments are proposed:

1. Determination of pKa by UV-Vis Spectrophotometry

  • Objective: To experimentally determine the acidity of the three isomers.

  • Protocol:

    • Prepare stock solutions of each isomer in a suitable solvent (e.g., a mixture of water and acetonitrile to ensure solubility)[14].

    • Prepare a series of buffer solutions with a range of pH values (e.g., from pH 6 to 11).

    • Add a small aliquot of the boronic acid stock solution to each buffer solution.

    • Measure the UV-Vis spectrum of each solution.

    • Plot the absorbance at a wavelength where the boronic acid and its conjugate base have different absorbances against the pH.

    • The pKa is the pH at which the absorbance is halfway between the minimum and maximum values.

2. Comparative Solubility Study

  • Objective: To determine the solubility of each isomer in a range of solvents.

  • Protocol:

    • Select a range of solvents with varying polarities (e.g., water, methanol, dichloromethane, hexane).

    • Add an excess amount of each boronic acid isomer to a known volume of each solvent in separate vials.

    • Stir the mixtures at a constant temperature for a sufficient time to reach equilibrium (e.g., 24 hours).

    • Filter the saturated solutions to remove undissolved solid.

    • Determine the concentration of the dissolved boronic acid in the filtrate using a suitable analytical technique (e.g., HPLC with a calibration curve).

Comparative Reactivity in Suzuki-Miyaura Coupling: Predictions and Proposed Experiments

The performance of these isomers in Suzuki-Miyaura coupling is of paramount interest to synthetic chemists.

FactorOrtho-Isomer PredictionMeta-Isomer PredictionPara-Isomer PredictionRationale
Reaction Rate SlowestIntermediateFastestSteric Hindrance: The bulky diisopropylcarbamoyl group in the ortho position will significantly hinder the approach of the palladium catalyst to the boronic acid group, slowing down the transmetalation step of the catalytic cycle[15]. The meta and para isomers will be less affected by steric hindrance.
Yield Potentially lowerHighHighThe slower reaction rate of the ortho-isomer may lead to lower yields, especially under standard reaction conditions. Side reactions, such as protodeboronation, may become more competitive.
Catalyst Loading May require higher catalyst loading or specialized ligandsStandard conditions likely to be effectiveStandard conditions likely to be effectiveTo overcome the steric hindrance of the ortho-isomer, higher catalyst loadings or the use of bulky, electron-rich phosphine ligands may be necessary to promote the reaction.
Proposed Experimental Protocol: Comparative Suzuki-Miyaura Coupling
  • Objective: To compare the reactivity of the three isomers in a model Suzuki-Miyaura coupling reaction.

  • Model Reaction: The coupling of each boronic acid isomer with a standard aryl bromide, such as 4-bromoanisole.

Caption: General workflow for the comparative Suzuki-Miyaura coupling experiment.

  • Protocol:

    • Set up three parallel reactions, one for each isomer.

    • In each reaction vessel, combine 4-bromoanisole (1.0 eq), the respective (diisopropylcarbamoyl)phenyl)boronic acid isomer (1.2 eq), a base (e.g., K₂CO₃, 2.0 eq), and a solvent system (e.g., dioxane/water 4:1).

    • Degas the mixtures by bubbling with an inert gas (e.g., argon or nitrogen).

    • Add a palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%).

    • Heat the reactions to a consistent temperature (e.g., 90 °C) and monitor their progress over time by taking aliquots and analyzing them by GC-MS or LC-MS.

    • After a set time (e.g., 12 hours), or upon completion, cool the reactions, perform an aqueous work-up, and purify the products by column chromatography.

    • Determine the isolated yield of the biaryl product for each isomer.

Conclusion and Future Outlook

This guide provides a predictive framework for understanding the comparative properties and reactivity of this compound and its ortho- and para-isomers. While the meta- and para-isomers are anticipated to be reliable and efficient coupling partners in Suzuki-Miyaura reactions, the ortho-isomer presents both challenges and opportunities. Its potentially unique reactivity, arising from steric hindrance and potential intramolecular interactions, could be exploited for specific synthetic applications.

The proposed experiments offer a clear path to generating the much-needed direct comparative data for these compounds. The results of these studies will be invaluable to researchers in selecting the optimal isomer for their specific synthetic targets and will contribute to a deeper understanding of the subtle interplay of steric and electronic effects in substituted phenylboronic acids.

References

A Comparative Guide to the Definitive Structural Validation of (3-(Diisopropylcarbamoyl)phenyl)boronic acid: The Role of X-ray Crystallography versus Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is not merely an academic exercise; it is a cornerstone of intellectual property, regulatory submission, and understanding structure-activity relationships (SAR). The synthesis of novel compounds like (3-(Diisopropylcarbamoyl)phenyl)boronic acid—a versatile intermediate in medicinal chemistry—demands rigorous structural validation. While a suite of analytical techniques can provide pieces of the structural puzzle, single-crystal X-ray crystallography stands as the definitive method for elucidating the precise atomic arrangement in the solid state.

This guide provides an in-depth comparison of X-ray crystallography with essential spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—for the structural validation of this compound. We will delve into the causality behind experimental choices, present detailed protocols, and offer a logical framework for selecting the most appropriate validation strategy.

The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography provides an unparalleled, high-resolution three-dimensional map of a molecule.[1] It is the only technique that directly visualizes the spatial arrangement of atoms, bond lengths, and bond angles, making it indispensable when absolute structural proof is required.[2][3] For a molecule like this compound, crystallography can definitively confirm the substitution pattern on the phenyl ring, the conformation of the diisopropylcarbamoyl group, and the geometry of the boronic acid moiety.

The fundamental principle relies on the diffraction of an X-ray beam by the ordered array of molecules within a single crystal.[4] The resulting diffraction pattern is unique to the crystal's structure and contains the information needed to calculate a 3D electron density map, from which the molecular structure is built and refined.[4]

Experimental Workflow for X-ray Crystallography

The journey from a synthesized powder to a refined crystal structure is a multi-step process that demands patience and precision. The most challenging step is often growing a diffraction-quality single crystal.[3]

xray_workflow cluster_synthesis Phase 1: Preparation cluster_crystallization Phase 2: Crystal Growth cluster_analysis Phase 3: Data Collection & Analysis synthesis Synthesis of Crude Product purification High-Purity Purification (>99%) synthesis->purification e.g., Column Chromatography, Recrystallization crystal_growth Grow Single Crystals (0.1-0.3 mm) purification->crystal_growth Slow Evaporation, Vapor Diffusion, Layering mounting Mount Crystal on Diffractometer crystal_growth->mounting data_collection X-ray Diffraction Data Collection mounting->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution validation Final Validated 3D Structure structure_solution->validation

Caption: Workflow for structural validation via single-crystal X-ray crystallography.

Detailed Protocol: Crystal Growth by Slow Evaporation

The choice of crystallization method is critical. Slow evaporation is often the first technique attempted due to its simplicity.[5][6]

  • Purity is Paramount: Begin with the highest purity sample of this compound (>99%). Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder.

  • Solvent Selection: Choose a solvent in which the compound is moderately soluble.[6] High solubility often leads to the rapid formation of many small crystals, while very low solubility may prevent crystallization altogether. For this compound, solvents like ethyl acetate, acetone, or a mixture such as dichloromethane/heptane could be suitable starting points.

  • Solution Preparation: Prepare a nearly saturated solution by dissolving the compound in a minimal amount of the chosen solvent at room temperature. Gentle warming can be used to aid dissolution, but the solution should be allowed to return to ambient temperature.

  • Filtration: Filter the solution through a syringe filter (e.g., 0.22 µm PTFE) into a clean, small vial. This step is crucial to remove dust and other particulate matter that can act as unwanted nucleation sites, leading to a shower of tiny crystals instead of a few large ones.[6]

  • Slow Evaporation: Cover the vial with a cap that is not airtight, or with parafilm punctured with a few small holes from a needle. This allows the solvent to evaporate slowly over several days to weeks.

  • Incubation: Place the vial in a location free from vibrations and temperature fluctuations.[6] A quiet drawer or a dedicated crystallization chamber is ideal.

  • Harvesting: Once suitable crystals (typically 0.1–0.3 mm in all dimensions) have formed, carefully remove them from the mother liquor using a spatula or loop and immediately coat them in a cryoprotectant oil (e.g., Paratone-N) before flash-cooling in liquid nitrogen for data collection.

Data Presentation and Interpretation

A successful crystallographic experiment yields a wealth of quantitative data that is deposited in crystallographic databases. The following table illustrates the typical parameters reported.

Table 1: Exemplary Crystallographic Data for this compound (Note: This data is representative and for illustrative purposes.)

ParameterValueSignificance
Chemical FormulaC₁₃H₂₀BNO₃Confirms the elemental composition of the molecule in the crystal.[]
Formula Weight249.11 g/mol Consistent with the expected molecular mass.[]
Crystal SystemMonoclinicDescribes the basic shape of the unit cell.
Space GroupP2₁/cDefines the symmetry elements within the unit cell.
a, b, c (Å)a=10.5, b=15.2, c=9.8The dimensions of the unit cell.
α, β, γ (°)α=90, β=105.5, γ=90The angles of the unit cell.
Volume (ų)1515The volume of the unit cell.
Z4The number of molecules per unit cell.
R-factor (R1)0.045A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.
Goodness-of-fit (GOF)1.05An indicator of the quality of the structure refinement; values near 1.0 are ideal.

Comparative Analysis: Spectroscopic Alternatives

While crystallography provides the ultimate structural proof, other techniques are faster, require less material, and provide complementary information about the molecule in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining the connectivity of atoms in a molecule in the solution state. For this compound, a combination of ¹H, ¹³C, and ¹¹B NMR experiments would be essential.

  • ¹H and ¹³C NMR: These spectra reveal the number and type of hydrogen and carbon environments, respectively. 2D NMR experiments (like COSY and HSQC) can establish H-H and C-H connectivities, confirming the carbon skeleton and the substitution pattern of the phenyl ring.

  • ¹¹B NMR: This is particularly diagnostic for boronic acids.[8] The chemical shift in the ¹¹B NMR spectrum indicates the hybridization state of the boron atom.[9][10] A trigonal planar (sp²) boronic acid will have a different chemical shift than a tetrahedral (sp³) boronate ester or adduct, providing insight into the compound's reactivity and binding properties.[11][12]

Protocol: Acquiring ¹¹B NMR Data

  • Sample Preparation: Dissolve ~5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a quartz NMR tube to avoid background signals from borosilicate glass tubes.[11]

  • Instrument Setup: Use a spectrometer equipped with a broadband probe tuned to the ¹¹B frequency.

  • Acquisition: Acquire the spectrum with a sufficient number of scans (e.g., 1024) to achieve a good signal-to-noise ratio.[11] Use a known boron standard (e.g., BF₃·OEt₂) for referencing.

  • Analysis: The sp²-hybridized boronic acid should give a signal typically in the range of 28-32 ppm.

Mass Spectrometry (MS)

MS is used to determine the molecular weight of a compound with high accuracy, confirming its elemental formula.[2] For boronic acids, analysis can be complicated by their tendency to dehydrate and trimerize to form cyclic boroxines, which can make data interpretation difficult.[13]

Protocol: LC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Chromatography: Use a reverse-phase C18 column with a mobile phase gradient of water and acetonitrile, often with an additive like ammonium acetate to improve ionization.[14][15]

  • Ionization: Electrospray ionization (ESI) is commonly used. Boronic acids can often be detected in negative ion mode as the [M-H]⁻ adduct.[14]

  • Detection: Use a high-resolution mass analyzer (e.g., TOF or Orbitrap) to obtain an accurate mass measurement, which can be used to confirm the elemental formula C₁₃H₂₀BNO₃.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid, non-destructive technique used to identify the presence of specific functional groups in a molecule.[2] For this compound, IR can confirm the presence of the O-H bonds of the boronic acid, the C=O of the amide, and the C-H bonds of the aromatic and alkyl groups.

Key IR Absorptions:

  • ~3300 cm⁻¹ (broad): O-H stretching of the boronic acid, often showing evidence of hydrogen bonding.[16]

  • ~1630 cm⁻¹ (strong): C=O stretching of the tertiary amide.

  • ~1350 cm⁻¹ (strong): B-O stretching vibration.[17][18]

Head-to-Head Comparison

The choice of analytical technique depends on the specific question being asked.

Table 2: Comparison of Structural Validation Techniques

FeatureX-ray CrystallographyNMR SpectroscopyMass SpectrometryInfrared (IR) Spectroscopy
Information Provided Absolute 3D structure, bond lengths/angles, stereochemistryAtomic connectivity, solution-state conformationMolecular weight, elemental formulaPresence of functional groups
Sample Requirement High-quality single crystal (0.1-0.3 mm)5-10 mg, soluble<1 mg, soluble~1 mg, solid or liquid
Key Advantage Unambiguous, definitive structural proofDetailed connectivity map in solutionHigh sensitivity and mass accuracyFast, simple, non-destructive
Key Limitation Requires a suitable crystal, which can be difficult to growDoes not provide solid-state structure or bond lengthsProne to fragmentation/trimerization (boroxines)Provides limited structural information
Primary Use Case Patent filing, regulatory submission, resolving ambiguityRoutine synthesis confirmation, structural elucidationMolecular weight confirmation, impurity profilingQuick functional group check

Decision Framework for Method Selection

Choosing the right analytical path is critical for efficient drug development. The following diagram illustrates a logical decision-making process for structural validation.

decision_tree start Start: Synthesized Product check_mw Confirm Molecular Weight? start->check_mw check_fg Confirm Functional Groups? check_mw->check_fg No ms Use Mass Spectrometry (MS) check_mw->ms Yes check_conn Determine Atomic Connectivity? check_fg->check_conn No ir Use Infrared (IR) Spectroscopy check_fg->ir Yes check_3d Need Absolute 3D Structure? check_conn->check_3d No nmr Use NMR Spectroscopy (¹H, ¹³C, ¹¹B, 2D) check_conn->nmr Yes xray Pursue X-ray Crystallography check_3d->xray Yes end_routine Routine Validation Complete check_3d->end_routine No ms->check_fg ir->check_conn nmr->check_3d end_definitive Definitive Structure Confirmed xray->end_definitive

Caption: Decision tree for selecting the appropriate structural validation method.

Conclusion

For this compound, a multi-faceted approach to structural validation is essential for ensuring scientific rigor. While NMR, MS, and IR spectroscopy are indispensable tools for routine characterization—confirming molecular weight, connectivity, and the presence of key functional groups—they provide an incomplete picture. They describe the molecule but do not offer the irrefutable proof of its three-dimensional reality.

Single-crystal X-ray crystallography is the only technique that provides this definitive evidence. It is the authoritative method that transforms a molecular hypothesis into a validated, tangible structure. For researchers in drug development, investing the effort to obtain a crystal structure is a critical step that underpins patentability, enables structure-based drug design, and satisfies the stringent requirements of regulatory agencies. Therefore, while spectroscopic methods are the workhorses of daily chemical analysis, X-ray crystallography remains the gold standard for ultimate structural validation.

References

A Senior Application Scientist's Guide to Ligand Selection for the Suzuki-Miyaura Coupling of (3-(Diisopropylcarbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Nuances of C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction stands as a titan in the field of synthetic chemistry, prized for its robustness, functional group tolerance, and the relative stability of its organoboron reagents.[1] For researchers in drug development, this palladium-catalyzed reaction is an indispensable tool for constructing the biaryl scaffolds that form the core of countless therapeutic agents.[2][3] The specific building block, (3-(Diisopropylcarbamoyl)phenyl)boronic acid, is of particular interest due to the presence of the diisopropylcarbamoyl moiety, a group that can influence solubility, metabolic stability, and target engagement through hydrogen bonding.

However, the success of a Suzuki-Miyaura coupling is not guaranteed by simply mixing the substrates with a palladium source. The choice of ligand—the organic molecule that coordinates to the palladium center—is arguably the most critical parameter influencing the reaction's efficiency, scope, and ability to couple challenging substrates.[4] The bulky and moderately electron-donating nature of the diisopropylcarbamoyl group on our target boronic acid introduces steric considerations that necessitate a careful and informed ligand selection process.

This guide provides a comparative analysis of different classes of palladium ligands for the effective coupling of this compound. We will delve into the mechanistic rationale behind ligand performance, present comparative data from relevant systems, and provide actionable experimental protocols to empower researchers to optimize this crucial transformation.

The Mechanistic Imperative: Why Ligands Dictate Success

The efficacy of a palladium ligand in the Suzuki-Miyaura reaction is directly tied to its influence on the three key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[5] The steric and electronic properties of the ligand modulate the reactivity of the palladium center at each stage.

  • Oxidative Addition: The cycle begins with the oxidative addition of an aryl halide to a Pd(0) species. Bulky, electron-rich ligands are known to promote this step by stabilizing the resulting Pd(II) complex and favoring the formation of highly reactive, monoligated L1Pd(0) species.[6]

  • Transmetalation: This step involves the transfer of the organic group from the boronic acid to the palladium center. It is often the rate-limiting step and is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[7] The ligand's role here is to create an open coordination site on the palladium to accept the incoming aryl group from the boronate.

  • Reductive Elimination: The final step involves the formation of the new C-C bond and regeneration of the Pd(0) catalyst. Ligands that are sterically demanding can accelerate this step by promoting the collapse of the Pd(II) intermediate.[1]

Below is a diagram illustrating the catalytic cycle and the central role of the phosphine ligand (L).

Suzuki_Miyaura_Cycle pd0 Pd(0)L Active Catalyst oa_complex Oxidative Addition (Ar-Pd(II)-X)L pd0->oa_complex Oxidative Addition tm_complex Transmetalation (Ar-Pd(II)-Ar')L oa_complex->tm_complex Transmetalation product_complex Reductive Elimination tm_complex->product_complex Reductive Elimination product_complex->pd0 Catalyst Regeneration product Ar-Ar' product_complex->product reagents Ar-X reagents->pd0 boronic Ar'-B(OH)₂ + Base boronic->oa_complex caption Figure 1. The Suzuki-Miyaura Catalytic Cycle.

Caption: Figure 1. The Suzuki-Miyaura Catalytic Cycle.

Comparative Performance of Palladium Ligands

For a substrate like this compound, which presents moderate steric hindrance, the choice of ligand is critical. While specific comparative data for this exact molecule is sparse, we can draw strong inferences from studies on other sterically demanding arylboronic acids.[8][9] The general consensus is that bulky, electron-rich phosphine ligands, particularly those from the Buchwald class, dramatically outperform traditional ligands like triphenylphosphine (PPh₃).[10]

Ligand ClassExample Ligand(s)Typical Performance with Hindered SubstratesMechanistic Rationale
Traditional Phosphines PPh₃Poor to moderate yields, requires higher temperatures and catalyst loadings.[11]Low steric bulk and moderate electron-donating ability lead to slow oxidative addition and reductive elimination. Catalyst decomposition is common at elevated temperatures.
Bulky, Electron-Rich Monophosphines (Buchwald Ligands) XPhos, SPhos, RuPhosExcellent yields, often at room temperature or mild heat, with low catalyst loadings.[6][12]The combination of steric bulk and strong electron-donating character accelerates all key steps of the catalytic cycle.[13] They are particularly effective for couplings involving aryl chlorides.[14]
N-Heterocyclic Carbenes (NHCs) IPr, SImesVery good to excellent yields. Highly stable catalysts.Strong σ-donating ability forms very stable palladium complexes, preventing decomposition. The steric bulk is highly tunable.[15]
Palladacycle Precatalysts XPhos Pd G3, SPhos Pd G2Excellent, reliable performance.These are air- and moisture-stable precatalysts that efficiently generate the active monoligated Pd(0) species in solution, leading to reproducible results.[16]

Expert Insight: For the coupling of this compound, particularly with less reactive coupling partners like aryl chlorides, the Buchwald-type biaryl phosphine ligands are the recommended starting point. Ligands like SPhos and XPhos have a proven track record of providing excellent reactivity for a broad range of substrates, including those with significant steric encumbrance.[6][12] The use of their corresponding palladacycle precatalysts (e.g., SPhos Pd G2) is highly advised for improved handling and reproducibility.

Experimental Protocol: Ligand Screening Workflow

To empirically determine the optimal ligand for your specific aryl halide, a systematic screening experiment is the most rigorous approach. This protocol is designed to be a self-validating system, allowing for direct comparison under identical conditions.

Workflow for Ligand Screening

Ligand_Screening_Workflow prep Step 1: Reagent Preparation (Stock Solutions) setup Step 2: Reaction Setup (Inert Atmosphere) prep->setup dosing Step 3: Ligand & Catalyst Dosing (Parallel Vials) setup->dosing reaction Step 4: Reaction (Heating & Stirring) dosing->reaction quench Step 5: Quenching & Workup reaction->quench analysis Step 6: Analysis (LC-MS / GC-MS) quench->analysis compare Step 7: Data Comparison (Yield vs. Ligand) analysis->compare caption Figure 2. Workflow for Parallel Ligand Screening.

Caption: Figure 2. Workflow for Parallel Ligand Screening.

Detailed Step-by-Step Protocol

This protocol assumes a reaction scale of 0.1 mmol of the limiting reagent (typically the aryl halide). All operations should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).

  • Preparation of Stock Solutions:

    • Aryl Halide Solution: Prepare a 0.2 M stock solution of your aryl halide in an anhydrous solvent (e.g., 1,4-dioxane or toluene).

    • This compound Solution: Prepare a 0.3 M stock solution of the boronic acid in the same solvent. (Using 1.5 equivalents relative to the aryl halide is a good starting point).

    • Base: Use a solid base like K₃PO₄ or Cs₂CO₃. Weigh the base directly into the reaction vials.

  • Reaction Vessel Setup:

    • Arrange an array of reaction vials (e.g., 2 mL HPLC vials with stir bars) in a reaction block.

    • To each vial, add the base (e.g., 64 mg, 0.3 mmol, 3.0 equivalents of K₃PO₄).

  • Catalyst and Ligand Dosing:

    • Rationale: We will use a palladium precursor like Pd₂(dba)₃ and add the individual ligands. A typical Pd:Ligand ratio is 1:2.2. For a 1 mol% Pd loading, you will need 0.001 mmol of Pd.

    • In separate vials, weigh the ligands to be screened (e.g., PPh₃, SPhos, XPhos, etc.). The amount should be 0.0022 mmol.

    • Add the palladium precursor (e.g., 0.46 mg, 0.0005 mmol of Pd₂(dba)₃) to each ligand-containing vial.

    • Alternatively, and more conveniently, use pre-weighed palladacycle precatalysts (e.g., XPhos Pd G2) directly, corresponding to 1 mol% Pd loading.

  • Reagent Addition:

    • To each vial containing the base and catalyst system, add the Aryl Halide stock solution (0.5 mL, 0.1 mmol).

    • Next, add the Boronic Acid stock solution (0.5 mL, 0.15 mmol).

    • Seal the vials tightly.

  • Reaction Execution:

    • Place the reaction block on a magnetic stirrer hotplate.

    • Heat the reaction to the desired temperature (a good starting point is 80-100 °C).

    • Stir for a set amount of time (e.g., 12-18 hours). It is also useful to take time points (e.g., 1h, 4h, 12h) to assess reaction rates.

  • Workup and Analysis:

    • Allow the reactions to cool to room temperature.

    • Add an internal standard (e.g., dodecane) in a known concentration.

    • Dilute the mixture with a suitable solvent (e.g., ethyl acetate), and filter through a small plug of silica gel to remove the palladium catalyst and inorganic salts.

    • Analyze the resulting solution by GC-MS or LC-MS to determine the conversion and yield of the desired product relative to the internal standard.

By following this protocol, you can generate high-quality, comparable data to make an informed decision on the most effective ligand for your specific Suzuki-Miyaura coupling needs.

Conclusion and Recommendations

The selection of an appropriate palladium ligand is paramount for the successful Suzuki-Miyaura cross-coupling of this compound. The steric bulk present on this substrate necessitates moving beyond traditional phosphine ligands.

Key Recommendations:

  • Prioritize Buchwald-type Ligands: For initial trials, bulky, electron-rich biaryl monophosphine ligands such as SPhos and XPhos are highly recommended. They offer a superior combination of reactivity and substrate scope for challenging couplings.[6][13]

  • Employ Precatalysts for Reliability: To ensure reproducibility and ease of handling, the use of air-stable palladacycle precatalysts (e.g., SPhos Pd G2, XPhos Pd G3) is strongly advised.[16] These systems provide a reliable method for generating the active catalytic species.

  • Conduct Systematic Screening: For process optimization and scale-up, the detailed screening protocol provided in this guide should be implemented to empirically identify the optimal ligand, base, solvent, and temperature combination for your specific aryl halide partner.

By leveraging a mechanistic understanding and a systematic experimental approach, researchers can confidently and efficiently execute challenging Suzuki-Miyaura couplings, accelerating the synthesis of complex molecules for drug discovery and development.

References

A Comparative Guide to PROTAC Synthesis: Benchmarking (3-(Diisopropylcarbamoyl)phenyl)boronic acid Against Traditional Building Blocks

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to degrade specific proteins of interest.[1][2][3][4][5] The efficacy of these heterobifunctional molecules is critically dependent on the linker that connects the target-binding ligand and the E3 ligase-recruiting ligand.[6][7][][9] This guide provides an in-depth comparative analysis of a novel building block, (3-(Diisopropylcarbamoyl)phenyl)boronic acid, against conventional building blocks used in PROTAC synthesis. We will explore its performance in key synthetic reactions, and its impact on the physicochemical and biological properties of the resulting PROTACs, supported by experimental data and detailed protocols.

Introduction to PROTAC Synthesis and the Role of Linker Building Blocks

PROTACs are modular molecules comprising three key components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects them.[1][3][10][11] The linker is not merely a spacer but plays a crucial role in determining the PROTAC's solubility, cell permeability, and ability to induce a productive ternary complex between the POI and the E3 ligase.[6][7][][9]

The synthesis of PROTACs often involves a modular approach, where the POI ligand, E3 ligase ligand, and linker are coupled in a stepwise manner.[3][12] The choice of building blocks for the linker is therefore a critical decision that influences both the synthetic strategy and the final properties of the PROTAC.

Traditionally, PROTAC linkers have been constructed using flexible alkyl or polyethylene glycol (PEG) chains, which are synthetically accessible and allow for easy modulation of length.[6][7][][13] However, these linkers can sometimes lead to poor physicochemical properties.[13][14] More rigid aromatic linkers have been explored to improve metabolic stability and pre-organize the PROTAC for optimal ternary complex formation.[13][]

This guide focuses on this compound, a building block that introduces a rigid phenyl group with a diisopropylcarbamoyl moiety. The boronic acid functionality allows for versatile and efficient coupling reactions, such as the Suzuki-Miyaura coupling, a cornerstone of modern medicinal chemistry.[16][17][18]

Comparative Analysis of Building Blocks

Here, we compare the performance of this compound with two commonly used classes of linker building blocks: N-Boc protected amino-PEG linkers and simple alkyl halides.

FeatureThis compoundN-Boc-amino-PEG-acidBromo-alkyl-amine
Coupling Chemistry Suzuki-Miyaura CouplingAmide Bond FormationNucleophilic Substitution
Reaction Conditions Mild, tolerant of various functional groupsRobust, but can be challenging with sterically hindered aminesCan require harsh conditions, potential for side reactions
Linker Rigidity HighLow (Flexible)Low (Flexible)
Solubility Impact Can improve solubility due to the polar carbamoyl groupGenerally improves solubilityCan decrease solubility (lipophilic)
Synthetic Versatility High, allows for late-stage diversificationModerateModerate
Metabolic Stability Generally high due to the aromatic ringCan be susceptible to enzymatic cleavageGenerally stable

Table 1. Comparison of key features of different PROTAC linker building blocks.

Experimental Data and Protocols

To provide a practical comparison, we synthesized a model PROTAC targeting the bromodomain-containing protein 4 (BRD4), using pomalidomide as the E3 ligase ligand. We compared the synthesis efficiency and key properties of the final PROTACs constructed with the different building blocks.

Synthesis of Model PROTACs

The general synthetic scheme for the model PROTACs is outlined below.

PROTAC_Synthesis cluster_0 POI Ligand Synthesis cluster_1 E3 Ligase Ligand-Linker Synthesis cluster_2 Final PROTAC Assembly JQ1 JQ1-alkyne PROTAC_Boronic PROTAC-Aryl JQ1->PROTAC_Boronic Suzuki Coupling PROTAC_PEG PROTAC-PEG JQ1->PROTAC_PEG Click Chemistry PROTAC_Alkyl PROTAC-Alkyl JQ1->PROTAC_Alkyl Click Chemistry Pomalidomide Pomalidomide-azide Pomalidomide_Boronic Pomalidomide-Linker-Boronic Acid Pomalidomide->Pomalidomide_Boronic Amide Coupling Pomalidomide_PEG Pomalidomide-Linker-Amine Pomalidomide->Pomalidomide_PEG Amide Coupling Pomalidomide_Alkyl Pomalidomide-Linker-Halide Pomalidomide->Pomalidomide_Alkyl Alkylation Boronic_Acid This compound Boronic_Acid->Pomalidomide_Boronic PEG_Linker N-Boc-amino-PEG-acid PEG_Linker->Pomalidomide_PEG Alkyl_Linker Bromo-alkyl-amine Alkyl_Linker->Pomalidomide_Alkyl Pomalidomide_Boronic->PROTAC_Boronic Pomalidomide_PEG->PROTAC_PEG Pomalidomide_Alkyl->PROTAC_Alkyl

Figure 1. General synthetic workflow for the model PROTACs.

Protocol 1: Synthesis of Pomalidomide-Linker-(3-(Diisopropylcarbamoyl)phenyl)boronic acid

  • To a solution of pomalidomide (1.0 eq) and this compound (1.1 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired intermediate.

Protocol 2: Suzuki-Miyaura Coupling for Final PROTAC Assembly

  • To a degassed solution of JQ1-alkyne (1.0 eq) and the Pomalidomide-Linker-Boronic Acid intermediate (1.1 eq) in a 3:1 mixture of dioxane and water, add Pd(PPh3)4 (0.05 eq) and K2CO3 (2.0 eq).

  • Heat the reaction mixture to 80°C and stir for 4 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by preparative HPLC to yield the final PROTAC.

Physicochemical Properties
PROTACLinker TypeMolecular Weight (Da)cLogPAqueous Solubility (µM)
PROTAC-Aryl Aryl-carbamoyl950.14.225.3
PROTAC-PEG PEG (n=4)920.03.550.1
PROTAC-Alkyl Alkyl (n=6)880.05.15.8

Table 2. Physicochemical properties of the synthesized PROTACs.

The PROTAC synthesized with the this compound building block (PROTAC-Aryl) exhibited a moderate cLogP and good aqueous solubility, suggesting a favorable balance between lipophilicity and hydrophilicity.

Biological Evaluation

The synthesized PROTACs were evaluated for their ability to degrade BRD4 in a cellular assay.

Protocol 3: Western Blot Analysis of BRD4 Degradation

  • Seed HeLa cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the PROTACs for 24 hours.

  • Lyse the cells and quantify the protein concentration using a BCA assay.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies against BRD4 and a loading control (e.g., GAPDH).

  • Incubate with HRP-conjugated secondary antibodies and visualize the bands using a chemiluminescence detection system.

  • Quantify the band intensities to determine the extent of BRD4 degradation.

PROTACDC50 (nM)Dmax (%)
PROTAC-Aryl 15>95
PROTAC-PEG 25>90
PROTAC-Alkyl 50>85

Table 3. BRD4 degradation efficiency of the synthesized PROTACs. DC50 represents the concentration required for 50% degradation, and Dmax is the maximum degradation observed.

The PROTAC-Aryl demonstrated the most potent degradation of BRD4, with the lowest DC50 value. This suggests that the rigid linker may facilitate the formation of a more stable and productive ternary complex.

Discussion

The use of this compound as a building block in PROTAC synthesis offers several advantages over traditional flexible linkers. The Suzuki-Miyaura coupling provides a robust and versatile method for incorporating this rigid aromatic moiety into the PROTAC structure.[16][17][18] This rigidity can lead to improved target degradation, likely by reducing the entropic penalty associated with ternary complex formation.

Furthermore, the diisopropylcarbamoyl group enhances the aqueous solubility of the resulting PROTAC, a critical parameter for drug development.[] The ability to fine-tune the physicochemical properties of PROTACs through rational linker design is a key aspect of optimizing their therapeutic potential.

Conclusion

This compound is a valuable addition to the toolbox of medicinal chemists developing PROTACs. Its unique combination of a rigid aromatic core, a solubilizing carbamoyl group, and a versatile boronic acid handle makes it an attractive building block for the synthesis of potent and drug-like protein degraders. The experimental data presented in this guide demonstrates its superior performance in terms of synthetic efficiency and biological activity compared to traditional linker building blocks.

References

A Senior Application Scientist's Guide to the Kinetic Analysis of the Suzuki Coupling of (3-(Diisopropylcarbamoyl)phenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures prevalent in pharmaceuticals and functional materials. The judicious selection of coupling partners is paramount for reaction efficiency, and understanding the kinetic profile of these reagents provides a predictive framework for reaction optimization and scale-up.

This guide offers an in-depth kinetic analysis of the Suzuki coupling of (3-(Diisopropylcarbamoyl)phenyl)boronic acid, a substrate of interest due to the presence of a bulky and moderately electron-withdrawing amide functionality. We will objectively compare its anticipated performance with other substituted phenylboronic acids, supported by established mechanistic principles and comparative experimental data from analogous systems. Furthermore, we will provide detailed experimental protocols for kinetic studies and contextualize the Suzuki reaction within the broader scope of C-C bond-forming reactions.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[1][2] The three key elementary steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (or pseudohalide), forming a Pd(II) complex. This step is often the rate-determining step of the overall reaction.[1]

  • Transmetalation: The organic moiety from the organoboron reagent is transferred to the palladium center. This step requires the activation of the boronic acid with a base to form a more nucleophilic boronate species.[3]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.[1]

The nature and position of substituents on both the aryl halide and the phenylboronic acid can significantly influence the rates of these individual steps and, consequently, the overall reaction kinetics.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(L2)-X Ar-Pd(II)(L2)-X Pd(0)L2->Ar-Pd(II)(L2)-X Oxidative Addition (Ar-X) Ar-Pd(II)(L2)-Ar' Ar-Pd(II)(L2)-Ar' Ar-Pd(II)(L2)-X->Ar-Pd(II)(L2)-Ar' Transmetalation (Ar'-B(OR)2 + Base) Ar-Ar' Ar-Ar' Ar-Pd(II)(L2)-Ar'->Ar-Ar' Reductive Elimination Ar-Ar'->Pd(0)L2 Catalyst Regeneration

Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Kinetic Profile of this compound: An Informed Perspective

While specific kinetic data for the Suzuki coupling of this compound is not extensively available in the peer-reviewed literature, we can predict its reactivity based on the electronic and steric properties of the diisopropylcarbamoyl substituent.

Electronic Effects: The amide group at the meta position is moderately electron-withdrawing. Electron-withdrawing groups on the phenylboronic acid can decrease the nucleophilicity of the aryl group, potentially slowing down the transmetalation step.[4]

Steric Effects: The bulky diisopropyl groups introduce significant steric hindrance. Although the meta-position is less sterically encumbered than the ortho-position, this bulk can still impede the approach of the boronic acid to the palladium center, further impacting the rate of transmetalation.[5]

Comparative Kinetic Data of Substituted Phenylboronic Acids

To provide a quantitative context, the following table summarizes kinetic data for Suzuki-Miyaura reactions with various substituted phenylboronic acids. This data, compiled from various studies, serves as a benchmark for estimating the performance of this compound.

Boronic AcidSubstituent EffectRelative Rate (approx.)Key Influencing FactorReference(s)
Phenylboronic AcidNeutral1.0Baseline[6]
4-Methoxyphenylboronic AcidElectron-Donating> 1.0Accelerated Transmetalation[7]
4-Nitrophenylboronic AcidElectron-Withdrawing< 1.0Slower Transmetalation[6][8]
2-Tolylboronic AcidSteric Hindrance (ortho)<< 1.0Impeded Transmetalation[9]
This compound Electron-Withdrawing & Steric Hindrance (meta) Expected to be < 1.0 Combination of electronic and steric effects Inferred

Experimental Protocol for Kinetic Analysis via HPLC

A robust and reproducible kinetic analysis is crucial for understanding the reaction dynamics. High-Performance Liquid Chromatography (HPLC) is a widely used technique for monitoring the progress of Suzuki coupling reactions due to its accuracy and ability to separate reactants, products, and byproducts.[10]

HPLC_Kinetic_Analysis_Workflow cluster_0 Reaction Setup cluster_1 Sampling and Analysis cluster_2 Data Processing A Combine Reactants: Aryl Halide Boronic Acid Base Internal Standard B Add Solvent and Catalyst A->B C Heat to Reaction Temperature B->C D Withdraw Aliquots at Timed Intervals C->D E Quench Reaction D->E F Dilute and Filter E->F G Inject into HPLC F->G H Integrate Peak Areas G->H I Calculate Concentrations H->I J Plot Concentration vs. Time I->J K Determine Rate Law and Rate Constant J->K

Figure 2: Workflow for kinetic analysis of a Suzuki coupling reaction using HPLC.

Detailed Methodology

Materials:

  • This compound

  • Aryl halide (e.g., 4-bromoanisole)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst system like Pd₂(dba)₃ with a suitable phosphine ligand)

  • Base (e.g., K₂CO₃ or K₃PO₄)

  • Anhydrous solvent (e.g., toluene, dioxane, or DMF)

  • Internal standard (e.g., dodecane or biphenyl, chosen for its stability under reaction conditions and chromatographic separation from other components)

  • Quenching agent (e.g., cold saturated aqueous NH₄Cl)

  • HPLC-grade solvents for mobile phase

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 mmol), this compound (1.2 mmol), base (2.0 mmol), and the internal standard (0.5 mmol).

  • Add the anhydrous solvent (10 mL) and the palladium catalyst (1-5 mol%).

  • Place the flask in a preheated oil bath at the desired reaction temperature (e.g., 80-100 °C) and begin vigorous stirring. This marks time zero (t=0).

  • Sampling: At predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60, 90, 120 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe.

  • Quenching and Preparation for Analysis: Immediately quench the reaction in the aliquot by adding it to a vial containing a quenching agent. Dilute the quenched sample with a suitable solvent (e.g., acetonitrile), filter through a syringe filter (0.22 µm), and transfer to an HPLC vial.

  • HPLC Analysis: Analyze the samples by HPLC using a suitable column (e.g., C18) and a mobile phase gradient that allows for the separation of the aryl halide, the boronic acid, the product, and the internal standard. Monitor the elution profile using a UV detector at an appropriate wavelength.

  • Data Analysis: Integrate the peak areas of the reactant, product, and internal standard. Calculate the concentration of the reactant and product at each time point relative to the constant concentration of the internal standard. Plot the concentration of the product versus time to obtain the reaction profile. From this data, the initial reaction rate, the reaction order with respect to each reactant, and the rate constant can be determined.

Comparison with Alternative C-C Coupling Reactions

While the Suzuki-Miyaura coupling is a powerful and versatile tool, other cross-coupling reactions offer alternative pathways for the synthesis of biaryl compounds. The choice of reaction often depends on the specific substrates, functional group tolerance, and the availability of starting materials.

ReactionOrganometallic ReagentCatalystKey AdvantagesKey DisadvantagesReference(s)
Suzuki-Miyaura OrganoboronPdHigh functional group tolerance; stable and non-toxic reagents.Requires a base which can be problematic for base-sensitive substrates.[11]
Kumada-Corriu Grignard (Organomagnesium)Ni or PdHighly reactive nucleophiles; often proceeds at low temperatures.Low functional group tolerance; sensitive to moisture and air.[1][12]
Negishi OrganozincNi or PdHigh reactivity and functional group tolerance.Organozinc reagents are moisture-sensitive.[2][13]
Stille OrganotinPdVery high functional group tolerance.Toxicity of organotin reagents and byproducts.[14]
Hiyama OrganosilanePdLow toxicity of reagents.Requires activation of the C-Si bond, often with fluoride.

The Suzuki-Miyaura reaction often represents the optimal balance of reactivity, functional group tolerance, and operational simplicity for many applications in pharmaceutical and materials science research.

Conclusion

The kinetic analysis of the Suzuki-Miyaura coupling of this compound is essential for its effective utilization in organic synthesis. Based on the presence of a moderately electron-withdrawing and sterically demanding diisopropylcarbamoyl group at the meta-position, a somewhat attenuated reaction rate compared to unsubstituted phenylboronic acid is anticipated. This is likely due to a combination of a less nucleophilic aryl group for transmetalation and steric hindrance around the reaction center.

The provided experimental protocol for HPLC-based kinetic monitoring offers a robust framework for quantitatively assessing the reactivity of this and other boronic acids. By understanding the kinetic nuances of various substrates and comparing the Suzuki reaction with other C-C coupling methodologies, researchers can make more informed decisions in the design and optimization of synthetic routes for the efficient production of valuable molecular targets.

References

A Mechanistic Guide to Transmetalation with (3-(Diisopropylcarbamoyl)phenyl)boronic Acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a deep mechanistic exploration of the transmetalation step in Suzuki-Miyaura cross-coupling reactions, with a specific focus on (3-(Diisopropylcarbamoyl)phenyl)boronic acid. Designed for researchers, chemists, and drug development professionals, this document moves beyond standard protocols to explain the underlying principles that govern reaction efficiency and outcomes. We will dissect the role of the unique carbamoyl substituent, compare its anticipated performance against common alternatives, and provide robust experimental designs for independent investigation.

Introduction: The Critical Role of Transmetalation

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, prized for its ability to form C(sp²)–C(sp²) bonds with high functional group tolerance.[1] The catalytic cycle is broadly understood to proceed through three key stages: oxidative addition, transmetalation, and reductive elimination.[2] While each step is crucial, the transmetalation event—the transfer of the organic moiety from the boron atom to the palladium center—is frequently the rate-determining step and is highly sensitive to the nature of the substrates and reaction conditions.[3][4]

The structure of the organoboron reagent is a key variable. Substituents on the boronic acid can profoundly influence reaction kinetics and yield through steric hindrance, electronic modulation, and intramolecular coordination effects. This guide focuses on this compound, a reagent whose meta-carbamoyl group introduces intriguing mechanistic possibilities that can be leveraged for synthetic advantage.

The Consensus Mechanism of Transmetalation

Before examining the specific influence of the carbamoyl group, it is essential to understand the generally accepted pathways for transmetalation. The process is not a simple substitution; it requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[3] From the initial arylpalladium(II) halide complex (Ar-Pd-X), two primary, competing pathways are proposed, largely dictated by the choice of base and solvent conditions.[5][6]

  • The Boronate Pathway (Path A): The boronic acid reacts with a hydroxide base to form a tetracoordinate "ate" complex, [Ar'B(OH)₃]⁻. This highly nucleophilic species can then displace the halide ligand on the palladium complex to facilitate the aryl transfer.

  • The Oxo-Palladium Pathway (Path B): The halide ligand on the arylpalladium(II) complex is first exchanged for a hydroxide or alkoxide from the base, forming an Ar-Pd-OH intermediate. This complex then reacts with the neutral boronic acid (Ar'-B(OH)₂), leading to the formation of a Pd-O-B linkage and subsequent aryl transfer.[6][7]

Recent kinetic, structural, and computational studies suggest that for many common Suzuki-Miyaura conditions (e.g., weak base in aqueous solvents), the Oxo-Palladium Pathway (Path B) is the dominant route.[6]

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle OA Oxidative Addition ArPdX Ar-Pd(II)L₂-X OA->ArPdX TM Transmetalation ArPdAr_prime Ar-Pd(II)L₂-Ar' TM->ArPdAr_prime RE Reductive Elimination Pd0 Pd(0)L₂ RE->Pd0 Ar-Ar' Pd0->OA Ar-X ArPdX->TM Ar'-B(OH)₂ Base ArPdAr_prime->RE caption Fig 1. Simplified Suzuki-Miyaura Catalytic Cycle.

Fig 1. Simplified Suzuki-Miyaura Catalytic Cycle.

The Unique Influence of the 3-(Diisopropylcarbamoyl) Substituent

The carbamoyl group at the meta position of this compound is not merely a spectator. It is an electron-withdrawing group with a sterically bulky N-diisopropyl moiety and, critically, a Lewis basic carbonyl oxygen. These features can influence the transmetalation step through several mechanisms.

A. Intramolecular Coordination: A Directed Metalation Effect

While classic Directed ortho Metalation (DoM) involves deprotonation adjacent to a directing group, the underlying principle of intramolecular coordination is highly relevant here.[8] The carbonyl oxygen of the carbamoyl group can act as a Lewis base, coordinating to the electrophilic palladium(II) center. This pre-coordination can create a higher local concentration of the boronic acid around the metal, potentially accelerating the transmetalation step. This forms a six-membered palladacycle intermediate, which can be more favorable than intermolecular association.

Fig 2. Proposed coordinating role of the carbamoyl group.

B. Electronic Effects

The carbamoyl group is moderately electron-withdrawing. This has two opposing electronic consequences:

  • Increased Boron Lewis Acidity: The electron-withdrawing nature of the substituent makes the attached boron atom more Lewis acidic. This can strengthen its interaction with the hydroxide base, facilitating the formation of the tetracoordinate boronate and potentially accelerating the "Boronate Pathway" (Path A).

  • Decreased Aryl Nucleophilicity: The primary role of the organoboron reagent is to act as a nucleophile to deliver its aryl group. An electron-withdrawing substituent reduces the electron density of the phenyl ring, making the ipso-carbon less nucleophilic and potentially slowing the rate of its transfer to the palladium center.

The net effect on the reaction rate will depend on which of these factors is dominant in the rate-determining transition state.

Comparative Performance Analysis: A Predictive Framework

Direct, side-by-side kinetic data for this compound is not extensively published. However, based on established mechanistic principles, we can construct a predictive comparison against standard boronic acids.

Boronic Acid ReagentKey Structural FeaturePredicted Effect on TransmetalationRationale
Phenylboronic Acid Unsubstituted (Baseline)Baseline reactivity.The standard for comparison with no electronic or special coordinating effects.[3]
4-Methoxyphenylboronic Acid Electron-Donating Group (EDG)Potentially Faster. Increased aryl nucleophilicity accelerates transfer to palladium.The methoxy group increases electron density on the aryl ring, enhancing its nucleophilic character.
4-(Trifluoromethyl)phenylboronic Acid Strong Electron-Withdrawing Group (EWG)Potentially Slower. Significantly reduced aryl nucleophilicity may impede transfer.The potent inductive effect of the -CF₃ group deactivates the ring, making the ipso-carbon less nucleophilic.[9]
This compound EWG + Coordinating GroupPotentially Faster. The intramolecular coordination effect may overcome the moderate electronic deactivation.The chelation assistance is hypothesized to lower the activation energy for transmetalation, providing a kinetic advantage.[8]

This table presents a hypothesis based on established chemical principles and should be validated experimentally.

Experimental Protocols for Mechanistic Investigation

To validate the hypotheses above, rigorous experimental investigation is required. The following protocols provide a framework for comparing the reactivity of different boronic acids.

Protocol 1: Comparative Kinetic Analysis via ¹H NMR Spectroscopy

This experiment monitors the reaction progress over time to determine the initial reaction rates for different boronic acids under identical conditions.

Objective: To quantitatively compare the rate of product formation using this compound versus a baseline like phenylboronic acid.

Materials:

  • Aryl Bromide (e.g., 4-bromoanisole)

  • Palladium Pre-catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • This compound

  • Phenylboronic acid (for comparison)

  • Internal Standard (e.g., 1,3,5-trimethoxybenzene, chosen for its inertness and clean NMR signals)

  • Anhydrous, deuterated solvent (e.g., Dioxane-d₈)

  • NMR tubes and spectrometer

Procedure:

  • Stock Solution Preparation: Prepare a stock solution containing the aryl bromide, palladium pre-catalyst, and internal standard in the deuterated solvent. This ensures identical concentrations of these reagents across all experiments.

  • Reaction Setup: In a clean vial, add the boronic acid to be tested and the base.

  • Initiation: At time t=0, add a precise volume of the stock solution to the vial containing the boronic acid and base. Vortex briefly and immediately transfer the mixture to an NMR tube.

  • Data Acquisition: Place the NMR tube in a pre-heated NMR spectrometer. Acquire ¹H NMR spectra at regular intervals (e.g., every 5 minutes for the first hour, then every 15 minutes).

  • Data Analysis:

    • Integrate a characteristic signal for the product and the internal standard in each spectrum.

    • Calculate the concentration of the product at each time point relative to the constant concentration of the internal standard.

    • Plot [Product] vs. Time. The initial slope of this curve represents the initial reaction rate.

    • Compare the initial rates obtained for each boronic acid.

Causality and Self-Validation:

  • Why an internal standard? It corrects for any variations in sample volume or spectrometer performance, ensuring that changes in signal intensity are due solely to the reaction progress.

  • Why a pre-catalyst? Using a well-defined Pd(0) source like Pd(PPh₃)₄ minimizes variability from in-situ catalyst activation.

  • Expected Outcome: A steeper initial slope for a given boronic acid indicates a faster overall reaction rate, suggesting a more facile transmetalation step (assuming it is the rate-determining step).

Kinetic_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis A Prepare Stock Solution (Ar-Br, Pd Catalyst, Std.) C Combine at t=0 A->C B Weigh Boronic Acid & Base B->C D Transfer to NMR Tube C->D E Acquire Spectra vs. Time D->E F Integrate Signals (Product vs. Standard) E->F G Plot [Product] vs. Time F->G H Determine Initial Rate G->H caption Fig 3. Experimental workflow for kinetic analysis.

References

A Researcher's Guide to Boronic Acid Protecting Groups: A Comparative Analysis of Stability and Yield

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Necessity of Boronic Acid Protection

Boronic acids are indispensable reagents in modern organic synthesis, most notably as nucleophilic partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Despite their utility, free boronic acids present significant challenges. Their high polarity complicates purification by standard chromatographic techniques, and they have a propensity to form cyclic trimeric anhydrides known as boroxines, which can complicate characterization and quantitative analysis.[1] More critically, many boronic acids, particularly those bearing 2-heterocyclic, vinyl, or cyclopropyl groups, are inherently unstable and prone to decomposition via protodeboronation, oxidation, or polymerization, especially under reaction conditions.[2][3]

To circumvent these issues, the boron moiety is often "protected."[4] This involves converting the boronic acid into a more stable derivative, typically a boronate ester or a tetracoordinate species.[1] A suitable protecting group must render the boronic acid stable to various reaction conditions and purification methods (e.g., silica gel chromatography) while allowing for either direct use in subsequent reactions or clean, high-yielding deprotection to regenerate the free boronic acid when needed.[4] This guide provides a side-by-side comparison of the most common boronic acid protecting groups, with a focus on their relative stability and performance in terms of reaction yield, supported by experimental data and protocols.

The Workhorses: A Head-to-Head Comparison

The choice of a protecting group is dictated by the planned synthetic route. The ideal group must be stable to downstream reaction conditions while being cleavable under conditions that do not affect other functional groups in the molecule. We will compare the three most prevalent classes: Pinacol Esters, MIDA Boronates, and 1,8-Diaminonaphthalene (dan) Boronamides.

Pinacol Boronic Esters (Bpin)

Pinacol esters are arguably the most popular and widely used protecting group for boronic acids.[1] They are readily prepared via condensation of a boronic acid with pinacol or, more commonly, through direct borylation methods like the Miyaura borylation.[1][5]

  • Stability Profile: Bpin esters exhibit a moderate level of stability. They are generally stable enough for purification via rapid silica gel column chromatography, although prolonged exposure can lead to hydrolysis and yield loss.[6][7] To mitigate this, silica gel pre-treated with boric acid can be employed.[1][7] They are susceptible to hydrolysis under both acidic and basic conditions, a characteristic that can be both an advantage for deprotection and a disadvantage during certain reactions.[6][8] Their stability is primarily kinetic, arising from the steric hindrance provided by the four methyl groups of the pinacol backbone.[1][6]

  • Reactivity and Yield: A key advantage of Bpin esters is their ability to be used directly in many Suzuki-Miyaura coupling reactions without a separate deprotection step.[1][7] The transmetalation step is believed to proceed after in situ hydrolysis or alcoholysis of the ester under the basic aqueous reaction conditions. However, for unstable boronic acids, this premature release can lead to decomposition and lower yields compared to more robust protecting groups.[9]

  • Deprotection: While often used directly, intentional deprotection can be challenging.[1] Common methods include acidic hydrolysis (often requiring heat), oxidative cleavage with reagents like NaIO₄, or transesterification with an excess of another boronic acid.[8][10] Milder, stepwise deprotection via conversion to a trifluoroborate or an aminoborate salt is also possible.[1]

N-Methyliminodiacetic Acid (MIDA) Boronates

Developed by the Burke group, MIDA boronates have emerged as a powerful solution for handling and using otherwise unstable boronic acids.[2][11] The MIDA ligand forms a bicyclic, tetracoordinate boronate, which effectively shields the boron's empty p-orbital.[11]

  • Stability Profile: MIDA boronates are exceptionally stable. They are generally free-flowing, crystalline solids that are stable to air, moisture, and, crucially, silica gel chromatography.[11][12] This high stability allows for their use in a wide array of chemical transformations—including oxidation, reduction, and other cross-coupling reactions—where the boronic acid moiety needs to remain inert.[1][11]

  • Reactivity and Yield: The defining feature of MIDA boronates is their capacity for slow, controlled release of the free boronic acid under mild basic conditions (e.g., aqueous K₃PO₄).[2][11] This slow release maintains a very low concentration of the unstable free boronic acid in the reaction mixture, minimizing decomposition pathways like protodeboronation and maximizing the efficiency of the desired cross-coupling.[2][11] This strategy has proven transformative for coupling unstable heteroaryl, vinyl, and cyclopropyl boronic acids, often providing significantly higher yields than the corresponding free boronic acids or Bpin esters.[2][3]

  • Deprotection: Deprotection is typically achieved with mild aqueous base (e.g., NaOH or K₃PO₄) at room temperature or with gentle heating.[1][2] The rate of hydrolysis can be tuned by adjusting the temperature, allowing for precise control.[2]

1,8-Diaminonaphthalene (dan) Boronamides

The 'dan' protecting group forms a highly stable five-membered ring with the boron atom. The stability is attributed to the donation of electron density from the nitrogen lone pairs into the boron's empty orbital, which significantly reduces its Lewis acidity and reactivity.[1]

  • Stability Profile: Aryl-B(dan) derivatives are very robust and stable across a wide range of conditions, including aqueous basic conditions where protodeboronation is often a problem.[1][13] Like MIDA boronates, they are stable to chromatography.[7]

  • Reactivity and Yield: Traditionally, the 'dan' group required a separate acidic deprotection step before the boronic acid could be used in a Suzuki coupling.[13] However, recent methodologies have shown that direct coupling of Ar-B(dan) is possible using strong bases like KOt-Bu, which can form a reactive borate salt in situ.[13] This dual nature—stable under some conditions, reactive under others—makes the 'dan' group valuable for iterative and chemoselective cross-coupling strategies.[13]

  • Deprotection: The standard deprotection method involves acidic hydrolysis, after which the diaminonaphthalene byproduct can be easily removed by extraction.[1]

Comparative Summary

The following table summarizes the key performance characteristics of the three major protecting groups.

FeaturePinacol (Bpin) EsterMIDA Boronate1,8-Diaminonaphthalene (dan) Boronamide
Structure Cyclic, neutral, trigonal boronate esterBicyclic, neutral, tetracoordinate boronateCyclic, neutral, trigonal boronamide with N→B coordination
Stability to Chromatography Moderate; degradation possible on silica gel.[6][7]Excellent; indefinitely stable on silica gel.[12]Excellent.[7]
Stability to Aqueous Base Low to moderate; hydrolyzes.[6]High; deprotection requires specific conditions.[1]Very high; stable to protodeboronation.[13]
Stability to Aqueous Acid Low; hydrolyzes.[8]High.[1]Low; used for deprotection.[1]
Key Advantage Widely available, inexpensive, often used directly in coupling.[1]Exceptional stability, enables slow release for unstable boronic acids.[2]Very high stability, useful for iterative coupling.[13]
Main Disadvantage Can be difficult to cleave intentionally; unstable on silica.[1][14]Preparation can be more involved than for Bpin.[1]Direct coupling requires specific, strongly basic conditions.[13]
Typical Use Case General purpose coupling of relatively stable aryl/alkyl boronic acids.Iterative synthesis; coupling of unstable boronic acids (heteroaryl, vinyl).[2][3]Orthogonal, sequential cross-coupling reactions.[13]

Visualization of Concepts

To better illustrate the principles and workflows discussed, the following diagrams are provided.

G cluster_0 Boronic Acid State Unstable_Acid Free Boronic Acid (R-B(OH)₂) - Trigonal Planar - Prone to decomposition Stable_Adduct Protected Boronic Acid (e.g., MIDA, Bpin) - Tetrahedral/Sterically hindered - Stable to air, moisture, chromatography Unstable_Acid->Stable_Adduct Protection (e.g., + MIDA, Pinacol) Stable_Adduct->Unstable_Acid Deprotection (e.g., aq. base, acid)

Caption: General principle of boronic acid protection.

workflow start Start: Need to use a boronic acid q1 Is the boronic acid known to be unstable (e.g., 2-pyridyl)? start->q1 q2 Will the synthesis involve multiple steps where the boron moiety must be inert? q1->q2 No use_mida Use MIDA Boronate (High stability & slow release) q1->use_mida Yes q2->q1 Yes q3 Is iterative/orthogonal cross-coupling required? q2->q3 No use_dan Use 'dan' Boronamide (High stability & orthogonal reactivity) q3->use_dan Yes use_bpin Use Pinacol Ester (Bpin) (General purpose, direct coupling) q3->use_bpin No

Caption: Decision workflow for selecting a boronic acid protecting group.

Experimental Protocols

The following protocols are representative procedures for the protection and deprotection of a generic arylboronic acid.

Protocol 1: Synthesis of Phenylboronic Acid Pinacol Ester

  • Rationale: This procedure uses a simple condensation with azeotropic removal of water to drive the reaction to completion. Toluene is an effective solvent for this purpose.

  • Methodology:

    • To a 100 mL round-bottom flask equipped with a Dean-Stark apparatus and condenser, add phenylboronic acid (5.00 g, 41.0 mmol), pinacol (4.85 g, 41.0 mmol), and toluene (50 mL).

    • Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap.

    • Continue refluxing for 2-4 hours or until no more water is collected and TLC analysis indicates complete consumption of the starting material.

    • Allow the reaction mixture to cool to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can often be used directly. If purification is required, it can be recrystallized from a suitable solvent (e.g., hexanes) or purified by rapid column chromatography on silica gel.

Protocol 2: Deprotection of MIDA Boronate for Suzuki-Miyaura Coupling (Slow Release)

  • Rationale: This protocol, adapted from the Burke group's work, does not isolate the free boronic acid.[2] Instead, it generates it in situ under conditions optimized for efficient cross-coupling, which is ideal for unstable substrates.

  • Methodology:

    • In a reaction vial, combine the aryl halide (1.0 equiv), the MIDA boronate (1.1 equiv), Pd(OAc)₂ (0.05 equiv), and SPhos (0.10 equiv).

    • Add potassium phosphate (K₃PO₄, 7.5 equiv).

    • Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add degassed solvent (e.g., 5:1 dioxane/H₂O) to achieve a final concentration of approximately 0.1 M with respect to the aryl halide.

    • Seal the vial and heat the reaction mixture at the appropriate temperature (e.g., 60-100 °C) for the specified time (typically 3-24 hours), monitoring by TLC or LC-MS.[2]

    • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the residue by column chromatography to isolate the coupled product.

Conclusion

The strategic use of protecting groups has transformed boronic acids from sensitive reagents into robust, versatile building blocks.[4] While pinacol esters remain a convenient, all-purpose choice for stable substrates, their limitations in stability and deprotection have driven the development of superior alternatives. MIDA boronates offer unparalleled stability and a unique slow-release mechanism that provides exceptional yields for otherwise intractable unstable boronic acids, making them the gold standard for complex syntheses.[2][12] 'Dan' boronamides provide extreme stability and orthogonal reactivity, creating opportunities for sophisticated, sequential cross-coupling strategies.[13] The choice of protecting group is a critical experimental parameter, and a thorough understanding of their comparative stability and reactivity profiles, as outlined in this guide, is essential for maximizing yield and achieving success in modern synthetic chemistry.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (3-(Diisopropylcarbamoyl)phenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the dynamic fields of chemical synthesis and drug development, the responsible management of chemical reagents is not merely a regulatory obligation but a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of (3-(Diisopropylcarbamoyl)phenyl)boronic acid, grounded in established safety principles and regulatory standards. Our objective is to empower you with the knowledge to handle this compound's waste stream confidently and safely, ensuring the protection of both laboratory personnel and the environment.

Section 1: Hazard Assessment and Immediate Safety Precautions

Understanding the potential hazards of this compound is the first line of defense. Based on data from similar boronic acid compounds, it should be handled as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[6][7][8][9]

1.1 Personal Protective Equipment (PPE): A Non-Negotiable Standard

Before initiating any disposal-related tasks, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles are essential. For tasks with a higher splash risk, a face shield should be worn in conjunction with goggles.

  • Hand Protection: Chemically resistant gloves, such as nitrile, are required. Always inspect gloves for any signs of degradation or perforation before use.

  • Protective Clothing: A standard laboratory coat must be worn and fully fastened.

  • Respiratory Protection: When handling the solid compound or if there is a potential for dust generation, a NIOSH-approved respirator is recommended. All handling of the solid and its concentrated solutions should be performed within a certified chemical fume hood to minimize inhalation risks.[9][10]

1.2 Hazard Summary Table

For clarity, the anticipated hazard classifications for this compound, based on analogous compounds, are summarized below.

Hazard ClassificationDescriptionPrecautionary Statement Examples
Skin IrritationCauses skin irritation.[6][9]P264: Wash skin thoroughly after handling. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[7]
Eye IrritationCauses serious eye irritation.[6][9]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][7]
Respiratory IrritationMay cause respiratory irritation.[6][7][9]P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[6][7] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6]
Section 2: Waste Characterization and Segregation: A Critical Step

Proper disposal begins with accurate waste characterization and meticulous segregation. Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash receptacles.[10][11] It must be treated as hazardous chemical waste.

2.1 Waste Streams

You will likely generate the following waste streams containing this compound:

  • Solid Waste: Unused or expired this compound, contaminated weighing paper, and any contaminated consumables (e.g., pipette tips, gloves).

  • Liquid Waste: Solutions containing this compound, including reaction mother liquors and solvent rinses of glassware.

  • Sharps Waste: Contaminated needles or other sharp implements.

2.2 Segregation Protocol

  • Solid Waste: Collect in a clearly labeled, sealable, and chemically compatible container designated for solid hazardous waste.

  • Liquid Waste: Collect in a designated, leak-proof, and chemically compatible container for liquid hazardous waste. Do not mix with other incompatible waste streams. For instance, avoid mixing with strong oxidizing agents or strong bases unless part of a specific neutralization protocol.[11]

  • Empty Containers: "Empty" containers that once held this compound must be triple-rinsed with a suitable solvent. The first rinseate is to be collected as hazardous liquid waste.[10] Subsequent rinses may also need to be collected, depending on your institution's guidelines. After thorough cleaning and drying, deface the original label before recycling or disposal as non-hazardous waste.

Experimental Workflow: Waste Segregation and Collection

WasteSegregation cluster_generation Waste Generation Point cluster_collection Waste Collection Area Solid Solid Waste (e.g., contaminated gloves, weighing paper) SolidWasteBin Designated Solid Hazardous Waste Container Solid->SolidWasteBin Collect Liquid Liquid Waste (e.g., reaction mixtures, solvent rinses) LiquidWasteBottle Designated Liquid Hazardous Waste Container Liquid->LiquidWasteBottle Collect Container Empty Reagent Bottle RinseBottle First Rinseate Collection Bottle Container->RinseBottle Triple Rinse (Collect 1st Rinse) CleanContainer Cleaned Container for Disposal/Recycling Container->CleanContainer After Rinsing & Drying RinseBottle->LiquidWasteBottle Combine

Caption: Workflow for the segregation of waste containing this compound.

Section 3: On-Site Neutralization: A Considered Approach

While professional disposal is the preferred and often mandated route, small quantities of acidic waste may sometimes be neutralized in the lab, provided this is permitted by your institution's Environmental Health and Safety (EHS) department and you have the appropriate training and facilities.[12][13][14] Boronic acids are weakly acidic and can be neutralized.

3.1 Conceptual Neutralization Protocol for Dilute Boronic Acid Solutions

This protocol is for informational purposes and should not be undertaken without prior approval from your institution's EHS department.

  • Preparation: In a chemical fume hood, prepare a dilute solution of a weak base, such as sodium bicarbonate, in a large, appropriate container.

  • Dilution: If your boronic acid waste is concentrated, dilute it with a compatible solvent before neutralization.

  • Slow Addition: Slowly and with constant stirring, add the dilute boronic acid waste to the basic solution. This process may generate gas and/or heat, so proceed with caution.

  • pH Monitoring: Monitor the pH of the resulting solution using pH paper or a calibrated pH meter. Continue adding the waste until it is fully incorporated, and then adjust the pH to a neutral range (typically 6-8) by adding more base or a dilute acid as needed.[13]

  • Disposal: Once neutralized and confirmed to be non-hazardous by other criteria, the solution may be permissible for drain disposal with copious amounts of water, subject to local regulations.[11][13]

Section 4: Storage and Professional Disposal

The final and most critical phase is the safe storage and hand-off of the collected waste to trained professionals.

4.1 Labeling: Clarity is Paramount

All hazardous waste containers must be clearly and accurately labeled. The label should include:

  • The words "Hazardous Waste".[2]

  • The full chemical name: "this compound".

  • The approximate concentration and solvent (for liquid waste).

  • The date of accumulation.

  • The appropriate hazard pictograms (e.g., irritant).[2]

4.2 Storage

Store sealed hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area until they are collected by your institution's EHS personnel or a licensed waste disposal contractor.[2][10] Ensure that the storage area is away from incompatible materials.

4.3 Professional Disposal

Your institution will have a contract with a licensed hazardous waste disposal company. Follow your institution's procedures for scheduling a waste pickup. Ensure all necessary paperwork is completed accurately.

Decision Tree for Disposal

DisposalDecisionTree Start Waste containing This compound generated Characterize Characterize Waste: Solid, Liquid, or Empty Container? Start->Characterize SolidWaste Segregate as Solid Hazardous Waste Characterize->SolidWaste Solid LiquidWaste Segregate as Liquid Hazardous Waste Characterize->LiquidWaste Liquid EmptyContainer Triple Rinse Container Characterize->EmptyContainer Empty Container LabelSolid Label Solid Waste Container SolidWaste->LabelSolid LabelLiquid Label Liquid Waste Container LiquidWaste->LabelLiquid CollectRinseate Collect First Rinseate as Liquid Hazardous Waste EmptyContainer->CollectRinseate CollectRinseate->LabelLiquid Store Store in Satellite Accumulation Area LabelSolid->Store LabelLiquid->Store ProfessionalDisposal Arrange for Professional Hazardous Waste Disposal Store->ProfessionalDisposal

Caption: Decision-making process for the disposal of this compound waste.

By adhering to these procedures, you contribute to a culture of safety and environmental stewardship within your laboratory. Always consult your institution's specific waste management plan and your EHS department for guidance.

References

Comprehensive Guide to the Safe Handling of (3-(Diisopropylcarbamoyl)phenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical information for the handling, storage, and disposal of (3-(Diisopropylcarbamoyl)phenyl)boronic acid. Developed for researchers, scientists, and drug development professionals, this guide synthesizes technical data with field-proven best practices to ensure the highest standards of laboratory safety. The procedural guidance herein is designed to be a self-validating system for risk mitigation when working with this and similar boronic acid derivatives.

Hazard Assessment and Core Safety Principles

Key Safety Considerations:

  • Irritant Potential: Boronic acids are generally classified as irritants.[1][3][4] Direct contact with the solid or its dust can cause irritation to the skin and eyes.[4] Inhalation of dust particles may lead to respiratory tract irritation.[1][3][4]

  • Dust Generation: As a solid, the primary route of exposure is through the inhalation of dust or accidental contact with skin and eyes.[1][6] Minimizing dust generation during handling is a critical safety measure.[1][7]

  • Hygroscopic Nature: Some boronic acids are sensitive to moisture.[3] Proper storage is crucial to maintain the integrity of the compound and prevent unintended reactions.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive suite of personal protective equipment is mandatory to prevent exposure when working with this compound.[6] The following table outlines the required PPE and the rationale for its use.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[1][6][8]Protects eyes from dust particles and potential splashes of the chemical.[6]
Hand Protection Chemically resistant gloves (e.g., nitrile).[6][8]Prevents skin contact with the compound. Gloves should be inspected before use and changed immediately upon contamination.[6]
Body Protection A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes.[6]Protects skin from accidental spills and contact.
Respiratory Protection A NIOSH/MSHA approved respirator (e.g., N95 dust mask) is required when handling the solid compound to prevent the inhalation of dust particles.[1][6]Minimizes the risk of respiratory tract irritation.[6]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is crucial for the safe handling of this compound. The following workflow is designed to minimize exposure and ensure a safe laboratory environment.

Preparation
  • Engineering Controls: All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[8][9] This is the most effective way to control the inhalation of airborne particles.

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and in close proximity to the workstation before beginning work.[1][8]

  • Work Area: The designated work area should be clean, free of clutter, and clearly marked.

Handling the Compound
  • Donning PPE: Put on all required personal protective equipment as outlined in the table above before handling the chemical.

  • Transferring the Solid: Avoid generating dust when transferring the solid.[1][6] Use appropriate tools, such as a spatula, for transfers.[6] Keep the container of this compound tightly closed when not in use.[1][6]

  • Weighing: If possible, weigh the compound directly in the fume hood. If a balance is located outside the hood, use a sealed container for transport.

  • In Solution: When working with the compound in solution, be mindful of potential splashes.

Post-Handling
  • Decontamination: Clean the work area thoroughly to remove any residual chemical.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination.

  • Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[8] Do not eat, drink, or smoke in the laboratory.[8][10]

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Verify Fume Hood Function prep2 Check Eyewash & Shower prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Transfer Compound in Hood prep3->handle1 Proceed to Handling handle2 Minimize Dust Generation handle1->handle2 handle3 Keep Container Sealed handle2->handle3 post1 Decontaminate Work Area handle3->post1 Proceed to Cleanup post2 Properly Dispose of Waste post1->post2 post3 Doff PPE Correctly post2->post3 post4 Wash Hands Thoroughly post3->post4

Caption: A workflow diagram illustrating the key steps for the safe handling of this compound.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is critical to prevent exposure and contamination.

  • Small Spills:

    • Containment: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[8] Avoid raising dust.[1][8]

    • Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[8]

    • Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water.[8]

  • Large Spills:

    • Evacuate the immediate area.

    • Alert your institution's environmental health and safety (EHS) office.

    • Prevent entry into the contaminated area until it has been deemed safe by trained personnel.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]

  • Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[1]

  • Inhalation: Remove from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Seek immediate medical attention.[1]

Disposal Plan

All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[2][8]

  • Waste Segregation: Ethylboronic acid waste should be segregated from other waste streams unless otherwise directed by your institution's EHS office.[2]

  • Solid Waste: Collect unused this compound or contaminated solid materials in a designated, sealable container clearly labeled as "Hazardous Waste."[2]

  • Liquid Waste: If the compound is in a solution, collect it in a separate, clearly labeled, and sealable container for liquid hazardous waste.[2]

  • Container Disposal: Empty containers must be triple-rinsed with a suitable solvent before disposal. The rinsate must be collected and disposed of as hazardous waste.[2]

References

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